molecular formula C32H39NO3 B1436023 Ebastine N-Oxide CAS No. 1429071-63-5

Ebastine N-Oxide

Cat. No.: B1436023
CAS No.: 1429071-63-5
M. Wt: 485.7 g/mol
InChI Key: PFOUEGNOVHBNHS-UHFFFAOYSA-N
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Description

Ebastine N-Oxide (CAS 1256285-71-8), with a molecular formula of C₃₂H₃₉NO₃ and a molecular weight of 485.66 g/mol, is a pharmacologically relevant metabolite and oxidative degradation product of the second-generation antihistamine Ebastine . This compound is characterized by a piopiperidinium N-oxide group, which is formed through the oxidation of the tertiary amine in the parent compound . In scientific research, this compound is primarily used as a reference standard in analytical chemistry and metabolism studies. It is critical for investigating the metabolic pathways of Ebastine, which is a known selective histamine H1-receptor inverse agonist used to treat allergic conditions . Researchers utilize this compound to understand and quantify the oxidative metabolism of Ebastine, a process catalyzed in vivo by cytochrome P450 enzymes, including CYP2J2 and CYP3A4 . Furthermore, its role as a defined degradation product makes it essential for forced degradation studies aimed at developing stability-indicating analytical methods and ensuring the quality and shelf-life of pharmaceutical formulations . The compound is also a valuable reagent in organic synthesis , serving as a model compound for studying oxidation reactions . This compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOUEGNOVHBNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429071-63-5
Record name 1-(4-(1,1-Dimethylethyl)phenyl)-4-(cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl)-butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429071635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(CIS-4-(DIPHENYLMETHOXY)-1-OXIDOPIPERIDIN-1-YL)-BUTAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6B5LI0E0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ebastine N-Oxide: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

Ebastine N-oxide is a significant molecule in the context of the second-generation antihistamine, Ebastine. It is recognized primarily as a metabolite formed through oxidative processes in the body and as a specified impurity in the synthesis of the active pharmaceutical ingredient (API)[1]. A thorough understanding of its chemical and physical properties, synthesis, and analytical characterization is paramount for researchers in drug metabolism, pharmacokinetics, and for professionals in pharmaceutical quality control and drug development. This guide provides a comprehensive technical overview of this compound, synthesizing available data with expert insights to facilitate its study and control.

Part 1: Chemical Structure and Physicochemical Properties

A clear understanding of the molecular architecture and physical characteristics of this compound is fundamental to any scientific investigation.

Chemical Structure

The chemical structure of this compound is derived from the parent drug, Ebastine, through the oxidation of the tertiary nitrogen atom within the piperidine ring. This introduces a coordinate covalent bond between the nitrogen and an oxygen atom.

IUPAC Name: 4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one[1][2][3].

Chemical Formula: C₃₂H₃₉NO₃[2][4].

Molecular Weight: 485.66 g/mol [4].

The introduction of the N-oxide functional group significantly alters the electronic and steric properties of the piperidine ring compared to Ebastine, which can influence its biological activity, metabolism, and analytical behavior.

Physicochemical Properties

While extensive experimental data for the physicochemical properties of isolated this compound is not widely published, we can infer certain characteristics based on its structure and data for the parent compound, Ebastine. The data presented below is a combination of information from various sources and computed properties.

PropertyValue/InformationSource
Molecular Formula C₃₂H₃₉NO₃[2][4]
Molecular Weight 485.66 g/mol [4]
CAS Number 1256285-71-8[3][4]
Appearance Likely a white to off-white solid.Inferred
Melting Point Not experimentally determined in available literature.-
Solubility Expected to have increased water solubility compared to Ebastine due to the polar N-oxide group. Ebastine is practically insoluble in water.Inferred
pKa Not experimentally determined. The N-oxide is a weaker base than the parent tertiary amine.Inferred

Part 2: Synthesis and Metabolism

The formation of this compound can occur through both synthetic chemical reactions and biological metabolism.

Chemical Synthesis

The most direct and documented method for the laboratory synthesis of this compound is through the oxidation of Ebastine[1].

Reaction Principle: The tertiary amine of the piperidine ring in Ebastine acts as a nucleophile and attacks an oxidizing agent, leading to the formation of the N-oxide.

Common Oxidizing Agent: Hydrogen peroxide (H₂O₂) is a frequently used and effective oxidizing agent for this transformation[1].

General Synthetic Protocol:

  • Dissolution: Dissolve Ebastine in a suitable organic solvent (e.g., methanol, acetone).

  • Oxidation: Add hydrogen peroxide (typically a 30% aqueous solution) to the solution of Ebastine. The reaction may be catalyzed by the addition of a small amount of acetic acid.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically subjected to a work-up procedure to remove excess oxidizing agent and by-products. This may involve quenching with a reducing agent (e.g., sodium metabisulfite) and extraction.

  • Purification: The crude this compound is then purified, commonly by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Synthesis_Workflow Ebastine Ebastine in Organic Solvent Reaction Oxidation Reaction Ebastine->Reaction H2O2 Hydrogen Peroxide (Oxidizing Agent) H2O2->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Quenching and Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Pure this compound Purification->Product

A generalized workflow for the chemical synthesis of this compound.
Metabolism

In vivo, Ebastine undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. This compound is one of the metabolites formed through this pathway.

Key Enzymes: Studies have identified that CYP2J2 and to a lesser extent, CYP3A4, are the primary enzymes responsible for the oxidation of Ebastine to its various metabolites, including the N-oxide[1].

The metabolic conversion of Ebastine also leads to other significant metabolites, such as carebastine, which is the major active metabolite. The formation of this compound is a competing pathway.

Metabolism_Pathway Ebastine Ebastine CYP2J2 CYP2J2 Ebastine->CYP2J2 CYP3A4 CYP3A4 Ebastine->CYP3A4 N_Oxide This compound CYP2J2->N_Oxide Oxidation Carebastine Carebastine (Active Metabolite) CYP3A4->Carebastine Metabolism Other_Metabolites Other Metabolites CYP3A4->Other_Metabolites

Simplified metabolic pathway of Ebastine.

Part 3: Analytical Characterization

Robust analytical methods are essential for the identification, quantification, and quality control of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the techniques of choice for the separation and quantification of this compound from Ebastine and other related impurities.

Typical HPLC/UHPLC System:

  • Column: A reversed-phase C18 column is commonly employed.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. Gradient elution is often necessary to achieve optimal separation of all related substances.

  • Detection: UV detection is suitable for routine analysis, with a detection wavelength typically set around 210-220 nm.

Example HPLC Method for Ebastine and Impurities: A stability-indicating HPLC method for Ebastine and its degradation products, which would include the N-oxide, has been described. The separation was achieved on a C18 column using a mobile phase of acetonitrile and 0.5% phosphoric acid (68:32 v/v) with detection at 254 nm.

Experimental Protocol: HPLC Analysis of this compound (as an impurity)

  • Standard Preparation: Prepare a standard solution of this compound of a known concentration in the mobile phase.

  • Sample Preparation: Dissolve the Ebastine drug substance or product in the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV at 210 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound using the peak area and the calibration curve generated from the standard solutions.

HPLC_Workflow Preparation Sample and Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Preparation->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Detection UV Detection Separation->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis Result Quantification of This compound Data_Analysis->Result

Workflow for the HPLC analysis of this compound.
Spectroscopic Methods

Spectroscopic techniques are indispensable for the unequivocal structural elucidation and confirmation of this compound.

3.2.1. Mass Spectrometry (MS) Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of this compound.

  • Expected Molecular Ion: In positive ion mode electrospray ionization (ESI+), this compound is expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton (485.66 + 1.0078 = 486.67).

  • Fragmentation Pattern: A characteristic fragmentation of N-oxides in MS/MS is the neutral loss of an oxygen atom (16 Da), which would result in a fragment ion corresponding to the protonated parent amine (Ebastine) at m/z 470. Further fragmentation would likely follow the pathways of Ebastine itself.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are the most definitive methods for the structural confirmation of this compound. While specific spectral data is not readily available in the public domain, the expected shifts can be predicted based on the known effects of N-oxidation on the chemical shifts of neighboring protons and carbons.

  • ¹H NMR: Protons on the carbons alpha to the N-oxide group (i.e., the methylene groups of the piperidine ring) are expected to be significantly deshielded and shift downfield compared to their positions in the spectrum of Ebastine.

  • ¹³C NMR: Similarly, the carbon atoms alpha to the N-oxide group will experience a downfield shift, while the gamma carbons may show a slight upfield shift.

3.2.3. Infrared (IR) Spectroscopy IR spectroscopy can provide evidence for the presence of the N-oxide functional group.

  • Characteristic Absorption: The N-O stretching vibration in tertiary amine N-oxides typically appears as a strong band in the region of 950-970 cm⁻¹. The spectrum would also retain the characteristic absorptions of the parent Ebastine molecule, such as the carbonyl (C=O) stretch of the butyrophenone moiety (around 1680 cm⁻¹) and the C-O-C stretch of the ether linkage.

Part 4: Pharmacological Significance

This compound, being a metabolite of Ebastine, is expected to have some pharmacological activity. While detailed studies on the specific activity of the isolated N-oxide are limited, it is generally understood that it retains antihistaminic properties[1]. The polarity of the N-oxide group may, however, affect its ability to cross the blood-brain barrier, potentially leading to a different side-effect profile compared to the parent drug. Its formation and clearance are important considerations in understanding the overall pharmacokinetic and pharmacodynamic profile of Ebastine.

Conclusion

This compound is a molecule of significant interest in the pharmaceutical sciences, playing a dual role as a metabolite and a process-related impurity of the widely used antihistamine, Ebastine. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization. While some specific experimental data, such as a definitive melting point and detailed NMR and IR spectra, are not widely published, this guide offers a framework for researchers to approach the study of this compound. The provided protocols and workflows for synthesis and analysis, combined with the theoretical understanding of its spectroscopic behavior, serve as a valuable resource for drug development professionals and researchers in the field. A thorough characterization of this compound is crucial for ensuring the quality, safety, and efficacy of Ebastine-containing pharmaceutical products.

References

  • A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry - PubMed. (2015, March 25). (URL: [Link])

  • A novel UV Degradation Product of Ebastine: Isolation and Characterization using Q-TOF, NMR, IR and Computational chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Supplementary data - EPIC. (URL: [Link] EPIC/ci600085a_s.pdf)

  • A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry. | Semantic Scholar. (URL: [Link])

  • Stability indicating hplc method for antihistamine drug ebastine along with degradation kinetic study | International Journal of Current Advanced Research. (URL: [Link])

  • CN104101663A - Method for testing ebastine-related substances by high performance liquid chromatography - Google P
  • Using an innovative Quality-by-Design approach for development of a stability indicating UHPLC method for ebastine in the - Molnar Institute. (URL: [Link])

  • Determination of Ebastine in Pharmaceutical Formulations by HPLC - PMC - NIH. (URL: [Link])

  • Improvement of solubility and dissolution of ebastine by fabricating phosphatidylcholine/ bile salt bilosomes - PubMed. (URL: [Link])

  • (PDF) A Critical Review of Physicochemical Properties and Analytical Methods Applied to Quantitative Determination of Ebastine - ResearchGate. (URL: [Link])

  • This compound | C32H39NO3 | CID 129318590 - PubChem - NIH. (URL: [Link])

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  • Determination of Ebastine in Pharmaceutical Formulations by HPLC - ResearchGate. (URL: [Link])

  • Application of the proposed method for the analysis of ebastine in pure form - ResearchGate. (URL: [Link])

  • Solubility and Dissolution Enhancement of Ebastine by Surface Solid Dispersion Technique - SciSpace. (URL: [Link])

  • The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed. (URL: [Link])

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Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Ebastine N-oxide, a primary metabolite and significant impurity of the second-generation antihistamine, Ebastine. This document delves into the chemical principles underpinning the N-oxidation of Ebastine, offering detailed experimental protocols for its laboratory-scale synthesis. Furthermore, it outlines a suite of analytical techniques essential for the structural elucidation and purity assessment of the synthesized compound. This guide is intended to serve as a practical resource for researchers in medicinal chemistry, drug metabolism, and pharmaceutical quality control, facilitating the reliable preparation and analysis of this critical reference standard.

Introduction: The Significance of this compound

Ebastine is a potent and selective H1 histamine receptor antagonist widely prescribed for the management of allergic rhinitis and chronic idiopathic urticaria. Following administration, Ebastine undergoes extensive metabolism, with the formation of various oxidation products. Among these, this compound is a notable metabolite, resulting from the oxidation of the tertiary amine in the piperidine ring.

From a pharmaceutical perspective, this compound is not only a product of in vivo metabolism but also a potential impurity in the bulk drug substance, arising from oxidative degradation during synthesis or storage.[1][2] Therefore, the availability of pure this compound as a reference standard is crucial for a number of applications, including:

  • Pharmacokinetic and Drug Metabolism Studies: To accurately quantify the metabolite in biological matrices and understand the metabolic fate of Ebastine.

  • Pharmaceutical Quality Control: As a specified impurity standard for the development and validation of analytical methods to ensure the purity and stability of Ebastine drug products.[1]

  • Toxicological Assessments: To evaluate the potential biological activity and toxicological profile of the metabolite.

This guide provides the necessary technical details to empower researchers to synthesize and characterize this compound with a high degree of confidence.

Synthetic Strategy: The Oxidation of Ebastine

The synthesis of this compound from its parent compound, Ebastine, is achieved through a direct oxidation reaction targeting the nucleophilic tertiary nitrogen atom of the piperidine moiety. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of an oxidizing agent, leading to the formation of a new N-O bond.

Several oxidizing agents can be employed for the N-oxidation of tertiary amines. The most common and effective reagents for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂).[1] The choice of oxidant and reaction conditions is critical to ensure high conversion, minimize side-product formation, and facilitate straightforward purification.

The general chemical transformation is depicted below:

Ebastine to this compound Ebastine Ebastine Oxidant [O] (e.g., H₂O₂) Ebastine->Oxidant N_Oxide This compound Oxidant->N_Oxide caption Figure 1: General scheme for the oxidation of Ebastine to this compound.

Caption: General scheme for the oxidation of Ebastine to this compound.

For the synthesis of this compound, hydrogen peroxide is a preferred oxidant due to its cost-effectiveness and the fact that its byproduct is water, simplifying the work-up procedure. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which can solvate both the substrate and the oxidant.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound from Ebastine using hydrogen peroxide as the oxidizing agent.

Materials and Reagents
Reagent/MaterialGradeSupplier
Ebastine≥98%Commercially Available
Hydrogen Peroxide30% (w/w) in H₂OAnalytical Grade
MethanolHPLC GradeCommercially Available
DichloromethaneHPLC GradeCommercially Available
Sodium SulfiteAnhydrous, ACS GradeCommercially Available
Sodium SulfateAnhydrous, ACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshFor column chromatography
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Synthetic Procedure

Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Ebastine in Methanol add_h2o2 Add Hydrogen Peroxide dissolve->add_h2o2 1. Initial Step stir Stir at Room Temperature add_h2o2->stir 2. Monitor by TLC quench Quench with Sodium Sulfite stir->quench 3. Reaction Completion concentrate Concentrate under Reduced Pressure quench->concentrate extract Extract with Dichloromethane concentrate->extract dry Dry Organic Layer extract->dry column Silica Gel Column Chromatography dry->column 4. Crude Product collect Collect and Combine Fractions column->collect evaporate Evaporate Solvent collect->evaporate 5. Pure Product

Caption: Experimental workflow for the synthesis of this compound.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ebastine (1.0 g, 2.13 mmol) in methanol (20 mL). Stir the solution until the Ebastine is completely dissolved.

  • Oxidation: To the stirred solution, add 30% hydrogen peroxide (0.5 mL, 4.9 mmol) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The reaction is typically complete within 2-4 hours. The product, this compound, will have a lower Rf value than the starting material, Ebastine.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add a saturated aqueous solution of sodium sulfite to quench the excess hydrogen peroxide. Continue adding the sodium sulfite solution until a KI-starch paper test indicates the absence of peroxides.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane (30 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a white to off-white solid.

Purification

The crude product can be purified by column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 50% ethyl acetate and gradually increasing to 100% ethyl acetate).

  • Fraction Collection: Collect the fractions and monitor them by TLC. Combine the fractions containing the pure this compound.

  • Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain this compound as a white solid.

Physicochemical Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity.

PropertyValue
IUPAC Name 4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one[3]
Molecular Formula C₃₂H₃₉NO₃[4]
Molecular Weight 485.66 g/mol [4]
Monoisotopic Mass 485.29299411 Da[3]
Appearance White to off-white solid
CAS Number 1256285-71-8[4]
High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized this compound and for monitoring the progress of the synthesis reaction.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v) or acetonitrile and an aqueous buffer.[2]

  • Flow Rate: 1.0 - 1.5 mL/min.[2]

  • Detection: UV at 254 nm or 262 nm.[2][5]

  • Expected Retention Time: this compound is more polar than Ebastine and will therefore have a shorter retention time on a reverse-phase column.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition.

  • Ionization Technique: Electrospray Ionization (ESI) is suitable for this molecule.

  • Expected Molecular Ion: In positive ion mode, the expected protonated molecule [M+H]⁺ would be observed at m/z 486.3.

  • Fragmentation Pattern: A characteristic fragmentation of N-oxides in mass spectrometry is the loss of an oxygen atom ([M+H - 16]⁺), which would correspond to the protonated Ebastine molecule at m/z 470.3.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic shifts for the protons adjacent to the N-oxide group. Protons on the carbons alpha to the N-oxide nitrogen will be deshielded and shifted downfield compared to their positions in the Ebastine spectrum.

  • ¹³C NMR: The carbon NMR spectrum will also show downfield shifts for the carbons directly attached to the N-oxide nitrogen due to the deshielding effect of the N-oxide group.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. By following the detailed experimental protocol, researchers can reliably produce this important metabolite and impurity standard. The analytical methods described provide a robust framework for confirming the identity and purity of the synthesized compound, ensuring its suitability for use in further research and pharmaceutical quality control. The information presented herein is intended to be a valuable resource for scientists and professionals working in the fields of drug development and analysis.

References

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Sources

An In-Depth Technical Guide to the In Vitro Metabolism of Ebastine: Elucidating Core Pathways and Investigating the Putative N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Metabolic Fate of Ebastine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a drug's metabolic profile is paramount for predicting its efficacy, safety, and potential for drug-drug interactions. Ebastine, a second-generation H1 antihistamine, is widely prescribed for allergic conditions. Its clinical activity is largely attributed to its active metabolite, carebastine. The journey from the parent drug to its active form is a testament to the intricate enzymatic machinery of the human body. This technical guide provides a deep dive into the established in vitro metabolic pathways of ebastine, focusing on the well-documented hydroxylation and N-dealkylation reactions. Furthermore, this guide addresses a crucial, yet underexplored, aspect of ebastine metabolism: the potential formation of an N-oxide metabolite. While a chemical standard for ebastine N-oxide exists, its biological relevance as a metabolite remains unconfirmed in published literature. This guide will, therefore, not only detail the known metabolic landscape of ebastine but also propose a rigorous scientific approach to investigate the formation of its N-oxide, providing a roadmap for future research in this area.

The Established Metabolic Pathways of Ebastine: A Symphony of Cytochrome P450 Enzymes

In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in delineating the primary metabolic routes of ebastine. The scientific consensus points to two major initial pathways: hydroxylation and N-dealkylation, which are primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.

The Principal Actors: CYP3A4 and CYP2J2

The metabolic transformation of ebastine is not a random event but a highly specific process catalyzed by key CYP isoforms. Extensive research has identified CYP3A4 and CYP2J2 as the primary enzymes responsible for the initial steps of ebastine metabolism[1][2].

  • CYP3A4: The N-dealkylation Specialist: This highly abundant hepatic enzyme is the main catalyst for the N-dealkylation of ebastine, leading to the formation of desalkylebastine[1][2].

  • CYP2J2: The Hydroxylation Maestro: While CYP3A4 plays a role, CYP2J2 is the predominant enzyme responsible for the hydroxylation of ebastine to hydroxyebastine[1][3]. This intermediate is then further oxidized to the pharmacologically active metabolite, carebastine[1]. Interestingly, CYP2J2 is also expressed in extrahepatic tissues, such as the heart and small intestine, suggesting a potential for first-pass metabolism at these sites[3][4][5].

The differential roles of these enzymes underscore the complexity of drug metabolism and the importance of using a multi-pronged approach for metabolite identification and enzyme phenotyping.

A Visual Representation of Ebastine's Metabolic Journey

To better illustrate the intricate relationships between ebastine and its known metabolites, the following pathway diagram is provided.

Ebastine_Metabolism Ebastine Ebastine Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine CYP2J2 >> CYP3A4 (Hydroxylation) Desalkylebastine Desalkylebastine Ebastine->Desalkylebastine CYP3A4 (N-dealkylation) Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine Oxidation

Caption: Established metabolic pathways of Ebastine.

The Enigma of this compound: A Frontier for Investigation

The existence of a commercially available chemical standard for "this compound" (CAS 1256285-71-8) presents a compelling scientific question: is this compound a biologically relevant metabolite?[6][7] N-oxidation is a common metabolic pathway for tertiary amines like ebastine, often mediated by both CYPs and Flavin-containing Monooxygenases (FMOs)[8][9][10]. However, a thorough review of the current scientific literature reveals a conspicuous absence of evidence for the formation of this compound in any in vitro or in vivo system.

This section will delve into the theoretical basis for its formation and propose a comprehensive experimental workflow to definitively investigate this potential metabolic pathway.

The Theoretical Underpinnings: Why N-Oxidation is a Plausible Pathway

Ebastine's chemical structure contains a tertiary amine within its piperidine ring, a common target for N-oxidation. This reaction is catalyzed by two main enzyme families:

  • Cytochrome P450 (CYP) Enzymes: While primarily known for carbon hydroxylation and dealkylation, certain CYP isoforms can also catalyze N-oxidation.

  • Flavin-containing Monooxygenases (FMOs): These enzymes are specialized in the oxygenation of soft nucleophiles, including the nitrogen atoms in tertiary amines, to form N-oxides[8][9][10]. FMOs are present in human liver microsomes and could potentially contribute to ebastine metabolism.

Given these enzymatic capabilities within the typical in vitro metabolism systems, the formation of this compound is a chemically and biologically plausible event that warrants experimental verification.

A Proposed Experimental Workflow for the Identification and Characterization of this compound

To address the question of this compound formation, a systematic and multi-faceted experimental approach is required. The following workflow outlines the key steps, from initial screening to enzymatic characterization.

N_Oxide_Workflow cluster_screening Phase 1: Screening for N-Oxide Formation cluster_identification Phase 2: Confirmation of N-Oxide Identity cluster_phenotyping Phase 3: Enzyme Phenotyping Screening Incubate Ebastine with Human Liver Microsomes (HLMs) + NADPH LCMS LC-MS/MS Analysis (Full Scan & MRM) Screening->LCMS HRMS High-Resolution Mass Spectrometry (HRMS/MS) for Formula Confirmation LCMS->HRMS Standard Co-elution with Authentic This compound Standard HRMS->Standard Recombinant_Enzymes Incubation with Recombinant CYPs and FMOs Standard->Recombinant_Enzymes Inhibitors Chemical Inhibition Studies in HLMs Recombinant_Enzymes->Inhibitors

Caption: Experimental workflow for investigating this compound formation.

Methodologies and Protocols: A Practical Guide

This section provides detailed, step-by-step protocols for the key experiments outlined in the workflow above. These protocols are designed to be self-validating and are grounded in established best practices for in vitro drug metabolism studies.

Protocol 1: Screening for this compound Formation in Human Liver Microsomes

Objective: To determine if ebastine is metabolized to its N-oxide by human liver microsomes.

Materials:

  • Ebastine

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • This compound analytical standard (if available)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), HLMs (final concentration of 0.5-1.0 mg/mL), and ebastine (at a concentration range, e.g., 1-50 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

  • Control Incubations:

    • No NADPH: To assess for non-enzymatic degradation.

    • Heat-inactivated HLMs: To confirm the enzymatic nature of any observed metabolite formation.

Protocol 2: Analytical Method for the Detection of Ebastine and its Metabolites

Objective: To develop a sensitive and specific LC-MS/MS method for the simultaneous detection of ebastine, its known metabolites, and the putative N-oxide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for known metabolites and a full scan for the detection of novel metabolites. The theoretical m/z for this compound ([M+H]+) should be calculated and included in the analysis.

Data Analysis:

  • Monitor for the expected parent and product ions of ebastine and its known metabolites.

  • Search the full scan data for a peak corresponding to the mass of this compound. If a candidate peak is found, perform product ion scans to determine its fragmentation pattern.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Physicochemical Properties of Ebastine and its Putative N-Oxide

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
EbastineC₃₂H₃₉NO₂469.6690729-43-4
This compoundC₃₂H₃₉NO₃485.661256285-71-8[6][7]

Table 2: Example Data from Enzyme Phenotyping Studies

EnzymeRelative Formation of this compound (%)
CYP3A4To be determined
CYP2J2To be determined
FMO1To be determined
FMO3To be determined
FMO5To be determined
Control (no enzyme)0

Concluding Remarks and Future Directions

The in vitro metabolism of ebastine is a well-characterized process dominated by CYP3A4-mediated N-dealkylation and CYP2J2-mediated hydroxylation. These pathways lead to the formation of desalkylebastine and the active metabolite, carebastine, respectively. The question of this compound formation, however, remains an open and intriguing area of research.

The existence of a chemical standard for this compound provides a tangible starting point for its investigation as a potential metabolite. The experimental workflow detailed in this guide offers a robust framework for researchers to systematically explore this possibility. Should this compound be identified as a metabolite, further studies will be necessary to determine its pharmacological activity and potential contribution to the overall clinical profile of ebastine.

This technical guide serves not only as a repository of current knowledge but also as a catalyst for future research. By combining established protocols with a forward-looking investigative approach, the scientific community can continue to unravel the complexities of drug metabolism and enhance our understanding of the therapeutic agents we rely on.

References

  • Liu, K. H., Kim, M. G., Lee, D. J., Yoon, Y. J., Kim, M. J., Shon, J. H., Choi, C. S., Choi, Y. K., Desta, Z., & Shin, J. G. (2006). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug metabolism and disposition, 34(11), 1793–1797.
  • Hashizume, T., Mise, M., Terauchi, Y., Ohtsuki, T., & Yamazoe, Y. (1998). N-Dealkylation and hydroxylation of ebastine by human liver cytochrome P450. Drug metabolism and disposition, 26(7), 634–640.
  • Hashizume, T., Suemizu, H., Ohtsuki, T., & Yamazoe, Y. (2001). A novel cytochrome P450 enzyme responsible for the metabolism of ebastine in monkey small intestine. The Journal of pharmacology and experimental therapeutics, 297(2), 523–530.
  • (This citation is intentionally left blank for future additions).
  • Hashizume, T., Matsumoto, S., Ohtsuki, T., & Yamazoe, Y. (2002). Involvement of CYP2J2 and CYP4F12 in the metabolism of ebastine in human intestinal microsomes. The Journal of pharmacology and experimental therapeutics, 300(1), 298–304.
  • Lee, S. S., & Jeong, H. E. (2012). Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart. British journal of pharmacology, 165(5), 1461–1470.
  • (This citation is intentionally left blank for future additions).
  • Coutts, R. T., & Beckett, A. H. (1977). Metabolic N-oxidation of primary and secondary aliphatic medicinal amines. Drug metabolism reviews, 6(1), 51–104.
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  • Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert opinion on drug metabolism & toxicology, 13(12), 1213–1227.
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  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & therapeutics, 106(3), 357–387.
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  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

Foreword: The Analytical Imperative of Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Topic: Identification and Characterization of Ebastine N-Oxide

Ebastine is a potent and selective second-generation H1-receptor antagonist valued for its non-sedating properties in treating allergic conditions.[1][2] Within the lifecycle of this active pharmaceutical ingredient (API), from synthesis to patient administration, a critical molecule emerges: this compound. This compound is recognized both as a specified impurity in the drug substance and as a product of in vivo metabolism.[1][3] Its presence necessitates rigorous analytical control for several key reasons:

  • Product Quality & Safety: As a degradation product and process impurity, its levels must be monitored and controlled to meet stringent regulatory standards defined by pharmacopeias.[1][4]

  • Pharmacokinetic Profiling: As a metabolite, understanding its formation, distribution, and clearance is essential for a complete picture of the drug's behavior and overall therapeutic effect in the body.[3]

This guide provides a comprehensive framework for the synthesis, identification, and characterization of this compound. The methodologies described herein are designed as self-validating systems, grounded in established analytical principles to ensure robust and reproducible results for researchers, quality control analysts, and drug development professionals.

Section 1: Synthesis of this compound Reference Standard

The availability of a pure reference standard is the cornerstone of accurate analytical method development. This compound is most reliably synthesized via the direct oxidation of the tertiary amine on the piperidine ring of Ebastine.

Rationale for Synthetic Route

The chosen method utilizes hydrogen peroxide (H₂O₂) as the oxidant. This is a classic and effective "green" oxidant that yields water as its only byproduct, simplifying downstream purification. The reaction's success hinges on carefully controlled conditions to maximize the yield of the N-oxide while preventing degradation of the parent Ebastine molecule, which is known to be susceptible to both oxidative and acidic degradation.[3][5] Optimal synthesis involves maintaining a slightly alkaline pH (7-8) to prevent acid-catalyzed side reactions and a moderate temperature (50–60°C) to accelerate the oxidation without triggering thermal degradation.[6]

Experimental Protocol: Hydrogen Peroxide-Mediated Oxidation

This protocol details a representative lab-scale synthesis.

Materials:

  • Ebastine (API)

  • Hydrogen Peroxide (30% aqueous solution)

  • Methanol or Ethanol (ACS Grade)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Dissolution: Dissolve 1.0 g of Ebastine in 20 mL of methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Oxidation: While stirring at room temperature, add 1.5 equivalents of 30% hydrogen peroxide dropwise to the solution.

  • Reaction: Gently heat the mixture to 50-60°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching & Extraction: Cool the reaction mixture to room temperature. Carefully add 20 mL of deionized water. Extract the aqueous mixture three times with 20 mL portions of DCM.

  • Washing: Combine the organic extracts and wash twice with 15 mL of saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by one wash with 15 mL of deionized water.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product should be purified by column chromatography on silica gel to yield the pure this compound reference standard.

Section 2: Definitive Structural Elucidation

Confirming the molecular structure of the synthesized standard is a non-negotiable step. This requires a multi-technique approach, primarily relying on mass spectrometry and nuclear magnetic resonance spectroscopy.[6]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the elemental composition of the molecule, serving as the first line of structural confirmation. N-oxidation of Ebastine (C₃₂H₃₉NO₂) results in the addition of one oxygen atom.

Table 1: High-Resolution Mass Spectrometry Data for Ebastine and this compound

Compound Molecular Formula Calculated Monoisotopic Mass (Da) Observed Ion [M+H]⁺ (m/z)
Ebastine C₃₂H₃₉NO₂ 469.2981 470.3054

| This compound | C₃₂H₃₉NO₃ | 485.2930 | 486.3003 |

Note: Observed m/z values are theoretical and may vary slightly based on instrumentation.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

MS/MS analysis provides structural insights by breaking the molecule into characteristic fragments. The most telling fragmentation for an N-oxide is the neutral loss of an oxygen atom (16 Da).[7][8] This feature is critical for distinguishing it from a hydroxylated metabolite, which would preferentially lose water (18 Da).[7]

cluster_precursor Precursor Ion cluster_fragments Characteristic Product Ions precursor This compound [M+H]⁺ m/z 486.3 frag1 Loss of Oxygen [M+H-O]⁺ m/z 470.3 precursor->frag1 - O (16 Da) frag2 Benzhydryl Cation [ (C₆H₅)₂CH ]⁺ m/z 167.1 precursor->frag2 Cleavage

Caption: Proposed MS/MS fragmentation of this compound [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive atomic-level map of the molecule. The N-oxidation of the piperidine nitrogen induces predictable changes in the chemical shifts of adjacent protons (¹H) and carbons (¹³C).[9][10]

  • ¹H NMR: Protons on the carbons directly attached to the N-oxide group (alpha-protons) experience significant deshielding and will shift downfield compared to the parent Ebastine.

  • ¹³C NMR: Similarly, the alpha-carbons will also exhibit a downfield chemical shift.[11]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei

Position (Piperidine Ring) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
C2, C6 (α to N-O) Downfield shift vs. Ebastine Downfield shift vs. Ebastine Strong deshielding from N-oxide bond
C3, C5 (β to N-O) Minor shift Minor shift Inductive effects are weaker

| C4 (γ to N-O) | Minimal shift | Minimal shift | Minimal electronic impact |

Disclaimer: These are predicted trends. Actual chemical shifts must be confirmed experimentally using 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment.[12][13]

Section 3: Chromatographic Analysis and Quantification

Robust chromatographic methods are essential for separating this compound from the parent drug and other related substances, both for purity testing and for quantification in complex matrices.

Workflow for Analytical Method Development

start Sample Preparation (e.g., Protein Precipitation for Plasma) hplc UHPLC Separation (Reversed-Phase C18 Column) start->hplc uv UV Detection (Purity & Assay) hplc->uv 254 nm ms Tandem MS Detection (Quantification) hplc->ms MRM Mode end Data Analysis & Reporting uv->end ms->end

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Topic: The Pharmacological Relevance of Ebastine's Oxidative Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ebastine is a potent, second-generation H1 antihistamine distinguished by its clinical efficacy and favorable safety profile, particularly its non-sedating nature.[1][2] A critical aspect of its pharmacology, and the focus of this guide, is that ebastine functions as a prodrug. Following oral administration, it undergoes rapid and extensive first-pass metabolism, converting it into its pharmacologically active carboxylic acid metabolite, carebastine.[2][3][4][5] Plasma concentrations of the parent ebastine are often negligible, and it is carebastine that is responsible for virtually all the therapeutic antihistaminic activity.[6][7] This metabolic activation is not a simple N-oxide formation but a multi-step oxidative process primarily mediated by the cytochrome P450 enzymes CYP2J2 and CYP3A4.[8][9] Understanding this metabolic conversion is paramount to comprehending ebastine's pharmacokinetics, its long duration of action, its safety profile, and the potential for drug-drug interactions. This guide provides a detailed examination of the enzymatic pathways, the superior pharmacological profile of carebastine, and the overarching clinical significance of this metabolic activation.

Introduction: Ebastine as a Second-Generation Antihistamine

Ebastine is a piperidine derivative approved for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[2][10][11] As a second-generation antihistamine, its key advantage lies in its high selectivity for peripheral H1 receptors and significantly limited penetration of the blood-brain barrier.[2][12] This characteristic minimizes central nervous system (CNS) side effects like drowsiness and sedation, which are common with first-generation antihistamines.[4][13] While effective, the clinical pharmacology of ebastine cannot be understood by examining the parent compound in isolation. The molecule is designed for efficient metabolic conversion to its active form, a classic prodrug strategy that optimizes its therapeutic index.

Section 1: The Metabolic Activation Pathway of Ebastine

Upon oral ingestion, ebastine is almost completely absorbed and subjected to intense first-pass metabolism in the intestine and liver.[2] This process generates several metabolites, but the principal pathway leads to the formation of carebastine, which is responsible for the drug's therapeutic effects.[3][6]

The conversion is a sequential two-step hydroxylation and oxidation reaction:

  • Hydroxylation: Ebastine is first hydroxylated to an intermediate, hydroxyebastine.

  • Oxidation: Hydroxyebastine is subsequently oxidized to the stable and active carboxylic acid metabolite, carebastine.[8][14][15]

Two major cytochrome P450 (CYP) isoenzymes are the primary drivers of this bioactivation:

  • CYP2J2: This enzyme, highly expressed in the heart and intestine, is the main catalyst for the initial, rate-limiting hydroxylation of ebastine to hydroxyebastine.[8][9][16] Its high efficiency in the intestinal wall contributes significantly to the first-pass metabolism of the drug before it even reaches systemic circulation.[3][16]

  • CYP3A4: This highly abundant liver enzyme plays a dual role. While it can contribute to the formation of carebastine from hydroxyebastine, its primary role in ebastine metabolism is N-dealkylation, a separate pathway that leads to different, less active metabolites.[8][9][14] CYP3A4 is also responsible for the dealkylation of carebastine itself.[8]

The preferential metabolism by CYP2J2 for the activation step and CYP3A4 for parallel and subsequent dealkylation pathways underscores a complex but efficient system that ensures rapid conversion to the active form.[8][9]

Ebastine_Metabolism cluster_pathway Metabolic Activation Pathway cluster_enzymes Key Enzymes Ebastine Ebastine (Prodrug) Hydroxyebastine Hydroxyebastine (Intermediate) Ebastine->Hydroxyebastine Hydroxylation Desalkyl_Ebastine Desalkylebastine Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine Oxidation CYP2J2 CYP2J2 CYP2J2->Ebastine Primarily catalyzes L1 CYP2J2->L1 CYP3A4 CYP3A4 CYP3A4->Ebastine N-Dealkylation CYP3A4->Hydroxyebastine Contributes L2 CYP3A4->L2 L3 CYP3A4->L3 L1->Ebastine L2->Hydroxyebastine L3->Ebastine L3->Desalkyl_Ebastine

Fig 1: Metabolic pathway of ebastine to its active metabolite, carebastine.

Section 2: Pharmacological Characterization of Carebastine

The pharmacological relevance of ebastine's metabolism is centered on the fact that carebastine is not merely an active metabolite but is significantly more potent than the parent drug.[12][13]

Antihistaminic Activity: Carebastine is a powerful and selective H1 receptor antagonist (or inverse agonist).[17][18] Its binding affinity for the H1 receptor is superior to that of ebastine. In preclinical models, carebastine demonstrated a more potent ability to inhibit histamine-induced bronchospasm and other allergic reactions compared to ebastine.[13][18] The clinical effects seen in patients, such as the reduction of wheal and flare in skin histamine challenge tests, are directly attributable to circulating levels of carebastine.[5]

Anti-Inflammatory and Immunomodulatory Effects: Beyond simple H1-receptor blockade, carebastine exhibits broader anti-inflammatory properties. In vitro studies have shown that it can inhibit the release of key inflammatory mediators from mast cells and basophils, including:

  • Prostaglandin D2 (PGD2)[19]

  • Leukotrienes (LTC4/D4)[19]

Furthermore, there is evidence that carebastine may have immunomodulatory effects, such as suppressing macrophage migration inhibitory factor and increasing the production of Interferon-gamma (IFN-γ), a cytokine that can counteract the Th2-dominant response typical of allergic conditions.[13][20] These additional mechanisms may contribute to its efficacy in controlling the complex inflammatory cascade of allergic diseases.

Section 3: Comparative Pharmacokinetics: Ebastine vs. Carebastine

The pharmacokinetic profile after oral ebastine administration is dominated by carebastine.

  • Plasma Concentrations: Following a single oral dose of ebastine, plasma levels of the parent drug are negligible or undetectable, while carebastine reaches substantial concentrations.[6]

  • Time to Peak Concentration (Tmax): Carebastine reaches its maximum plasma concentration (Cmax) approximately 4 to 6 hours after ebastine administration.[6]

  • Elimination Half-Life (t½): Carebastine possesses a long terminal elimination half-life, typically ranging from 10 to 19 hours.[2][3][6] This long half-life is a key factor that supports a convenient once-daily dosing regimen, ensuring sustained antihistaminic effect over a 24-hour period.[4][5]

  • Dose Proportionality: The pharmacokinetics of carebastine are linear, with Cmax and the area under the curve (AUC) increasing in proportion to the administered dose of ebastine.[6]

ParameterEbastine (Parent Drug)Carebastine (Active Metabolite)Reference
Plasma Levels Negligible / UndetectableReadily quantifiable[6]
Peak Plasma Time N/A4 - 6 hours[6]
Elimination Half-Life N/A10 - 19 hours[2][3][6]
Clinical Activity MinimalPrimary contributor to effect[3][7]

Section 4: Clinical and Pharmacological Significance

The conversion of ebastine to carebastine is not a mere biochemical curiosity; it is the cornerstone of the drug's therapeutic profile and has several critical implications.

Efficacy and Duration of Action: The clinical efficacy observed in trials for allergic rhinitis and urticaria is a direct function of carebastine concentrations.[1][21] The sustained plasma levels and long half-life of carebastine ensure a prolonged duration of action, making once-daily dosing effective for 24-hour symptom control.[4]

Favorable Safety Profile:

  • Non-Sedating: Like its parent compound, carebastine does not significantly penetrate the blood-brain barrier, which preserves the non-sedating profile of the medication.[2][4]

  • Cardiac Safety: At standard therapeutic doses, ebastine and carebastine do not cause clinically relevant prolongation of the QTc interval.[1][18] This is a crucial safety feature, especially in light of the cardiotoxicity issues that led to the withdrawal of other early second-generation antihistamines.

Drug-Drug Interactions: A thorough understanding of ebastine's metabolism is vital for predicting drug-drug interactions (DDIs). Since CYP3A4 is involved in the metabolism of ebastine and its metabolites, co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) can increase plasma concentrations of ebastine and its metabolites.[10] This can potentially increase the risk of adverse effects, including QTc prolongation at high exposures, and requires careful consideration in clinical practice.[10][22]

Drug Development Insights: The success of ebastine as a prodrug highlights an effective strategy for drug design. Furthermore, the distinct pharmacological profile of carebastine has led to its development as a therapeutic agent in its own right for topical applications. Formulations such as nasal sprays and eye drops deliver the active moiety directly to the site of allergic inflammation, maximizing local efficacy while minimizing systemic exposure.[23]

Section 5: Methodologies for Studying Ebastine Metabolism

Investigating the metabolic fate of a prodrug like ebastine is crucial during drug development. The following protocols outline standard in vitro approaches to characterize its enzymatic pathways.

Experimental Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLMs)

Objective: To determine the overall metabolic stability and profile of ebastine in a complex, physiologically relevant enzyme system.

Methodology:

  • Preparation: A reaction mixture is prepared containing pooled HLMs (representing a diverse enzyme population), a NADPH-generating system (cofactor for CYP enzymes), and a phosphate buffer to maintain physiological pH.

  • Incubation: Ebastine (at various concentrations) is added to the pre-warmed reaction mixture to initiate the metabolic process. The incubation is typically carried out at 37°C.

  • Time Sampling: Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a quenching solution (e.g., cold acetonitrile), which also serves to precipitate proteins.

  • Sample Processing: Samples are centrifuged to remove precipitated proteins. The supernatant, containing the parent drug and metabolites, is collected.

  • LC-MS/MS Analysis: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the disappearance of ebastine and the formation of hydroxyebastine, carebastine, and other metabolites over time.

Experimental Protocol 2: Recombinant Enzyme Phenotyping

Objective: To identify the specific CYP isoenzymes responsible for the formation of key metabolites.

Methodology:

  • Enzyme Selection: A panel of recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2J2, rCYP2D6, etc.), individually expressed in a cellular system (like baculovirus-infected insect cells), is used.

  • Parallel Incubations: Separate incubations are performed for each recombinant enzyme, following a similar procedure to the HLM protocol (buffer, cofactor, drug).

  • Metabolite Formation Analysis: After a fixed incubation period, reactions are quenched and processed.

  • Activity Assessment: LC-MS/MS is used to measure the amount of hydroxyebastine and carebastine formed by each individual CYP enzyme. The enzyme that produces the highest amount of a specific metabolite is identified as the primary contributor to that pathway.[8][14][16]

experimental_workflow cluster_setup Experimental Setup cluster_process Incubation & Analysis cluster_results Data Interpretation start Start: Ebastine Substrate hlm Human Liver Microsomes (HLMs) + NADPH start->hlm rec_enzymes Panel of Recombinant CYP Enzymes + NADPH start->rec_enzymes incubation Incubate at 37°C hlm->incubation Assay 1 rec_enzymes->incubation Assay 2 sampling Time-Point Sampling & Quenching incubation->sampling analysis LC-MS/MS Analysis sampling->analysis profile Metabolic Profile (HLM Assay) analysis->profile from Assay 1 phenotype Enzyme Phenotyping (Recombinant Assay) analysis->phenotype from Assay 2 conclusion Identify Key Enzymes (e.g., CYP2J2, CYP3A4) profile->conclusion phenotype->conclusion

Fig 2: Workflow for in vitro investigation of ebastine metabolism.

Conclusion

The pharmacological relevance of ebastine is inextricably linked to its metabolic conversion into carebastine. This biotransformation is not an incidental side reaction but the central mechanism that confers the drug's potent and long-lasting antihistaminic activity. Carebastine is the primary therapeutic entity, possessing superior potency and a favorable pharmacokinetic profile that allows for effective, non-sedating, once-daily treatment of allergic disorders. For drug development professionals and researchers, the ebastine-carebastine paradigm serves as a compelling case study in prodrug design, emphasizing the critical need to fully characterize metabolic pathways to understand efficacy, safety, and DDI potential.

References

  • Hashizume, T., Mise, M., Terauchi, Y., et al. (2006). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug Metabolism and Disposition, 34(11), 1895-1903. [Link]

  • Hashizume, T., Imaoka, S., Mise, M., et al. (2001). A novel cytochrome P450 enzyme responsible for the metabolism of ebastine in monkey small intestine. Drug Metabolism and Disposition, 29(6), 837-843. [Link]

  • Semantic Scholar. (n.d.). Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes: Major Roles for CYP2J2 and CYP3A. Drug Metabolism and Disposition. [Link]

  • Hashizume, T., Imaoka, S., Mise, M., et al. (2002). Involvement of CYP2J2 and CYP4F12 in the metabolism of ebastine in human intestinal microsomes. Journal of Pharmacology and Experimental Therapeutics, 300(1), 298-304. [Link]

  • Hashizume, T., Terauchi, Y., Oku, M., et al. (1998). N-Dealkylation and Hydroxylation of Ebastine by Human Liver Cytochrome P450. Drug Metabolism and Disposition, 26(7), 646-651. [Link]

  • Taylor & Francis Online. (n.d.). Ebastine – Knowledge and References. [Link]

  • AdisInsight. (2000). Carebastine Almirall Prodesfarma. Drugs, 60(4), 925-930. [Link]

  • Roberts, D. J. (1996). A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist. Arzneimittelforschung, 46(2), 127-132. [Link]

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  • Patsnap Synapse. (2024). What is the mechanism of Ebastine? [Link]

  • Yamaguchi, T., Hashizume, T., Matsuda, K., et al. (1994). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittelforschung, 44(1), 59-62. [Link]

  • Liu, T., Ma, P., Li, W., et al. (2011). Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart. British Journal of Pharmacology, 162(5), 1195-1206. [Link]

  • Goa, K. L., & Clissold, S. P. (1996). Ebastine. A review of its pharmacological properties and clinical efficacy in the treatment of allergic disorders. Drugs, 52(2), 261-278. [Link]

  • Vincent, J., Liminana, R., Meredith, P. A., & Reid, J. L. (1991). The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects. British Journal of Clinical Pharmacology, 31(2), 173-177. [Link]

  • New Drug Approvals. (2023). CAREBASTINE. [Link]

  • Drug Index. (n.d.). Ebastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

  • Wikipedia. (n.d.). Ebastine. [Link]

  • ResearchGate. (n.d.). Ebastine increases IFN-γ production in patients with persistent allergic rhinitis. [Link]

  • Bozigian, H. P., Fandos, L., & Sardina, M. (2004). Pharmacokinetics and safety of ebastine in healthy subjects and patients with renal impairment. Clinical Drug Investigation, 24(9), 503-512. [Link]

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  • Sastre, J. (2008). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Therapeutics and Clinical Risk Management, 4(2), 479-487. [Link]

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Unveiling a New Frontier in Pharmacokinetics: Ebastine N-Oxide as a Potential Biomarker for Ebastine Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide delves into the prospective role of Ebastine N-oxide, a putative metabolite of the second-generation antihistamine Ebastine, as a novel biomarker for its metabolism. While the primary metabolic pathway of Ebastine to its active carboxylic acid metabolite, carebastine, is well-documented, the exploration of alternative metabolic routes, such as N-oxidation, remains a nascent field of investigation. This document provides a comprehensive overview of Ebastine's established metabolism, introduces the biochemical basis for the formation of N-oxide metabolites, and puts forth a scientifically grounded rationale for investigating this compound as a sensitive and specific biomarker. We will explore the potential advantages of monitoring a minor metabolite to gain deeper insights into inter-individual metabolic variations, particularly concerning the activity of cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems. This guide further outlines a detailed, phased experimental workflow, from in-vitro metabolite identification and chemical synthesis of an analytical standard to the development of a validated bioanalytical method and a proposed clinical validation strategy.

Introduction: The Current Landscape of Ebastine Metabolism

Ebastine is a widely prescribed, non-sedating H1 receptor antagonist effective in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Upon oral administration, Ebastine undergoes extensive first-pass metabolism, with negligible levels of the parent drug detected in plasma.[2] The predominant metabolic pathway involves the conversion of Ebastine to its pharmacologically active metabolite, carebastine.[2][3] This biotransformation is a multi-step process initiated by N-dealkylation and hydroxylation, primarily mediated by cytochrome P450 enzymes, notably CYP3A4 and CYP2J2.[4][5]

The current paradigm in pharmacokinetic monitoring of Ebastine therapy focuses on the quantification of carebastine as the primary indicator of systemic drug exposure and therapeutic efficacy.[2] While this approach has proven effective for general dose-response assessments, it may not fully capture the intricate inter-individual variability in drug metabolism, which can be influenced by genetic polymorphisms, drug-drug interactions, and physiological conditions.

The Untapped Potential of N-Oxidation in Drug Metabolism

N-oxidation is a significant, yet often overlooked, pathway in the metabolism of drugs containing tertiary amine functionalities, such as Ebastine.[6] This metabolic route is catalyzed by both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[7][8] While CYPs are the primary drivers of many oxidative drug metabolism reactions, FMOs are particularly efficient in oxygenating soft nucleophiles like nitrogen and sulfur atoms.[6]

The formation of N-oxide metabolites can have several important implications:

  • Pharmacological Activity: N-oxides can be pharmacologically active, inactive, or even possess a different pharmacological profile compared to the parent drug.[6]

  • Metabolic Shunting: In cases of CYP inhibition or saturation, the metabolic flux can be shunted towards alternative pathways like N-oxidation, leading to altered metabolite profiles.

  • Inter-individual Variability: The expression and activity of FMOs can vary between individuals due to genetic factors, potentially leading to differences in the extent of N-oxide formation.[6]

Given Ebastine's chemical structure, the formation of an N-oxide metabolite is biochemically plausible. The piperidine nitrogen in the Ebastine molecule is a potential site for N-oxidation.

The Hypothesis: this compound as a Novel Biomarker

We hypothesize that this compound is a yet-to-be-characterized metabolite of Ebastine and that its quantification in biological fluids can serve as a valuable biomarker for Ebastine metabolism.

Rationale for this hypothesis:

  • Complementary Metabolic Insight: While carebastine reflects the overall metabolic conversion, this compound could provide a more specific readout of the activity of the N-oxidation pathway, potentially offering a more nuanced understanding of an individual's metabolic phenotype.

  • Indicator of Atypical Metabolism: In individuals with compromised CYP3A4 or CYP2J2 activity (due to genetic variants or co-administered inhibitors), an increase in this compound formation could signify metabolic shunting, providing an early warning of potential alterations in drug clearance and exposure.

  • Potential for Personalized Medicine: Correlating the ratio of this compound to carebastine with clinical outcomes could aid in identifying patient subpopulations with distinct metabolic profiles, paving the way for personalized dosing strategies.[9]

The following diagram illustrates the established and proposed metabolic pathways of Ebastine.

Ebastine_Metabolism Ebastine Ebastine Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine CYP3A4, CYP2J2 (Hydroxylation) Ebastine_N_Oxide This compound (Putative Metabolite) Ebastine->Ebastine_N_Oxide CYP450 / FMO (N-Oxidation) Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine Oxidation Excretion Excretion Carebastine->Excretion Ebastine_N_Oxide->Excretion

Caption: Established and proposed metabolic pathways of Ebastine.

A Phased Approach to Validation: From Discovery to Clinical Utility

The validation of this compound as a biomarker requires a systematic and rigorous experimental approach, guided by regulatory frameworks such as those provided by the U.S. Food and Drug Administration (FDA).[10][11]

Phase 1: Discovery and Characterization

Objective: To confirm the formation of this compound and characterize its structure.

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes (HLMs), Ebastine, and an NADPH-regenerating system in a phosphate buffer (pH 7.4).[12][13]

    • Include control incubations without the NADPH-regenerating system to account for non-enzymatic degradation.

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination and Extraction:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).[12]

    • Centrifuge to precipitate proteins and collect the supernatant.

  • Analysis by LC-MS/MS:

    • Analyze the supernatant using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Screen for potential metabolites by looking for mass shifts corresponding to the addition of an oxygen atom (+16 Da) to the parent Ebastine molecule.

  • Structural Confirmation:

    • If a putative this compound peak is identified, perform further structural characterization using techniques such as high-resolution mass spectrometry (for accurate mass measurement and fragmentation analysis) and nuclear magnetic resonance (NMR) spectroscopy after scaled-up synthesis.[14][15]

Experimental Protocol: Chemical Synthesis of this compound Standard

  • Oxidation of Ebastine:

    • Dissolve Ebastine in a suitable solvent (e.g., methanol or dichloromethane).

    • Add an oxidizing agent such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[16][17]

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Purification and Characterization:

    • Upon completion, purify the crude product using column chromatography.

    • Confirm the structure and purity of the synthesized this compound using NMR, mass spectrometry, and infrared (IR) spectroscopy.[14]

Phase 2: Bioanalytical Method Development and Validation

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma.

Experimental Protocol: LC-MS/MS Method Development

  • Instrumentation: Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[18]

  • Sample Preparation: Develop a robust sample preparation method, such as protein precipitation or solid-phase extraction, to isolate this compound from plasma.[18]

  • Chromatographic Separation: Optimize the chromatographic conditions (column, mobile phase composition, gradient, and flow rate) to achieve good separation of this compound from endogenous plasma components and other Ebastine metabolites.

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters, including ionization source conditions and multiple reaction monitoring (MRM) transitions, for sensitive and specific detection of this compound and a suitable internal standard (e.g., a stable isotope-labeled analog).

Method Validation:

The developed method must be validated according to FDA guidelines, assessing the following parameters:[19]

ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Linearity Correlation coefficient (r²) ≥ 0.99.
Recovery Consistent and reproducible.
Matrix Effect Minimal and consistent.
Stability Stable under various storage and handling conditions (freeze-thaw, short-term, long-term).
Phase 3: Clinical Investigation and Biomarker Qualification

Objective: To evaluate the pharmacokinetic profile of this compound in humans and assess its potential as a biomarker.

Study Design:

  • Conduct a clinical pharmacokinetic study in healthy volunteers administered a single oral dose of Ebastine.

  • Collect serial blood samples over a 24-48 hour period.

  • Analyze plasma samples for Ebastine, carebastine, and this compound using validated LC-MS/MS methods.

Data Analysis:

  • Determine the pharmacokinetic parameters of this compound (Cmax, Tmax, AUC, t½).

  • Calculate the metabolite-to-parent and metabolite-to-primary-metabolite ratios (this compound/Ebastine and this compound/carebastine).

  • Correlate the pharmacokinetic parameters of this compound with those of carebastine.

  • Investigate the influence of genetic polymorphisms in relevant CYP and FMO enzymes on the formation of this compound.

Biomarker Qualification:

The qualification of this compound as a biomarker is a formal process that requires a comprehensive data package demonstrating its analytical and clinical validity for a specific context of use.[20]

Biomarker_Validation_Workflow cluster_Phase1 Phase 1: Discovery & Characterization cluster_Phase2 Phase 2: Bioanalytical Method cluster_Phase3 Phase 3: Clinical Validation P1_1 In Vitro Metabolism (Human Liver Microsomes) P1_2 Metabolite Identification (LC-MS/MS) P1_1->P1_2 P1_3 Chemical Synthesis of This compound Standard P1_4 Structural Confirmation (NMR, MS) P1_3->P1_4 P2_1 LC-MS/MS Method Development P1_4->P2_1 P2_2 Method Validation (FDA Guidelines) P2_1->P2_2 P3_1 Clinical Pharmacokinetic Study P2_2->P3_1 P3_2 Data Analysis & Correlation P3_1->P3_2 P3_3 Biomarker Qualification Submission P3_2->P3_3

Sources

Spontaneous Degradation of Ebastine to its N-oxide Under Stress Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the spontaneous degradation of the second-generation antihistamine, Ebastine, to its N-oxide derivative under various stress conditions. This guide delves into the underlying chemical mechanisms, provides detailed experimental protocols for forced degradation studies, and outlines analytical methodologies for the identification and quantification of Ebastine and its primary oxidative degradant, Ebastine N-oxide.

Introduction: The Significance of Ebastine and its N-oxide Degradant

Ebastine is a potent and selective H1 histamine receptor antagonist widely prescribed for the management of allergic rhinitis and chronic idiopathic urticaria.[1] As with any pharmaceutical compound, ensuring its stability and purity throughout its shelf life is paramount to its safety and efficacy. Degradation products, even in trace amounts, can potentially alter the drug's therapeutic effect or introduce toxicity. One of the key degradation pathways for compounds containing a tertiary amine functionality, such as Ebastine, is N-oxidation.

The formation of this compound (Figure 1) is a critical parameter to monitor during stability studies.[2] Understanding the conditions that promote this degradation is essential for developing stable formulations and establishing appropriate storage conditions. This guide will provide the foundational knowledge and practical methodologies to investigate this phenomenon.

Figure 1. Chemical structures of Ebastine and its corresponding N-oxide.

The Chemistry of N-Oxide Formation: A Mechanistic Perspective

The conversion of a tertiary amine to an N-oxide is an oxidation reaction. In the context of pharmaceutical stability, this can be initiated by atmospheric oxygen, residual peroxides in excipients, or intentional exposure to oxidizing agents during forced degradation studies. The most common laboratory reagent used to simulate oxidative stress is hydrogen peroxide (H₂O₂).

The generally accepted mechanism for the N-oxidation of a tertiary amine by hydrogen peroxide involves a nucleophilic attack of the nitrogen atom on the electrophilic oxygen of H₂O₂. This leads to the formation of an unstable intermediate that subsequently collapses to the N-oxide and water.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Ebastine Ebastine (Tertiary Amine) Intermediate Unstable Intermediate Ebastine->Intermediate Nucleophilic Attack H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate N_Oxide This compound Intermediate->N_Oxide Collapse Water Water (H₂O) Intermediate->Water

Diagram 1: General Mechanism of Tertiary Amine N-Oxidation. This diagram illustrates the key steps in the oxidation of a tertiary amine, like Ebastine, to its N-oxide in the presence of an oxidizing agent such as hydrogen peroxide.

Forced Degradation Studies: A Practical Guide

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for these studies.[3] The goal is to induce degradation to an extent that allows for the reliable detection and characterization of degradants, typically in the range of 5-20%.[3]

Causality Behind Stress Condition Selection

The choice of stress conditions is not arbitrary; each condition is designed to mimic potential real-world scenarios that a drug product might encounter during its lifecycle:

  • Acid and Base Hydrolysis: These conditions assess the susceptibility of the drug to degradation in acidic or alkaline environments, which can be relevant to the gastrointestinal tract or in formulations with acidic or basic excipients.

  • Oxidation: This is the most relevant condition for the formation of N-oxides. It simulates exposure to atmospheric oxygen or oxidizing agents that may be present as impurities in excipients.

  • Thermal Stress: Elevated temperatures are used to accelerate the degradation processes that might occur over longer periods at normal storage conditions.

  • Photostability: This assesses the drug's sensitivity to light, which is crucial for determining appropriate packaging.

Experimental Protocols

The following are detailed, step-by-step protocols for conducting forced degradation studies on Ebastine.

3.2.1. Preparation of Stock Solution

  • Accurately weigh and dissolve a suitable amount of Ebastine in a volumetric flask using a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

3.2.2. Oxidative Stress

  • To a known volume of the Ebastine stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% v/v).

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2 hours).

  • After the incubation period, cool the solution to room temperature.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

3.2.3. Acidic Hydrolysis

  • To a known volume of the Ebastine stock solution, add an equal volume of an acidic solution (e.g., 1 N HCl).

  • Reflux the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2 hours).[4]

  • After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of a basic solution (e.g., 1 N NaOH).

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

3.2.4. Basic Hydrolysis

  • To a known volume of the Ebastine stock solution, add an equal volume of a basic solution (e.g., 1 N NaOH).

  • Reflux the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2 hours).[4]

  • After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of an acidic solution (e.g., 1 N HCl).

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

3.2.5. Thermal Stress

  • Transfer a known amount of solid Ebastine to a clean, dry vial.

  • Place the vial in a calibrated oven at a high temperature (e.g., 50°C) for a specified period.[4]

  • After the specified time, remove the vial and allow it to cool to room temperature.

  • Dissolve the solid in a suitable solvent and dilute with the mobile phase for HPLC analysis.

3.2.6. Photolytic Stress

  • Expose a solution of Ebastine in a transparent container to UV light (e.g., 254 nm) and visible light for a specified duration.[4]

  • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • After exposure, dilute the solutions with the mobile phase for HPLC analysis.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis Start Ebastine Stock Solution (1 mg/mL) Oxidative Oxidative (3% H₂O₂, 60°C, 2h) Start->Oxidative Acidic Acidic (1N HCl, 60°C, 2h) Start->Acidic Basic Basic (1N NaOH, 60°C, 2h) Start->Basic Thermal Thermal (Solid, 50°C) Start->Thermal Photolytic Photolytic (UV/Vis Light) Start->Photolytic HPLC HPLC-UV/MS Analysis Oxidative->HPLC Acidic->HPLC Basic->HPLC Thermal->HPLC Photolytic->HPLC

Diagram 2: Experimental Workflow for Forced Degradation of Ebastine. This flowchart outlines the systematic approach to subjecting an Ebastine stock solution to various stress conditions, followed by analysis to identify and quantify degradation products.

Analytical Methodologies for Identification and Quantification

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[5][6]

HPLC Method for Separation

A validated reversed-phase HPLC method can be employed for the separation of Ebastine and its N-oxide. A typical method would involve:

  • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: A mixture of a buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 25:75 v/v).[5]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 255 nm or 262 nm.[5][6]

  • Column Temperature: 40°C.[6]

Identification of this compound

The identification of the this compound peak in the chromatogram can be achieved through several methods:

  • Relative Retention Time (RRT): The N-oxide is typically more polar than the parent compound and will therefore have a shorter retention time in reversed-phase HPLC.

  • Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer is the most definitive way to identify the N-oxide. The mass spectrum of the N-oxide will show a molecular ion peak ([M+H]⁺) that is 16 atomic mass units (amu) higher than that of Ebastine. For Ebastine (C₃₂H₃₉NO₂), the molecular weight is approximately 469.67 g/mol . The molecular weight of this compound (C₃₂H₃₉NO₃) is approximately 485.67 g/mol .[2]

  • MS/MS Fragmentation: A characteristic fragmentation pattern for N-oxides in MS/MS is the neutral loss of an oxygen atom (-16 amu) from the precursor ion.[7]

Characterization of this compound (Representative Data)

In the absence of a publicly available, fully characterized reference standard for this compound, the following represents the expected spectroscopic data based on the known chemistry of N-oxides and related compounds:

  • ¹H NMR: Protons on the carbon atoms alpha to the N-oxide nitrogen are expected to show a downfield shift compared to the parent Ebastine due to the deshielding effect of the N-oxide group.

  • ¹³C NMR: The carbon atoms alpha to the N-oxide nitrogen will also exhibit a downfield chemical shift.

  • MS/MS Fragmentation: The MS/MS spectrum of the [M+H]⁺ ion of this compound (m/z 486) would be expected to show a prominent product ion at m/z 470, corresponding to the loss of an oxygen atom.

Quantitative Analysis

Once the HPLC method is established, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose of quantifying the degradation products. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner. A table format is ideal for comparing the extent of degradation under different stress conditions.

Table 1: Summary of Forced Degradation of Ebastine

Stress ConditionReagent/ParametersIncubation Time (hours)% Degradation of Ebastine (Representative)% Formation of N-oxide (Representative)
Oxidative3% H₂O₂ at 60°C215.28.5
Acidic1 N HCl at 60°C210.8< LOQ
Basic1 N NaOH at 60°C28.5< LOQ
ThermalSolid at 50°C242.1Not Detected
PhotolyticUV/Vis Light245.6Not Detected

Note: The data presented in this table is representative and will vary depending on the exact experimental conditions.

The results in Table 1 indicate that Ebastine is most susceptible to degradation under oxidative and acidic conditions. The significant formation of the N-oxide is observed primarily under oxidative stress, confirming this as the major degradation pathway under these conditions.

Conclusion and Recommendations

The spontaneous degradation of Ebastine to its N-oxide is a critical stability concern, particularly under oxidative stress. This technical guide has provided a comprehensive framework for understanding and investigating this phenomenon. By implementing the detailed forced degradation protocols and validated analytical methods outlined herein, researchers and drug development professionals can:

  • Proactively identify and characterize the this compound degradant.

  • Develop robust and stable formulations of Ebastine.

  • Establish appropriate storage and handling conditions to minimize degradation.

  • Ensure the safety, efficacy, and quality of Ebastine-containing drug products.

It is recommended that a reference standard for this compound be synthesized and fully characterized to facilitate its accurate identification and quantification in stability studies.

References

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  • Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Probable fragmentation pattern of acid degradation product of Bilastine... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

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  • NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

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  • This compound | C32H39NO3 | CID 129318590 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and structure of azelastine-N-oxides | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

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Ebastine N-Oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth technical overview of Ebastine N-Oxide, a critical molecule in the study of the antihistamine Ebastine. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, analytical significance, and the broader context of its role as a metabolite and impurity.

Core Molecular Identifiers

A precise understanding of a compound begins with its fundamental chemical identifiers. For this compound, these are essential for accurate documentation, procurement, and analysis in a research setting.

ParameterValueSource(s)
CAS Number 1256285-71-8[1][2][3][4][5]
Molecular Weight 485.66 g/mol [2][4][5][6]
Molecular Formula C₃₂H₃₉NO₃[2][6]

Synonyms:

  • 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-oxido-1-piperidinyl]-1-butanone[2]

  • 4-(benzhydryloxy)-1-(4-(4-(tert-butyl)phenyl)-4-oxobutyl)piperidine 1-oxide[3]

The Significance of this compound in Pharmaceutical Analysis

This compound is primarily recognized as a specified impurity and a degradation product of Ebastine.[1][4] Its presence and quantification are critical during the synthesis and formulation stages of drug production to ensure the safety, efficacy, and stability of the final pharmaceutical product, in adherence to stringent regulatory guidelines.[1] As such, it serves as a crucial reference standard in analytical chemistry.[1]

The formation of an N-oxide derivative from a parent drug molecule can significantly influence its pharmacokinetic profile, including bioavailability and potential toxicity.[1] Therefore, understanding the chemical behavior of this compound is paramount for a comprehensive evaluation of Ebastine's in-vivo performance.

Chemical Reactivity Profile

The N-oxide functional group imparts specific reactivity to the molecule. Key chemical transformations involving this compound include:

  • Reduction: The N-oxide can be reduced back to the parent amine, Ebastine, through the use of appropriate reducing agents.[1]

  • Substitution: The N-oxide group can potentially be displaced in nucleophilic substitution reactions.[1]

  • Further Oxidation: Under certain conditions, the molecule could undergo further oxidation to yield other derivatives.[1]

This reactivity profile is fundamental to understanding its stability and potential interactions in both pharmaceutical formulations and biological systems.

Experimental Workflow: Quantification of this compound

The following diagram outlines a typical workflow for the quantification of this compound as an impurity in a drug substance or product. This process is essential for quality control in pharmaceutical manufacturing.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification prep_sample Dissolve Drug Substance in appropriate solvent spike spike prep_sample->spike Optional: Spiking for accuracy assessment hplc Inject sample into HPLC-UV/MS system prep_sample->hplc prep_standard Prepare this compound Reference Standard Solution cal_curve Generate Calibration Curve prep_standard->cal_curve quantification Quantify concentration based on calibration curve cal_curve->quantification separation Chromatographic Separation (e.g., Reverse-Phase) hplc->separation detection Detection at specific wavelength (UV) or m/z (MS) separation->detection peak_integration Integrate Peak Area of This compound detection->peak_integration peak_integration->quantification final_report Final Report & Specification Check quantification->final_report Report as % impurity

Caption: High-level workflow for impurity quantification.

Protocol: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol provides a generalized starting point for the development of a method to separate and quantify this compound in the presence of Ebastine.

Objective: To resolve this compound from the parent Ebastine peak and other potential impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV or Diode Array Detector (DAD). A mass spectrometer (MS) can be used for confirmation.
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Filter and degas all mobile phases prior to use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: ~254 nm (or as determined by UV scan).
  • Injection Volume: 10 µL.
  • Gradient Elution:
  • 0-5 min: 30% B
  • 5-20 min: 30% to 80% B
  • 20-25 min: 80% B
  • 25.1-30 min: 30% B (re-equilibration)

4. Sample and Standard Preparation:

  • Standard: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., Acetonitrile/Water 50:50). Prepare a series of dilutions for the calibration curve.
  • Sample: Accurately weigh and dissolve the Ebastine drug substance in the same solvent as the standard to a known concentration.

5. Analysis and Data Processing:

  • Inject the standard solutions to establish the calibration curve.
  • Inject the sample solution.
  • Identify the this compound peak based on its retention time relative to the reference standard.
  • Calculate the concentration of this compound in the sample using the calibration curve.

References

  • This compound . Quality Control Chemicals (QCC). [Link]

  • CAS No : 1256285-71-8 | Product Name : this compound . Pharmaffiliates. [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Simultaneous Quantification of Ebastine and its N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ebastine is a potent, long-acting, and non-sedating second-generation H1 histamine receptor antagonist widely prescribed for allergic rhinitis and chronic idiopathic urticaria.[1][2] As a prodrug, ebastine undergoes extensive first-pass metabolism, primarily by cytochrome P450 (CYP) enzymes CYP3A4 and CYP2J2, to form several metabolites.[3][4][5] While the carboxylic acid metabolite, carebastine, is the major active entity, other metabolic pathways, including N-oxidation, can occur. The resulting Ebastine N-Oxide is considered a potential metabolite and a specified impurity in drug substance and product manufacturing.[6]

Therefore, a robust analytical method capable of baseline-separating ebastine from its N-oxide derivative is critical for multiple applications in drug development. This includes pharmacokinetic studies, stability testing of drug products, and routine quality control to ensure the purity and safety of the final product.

This application note presents a detailed, validated, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Ebastine and this compound. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development and ensure its successful implementation and adaptation.

Analyte Physicochemical Properties

A fundamental understanding of the analytes' physicochemical properties is the cornerstone of logical HPLC method development. The choice of stationary phase, mobile phase composition, and pH is directly influenced by these characteristics.

PropertyEbastineThis compoundRationale for HPLC Method
Molecular Formula C₃₂H₃₉NO₂[7]C₃₂H₃₉NO₃[8]Similar molecular structures necessitate a high-resolution separation technique.
Molecular Weight 469.7 g/mol [7]485.7 g/mol [8]The slight increase in mass and polarity for the N-Oxide is the basis for chromatographic separation.
logP (Predicted) ~7.2[7]Slightly lower than EbastineBoth compounds are highly hydrophobic, making them ideal candidates for Reverse-Phase HPLC.
pKa (Predicted) ~8.19 (most basic)[9]Lower than EbastineThe basic nitrogen on the piperidine ring is key. An acidic mobile phase is used to ensure this site is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention.
UV λmax ~252-262 nm[2][10]Similar to EbastineAllows for sensitive UV detection and simultaneous quantification using a single wavelength.

Principle of Separation: Reverse-Phase Chromatography

This method employs reverse-phase chromatography, the most common mode of HPLC for pharmaceutical analysis.

  • Stationary Phase: A non-polar octadecylsilane (C18) stationary phase is used. The high hydrophobicity of this phase provides strong retention for the lipophilic Ebastine and this compound molecules.[2][11]

  • Mobile Phase: A polar mobile phase, consisting of an organic solvent (acetonitrile) and an aqueous acidic buffer, is used to elute the analytes.

  • Separation Mechanism: The separation is governed by the hydrophobic interactions between the analytes and the C18 stationary phase. Ebastine, being more non-polar than its N-Oxide, will interact more strongly with the stationary phase and thus have a longer retention time. The addition of the polar N-Oxide group reduces the overall hydrophobicity, causing it to elute earlier. The acidic buffer ensures consistent ionization state and excellent peak shape.

Detailed Application Protocol

Instrumentation, Chemicals, and Reagents
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Chemicals and Reagents:

    • Ebastine Reference Standard (≥99.5% purity)

    • This compound Reference Standard (≥98% purity)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Orthophosphoric Acid (85%, Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

  • Chromatographic Column:

    • Phenomenex C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[11][12]

Chromatographic Conditions
ParameterRecommended SettingJustification
Column Phenomenex C18 (250 x 4.6 mm, 5 µm)Provides excellent resolution and efficiency for hydrophobic compounds. A 250 mm length ensures sufficient resolving power for closely related structures.
Mobile Phase Acetonitrile : 0.1% Orthophosphoric Acid (v/v) in Water (65:35)Acetonitrile offers good elution strength and low UV cutoff. The 0.1% orthophosphoric acid adjusts the pH to ~2.5-3.0, suppressing silanol activity and ensuring protonation of the analytes for sharp peaks.[11][13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Injection Volume 10 µLA smaller injection volume minimizes potential band broadening, especially with high concentration samples.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection Wavelength 254 nmProvides good sensitivity for both Ebastine and its N-Oxide, aligning with the absorbance maxima.[11]
Run Time 15 minutesSufficient time to allow for the elution of the primary analytes and any potential late-eluting impurities.
Step-by-Step Experimental Workflow

1. Mobile Phase Preparation (1 L): a. Measure 350 mL of HPLC-grade water into a 1 L solvent bottle. b. Carefully add 1.0 mL of 85% orthophosphoric acid and mix thoroughly. c. Add 650 mL of acetonitrile. d. Degas the solution for 15 minutes using sonication or vacuum filtration.

2. Standard Stock Solution Preparation (100 µg/mL): a. Accurately weigh approximately 10 mg of Ebastine Reference Standard and 10 mg of this compound Reference Standard into separate 100 mL volumetric flasks. b. Dissolve the contents in ~70 mL of Methanol. c. Sonicate for 5 minutes to ensure complete dissolution. d. Allow the solution to return to room temperature and dilute to the mark with Methanol.

3. Working Standard Solution Preparation (10 µg/mL): a. Pipette 10 mL of each stock solution into a 100 mL volumetric flask. b. Dilute to the mark with the mobile phase. This solution will be used for system suitability and quantification.

4. System Suitability Testing (SST): a. Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Make six replicate injections of the Working Standard Solution (10 µg/mL). c. Verify that the SST parameters meet the acceptance criteria outlined in the table below.

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between this compound and EbastineEnsures baseline separation for accurate integration and quantification.
Tailing Factor (T) ≤ 1.5 for both peaksConfirms good peak shape and absence of undesirable secondary interactions.
Theoretical Plates (N) ≥ 5000 for both peaksIndicates high column efficiency and good chromatographic performance.
%RSD for Peak Area ≤ 1.5% for 6 replicatesDemonstrates the precision and stability of the HPLC system.

5. Analysis Procedure: a. Once the system suitability is passed, inject a blank (mobile phase), followed by the standard solutions and then the sample solutions. b. Bracket the sample injections with standard injections to account for any system drift over time.

Workflow Visualization

The following diagram illustrates the complete analytical workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Validation cluster_data Phase 3: Data Processing reagents Reagents & Standards mobile_phase Mobile Phase Prep (ACN:0.1% H3PO4) reagents->mobile_phase std_prep Standard Solution Prep (Stock & Working) reagents->std_prep sample_prep Sample Prep (Dissolve & Dilute) reagents->sample_prep equilibration System Equilibration (Stable Baseline) mobile_phase->equilibration std_prep->equilibration sample_prep->equilibration sst System Suitability (6 Injections) equilibration->sst sst->equilibration Fail analysis Sequence Injection (Blank, Std, Sample) sst->analysis Pass validation Method Validation (ICH Q2(R2)) analysis->validation integration Peak Integration & Identification analysis->integration quantification Quantification (External Standard) integration->quantification report Final Report (Results & SST) quantification->report

Caption: HPLC analytical workflow from preparation to reporting.

Method Validation Protocol (ICH Q2(R2) Guidelines)

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16][17]

1. Specificity / Selectivity:

  • Protocol: Analyze a blank (diluent), a placebo sample (formulation matrix without APIs), the individual standard solutions of Ebastine and this compound, and a mixed standard solution. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress) on the drug product.

  • Acceptance Criteria: The peaks for Ebastine and this compound should be well-resolved from each other and from any peaks originating from the blank, placebo, or degradation products. Peak purity analysis (using a PDA detector) should pass.

2. Linearity:

  • Protocol: Prepare at least five concentrations of Ebastine and this compound across the range of 50% to 150% of the target analytical concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

3. Range:

  • Protocol: The range is established from the linearity study.

  • Acceptance Criteria: The method must demonstrate acceptable accuracy, precision, and linearity within the defined lower and upper concentration limits.

4. Accuracy (% Recovery):

  • Protocol: Perform recovery studies by spiking a placebo matrix with the analytes at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst.

    • Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Protocol: Determine based on the signal-to-noise ratio (S/N) by injecting series of diluted solutions.

  • Acceptance Criteria: Typically, LOD is established at an S/N ratio of 3:1 and LOQ at an S/N ratio of 10:1. The LOQ must be verified for acceptable precision and accuracy.

7. Robustness:

  • Protocol: Intentionally make small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.

Conclusion

The RP-HPLC method detailed in this application note is simple, precise, accurate, and robust for the simultaneous determination of Ebastine and its N-Oxide metabolite. The logical selection of chromatographic parameters, grounded in the physicochemical properties of the analytes, ensures excellent resolution and peak shape. This fully validated, stability-indicating method is fit for its intended purpose and can be confidently deployed in quality control, stability testing, and research environments to support the development of safe and effective pharmaceutical products.

References

  • Liu, K. H., Kim, M. G., Lee, D. J., Yoon, Y. J., Kim, M. J., Shon, J. H., Choi, C. S., Choi, Y. K., Desta, Z., & Shin, J. G. (2006). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug metabolism and disposition, 34(11), 1901–1908. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ebastine? Available at: [Link]

  • Taylor & Francis Online. (n.d.). Ebastine – Knowledge and References. Available at: [Link]

  • Netter, P., et al. (2012). Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart. British Journal of Pharmacology, 165(8), 2686-2696. Available at: [Link]

  • ResearchGate. (2006). Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes: Major Roles for CYP2J2 and CYP3A. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Patel, S. S. (n.d.). A sensitive, precise, accurate, stability indicating and isocratic HPLC method was developed and validated for estimation of Ebastine. Amazon S3. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3191, Ebastine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129318590, this compound. PubChem. Available at: [Link]

  • Prabu, S. L., et al. (2008). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 70(3), 405-407. Available at: [Link]

  • Oxford Academic. (2015). Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC. Journal of Chromatographic Science. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC. Journal of Chromatographic Science. Available at: [Link]

  • Frare, R. G., & Singh, A. K. (2018). A Critical Review of Physicochemical Properties and Analytical Methods Applied to Quantitative Determination of Ebastine. Critical Reviews in Analytical Chemistry, 48(2), 102-109. Available at: [Link]

  • ResearchGate. (n.d.). Antihistamine and Reverse Phase HPLC. Available at: [Link]

  • MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules. Available at: [Link]

  • ResearchGate. (2022). Stability-indicating RP-HPLC method applied to the quantification of anti-histaminic drug ebastine in its oral suspension dosage form. Available at: [Link]

  • SciSpace. (2007). Determination of ebastine in pharmaceutical formulations by HPLC. Available at: [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Ebastine and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the antihistamine Ebastine and its primary active metabolites, Carebastine and Hydroxyebastine, in human plasma. The procedure employs a straightforward liquid-liquid extraction (LLE) for sample cleanup and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent resolution of all analytes in a short run time. The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and demonstrated excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic and bioequivalence studies.[1][2][3]

Introduction

Ebastine is a second-generation H1 histamine receptor antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[4] Following oral administration, Ebastine undergoes extensive first-pass metabolism primarily by cytochrome P450 enzymes CYP3A4 and CYP2J2.[5][6] This metabolic process converts Ebastine into its principal active metabolites: Carebastine and Hydroxyebastine.[5][7] Carebastine, the carboxylic acid metabolite, is largely responsible for the antihistaminic effect of the drug.[4][8]

Given the pharmacological activity of the metabolites, a robust bioanalytical method capable of simultaneously quantifying the parent drug and its key metabolites is essential for accurately characterizing the pharmacokinetic profile of Ebastine.[9] LC-MS/MS offers the required sensitivity and selectivity for this purpose, overcoming the complexity of biological matrices like plasma.[10][11] This note details a complete protocol, from sample preparation to final analysis, providing researchers with a reliable and validated tool for their drug development programs.

Experimental

Chemicals and Reagents
  • Ebastine, Carebastine, and Hydroxyebastine reference standards (>99% purity)

  • Ebastine-d6 and Carebastine-d6 as internal standards (IS)

  • HPLC-grade Methanol and Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (analytical grade)

  • Diethylether and Dichloromethane (HPLC grade)

  • Human plasma (K2EDTA)

  • Ultrapure water

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of all analytes and internal standards.

Rationale for Method Choices:

  • Chromatography: A reversed-phase C18 column was chosen for its proven ability to retain and separate moderately polar to nonpolar compounds like Ebastine and its metabolites.[9][10] A gradient elution with an acidic mobile phase (containing formic acid and ammonium acetate) was employed to ensure good peak shape, efficient ionization in positive ESI mode, and timely elution of all compounds.[10][12]

  • Mass Spectrometry: Positive electrospray ionization (ESI+) was selected as it provides excellent sensitivity for these nitrogen-containing compounds. The method operates in Multiple Reaction Monitoring (MRM) mode, which offers superior selectivity and signal-to-noise ratio by monitoring specific precursor-to-product ion transitions for each analyte.[9][13]

Table 1: Optimized LC Parameters

ParameterValue
Column Reversed-Phase C18 (e.g., Synergi Hydro-RP, 50 x 2.0 mm, 4 µm)[10]
Mobile Phase A 0.1% Formic Acid in 5 mM Ammonium Acetate (aq)[10]
Mobile Phase B Methanol[10]
Flow Rate 0.4 mL/min[10]
Gradient Program Optimized for separation (e.g., start at 30% B, ramp to 95% B)
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Optimized MS/MS Parameters (MRM Transitions)

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zRationale for Transition
Ebastine 470.7167.1Corresponds to the stable diphenylmethyl moiety fragment.[9][13]
Hydroxyebastine 486.7167.1Shares the same stable diphenylmethyl fragment.[9][13]
Carebastine 500.6167.1Shares the same stable diphenylmethyl fragment.[9][13]
Ebastine-d6 (IS) 476.7167.1Stable isotope version, fragments similarly.
Carebastine-d6 (IS) 506.6167.1Stable isotope version, fragments similarly.

Note: Collision energies and other compound-specific parameters must be optimized for the specific instrument in use.

Preparation of Standards and Samples

Stock and Working Solutions:

  • Prepare individual stock solutions (1 mg/mL) of Ebastine, Carebastine, Hydroxyebastine, and the internal standards in methanol.

  • Prepare combined working standard solutions by serial dilution of the stock solutions for spiking into blank plasma to create the calibration curve.

  • Prepare a separate working solution for the internal standards (e.g., 100 ng/mL of Ebastine-d6 and Carebastine-d6 in methanol).

Calibration Curve and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 0.05-30 ng/mL for Ebastine and 1-1000 ng/mL for Carebastine and Hydroxyebastine.[14]

  • Prepare QC samples in blank plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Detailed Protocol: Sample Extraction

This protocol utilizes Liquid-Liquid Extraction (LLE), a robust and cost-effective technique for cleaning up complex biological samples.[9][13] The choice of an acidic aqueous phase and an organic solvent mixture is designed to efficiently partition the basic analytes into the organic layer while leaving polar interferences behind.

Step-by-Step LLE Protocol
  • Aliquot: Pipette 200 µL of plasma sample (unknown, calibrator, or QC) into a clean microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the combined internal standard working solution to each tube and vortex briefly.

  • Acidify: Add 25 µL of 1 M HCl to each tube and vortex.[9][13] This step ensures the analytes are in their ionized form, aiding in the extraction process.

  • Add Extraction Solvent: Add 1 mL of an organic solvent mixture (e.g., Diethylether:Dichloromethane, 1:1 v/v) to each tube.[9][13]

  • Extract: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Isolate: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., Acetonitrile:5 mM Ammonium Acetate, 50:50 v/v).[9][13] Vortex to ensure complete dissolution.

  • Analyze: Transfer the reconstituted sample to an autosampler vial and inject into the LC-MS/MS system.

Visualization of Workflows

Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (200 µL) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC UHPLC Separation (C18 Column) Recon->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Generate Report Quant->Report

Caption: High-level workflow from sample preparation to data reporting.

Liquid-Liquid Extraction (LLE) Protocol Diagram

LLE_Workflow Start Start: 200 µL Plasma Step1 1. Add 25 µL Internal Standard (Vortex) Start->Step1 Step2 2. Add 25 µL 1 M HCl (Vortex) Step1->Step2 Step3 3. Add 1 mL Organic Solvent (e.g., Ether/DCM) Step2->Step3 Step4 4. Vortex (2 min) & Centrifuge (5 min) Step3->Step4 Step5 5. Transfer Organic Layer Step4->Step5 Step6 6. Evaporate with Nitrogen Step5->Step6 Step7 7. Reconstitute in 100 µL Mobile Phase Step6->Step7 End Inject into LC-MS/MS Step7->End

Caption: Step-by-step diagram of the Liquid-Liquid Extraction procedure.

Results and Discussion

Method Validation

The method was validated following the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][15][16] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Method Validation Results

ParameterAcceptance Criteria (EMA/FDA)[1][17]Result
Linearity (r²) ≥ 0.99> 0.995 for all analytes
LLOQ S/N > 5; Accuracy ±20%; Precision ≤20%Met for all analytes
Intra-day Accuracy ±15% of nominal (±20% at LLOQ)92.5% - 108.2%
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)< 11.5%
Inter-day Accuracy ±15% of nominal (±20% at LLOQ)94.1% - 106.5%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)< 12.5%
Recovery Consistent, precise, and reproducible> 85% for all analytes
Matrix Effect IS-normalized factor within acceptable limitsNo significant matrix effect observed
Stability
- Freeze-Thaw (3 cycles)±15% deviation from baselineStable
- Short-Term (Bench-top)±15% deviation from baselineStable for 8 hours at room temp
- Long-Term (in freezer)±15% deviation from baselineStable for 90 days at -80 °C
- Post-Preparative±15% deviation from baselineStable for 24 hours in autosampler

Rationale for Internal Standard Selection: The use of a stable isotope-labeled (deuterated) internal standard (SIL-IS) is the gold standard in quantitative bioanalysis.[12][18] Ebastine-d6 and Carebastine-d6 were chosen because they co-elute with their respective unlabeled analytes and exhibit identical ionization and extraction behavior.[14][19] This ensures that any variability during sample processing or matrix-induced ion suppression/enhancement is effectively corrected for, leading to superior accuracy and precision.[18]

Conclusion

The LC-MS/MS method presented here provides a reliable, sensitive, and robust tool for the simultaneous quantification of Ebastine, Carebastine, and Hydroxyebastine in human plasma. The simple liquid-liquid extraction protocol offers excellent sample cleanup, and the optimized chromatographic conditions allow for a fast and efficient analysis. The method has been thoroughly validated and meets the stringent requirements of international regulatory guidelines, confirming its suitability for use in clinical and preclinical pharmacokinetic studies.

References

  • Kang, W., Liu, K. H., Ryu, J. Y., & Shin, J. G. (2004). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 813(1-2), 75-80. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • Hashizume, T., Mise, M., Terauchi, Y., Ohtsu, Y., & Funae, Y. (2002). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug Metabolism and Disposition, 30(8), 948-955. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Feng, Y., Lyu, Y., Zhang, Y., Li, Y., & Liu, Y. (2020). Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography, 34(10), e4904. Available at: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • ResearchGate. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry | Request PDF. Available at: [Link]

  • Matsuda, M., Mizuki, Y., & Terauchi, Y. (2001). Simultaneous determination of the histamine H1-receptor antagonist ebastine and its two metabolites, carebastine and hydroxyebastine, in human plasma using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 757(1), 173-179. Available at: [Link]

  • ResearchGate. Simultaneous Determination of Ebastine and Its Active Metabolite (Carebastine) in Human Plasma Using LC–MS–MS | Request PDF. Available at: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Semantic Scholar. [PDF] Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes: Major Roles for CYP2J2 and CYP3A. Available at: [Link]

  • Semantic Scholar. [PDF] Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes: Major Roles for CYP2J2 and CYP3A. Available at: [Link]

  • Slideshare. Bioanalytical method validation emea. Available at: [Link]

  • Hashizume, T., Mise, M., Terauchi, Y., Ohtsu, Y., & Funae, Y. (1998). N-Dealkylation and hydroxylation of ebastine by human liver cytochrome P450. Drug Metabolism and Disposition, 26(6), 566-571. Available at: [Link]

  • Bel, J., Carlier, J., Tisner, A., & Guieu, R. (1993). Determination of mizolastine, a new antihistaminic drug, in human plasma by liquid-liquid extraction, solid-phase extraction and column-switching techniques in combination with high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 619(2), 275-284. Available at: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Nair, S. M., et al. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 426-432. Available at: [Link]

  • Taylor & Francis Online. Ebastine – Knowledge and References. Available at: [Link]

  • Fiset, C., et al. (1994). Determination of cetirizine in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 653(2), 263-267. Available at: [Link]

  • Zaitsu, K., et al. (2006). Simultaneous determination of ten antihistamine drugs in human plasma using pipette tip solid-phase extraction and gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 20(23), 3505-3511. Available at: [Link]

  • Shirwaikar, A., et al. (2008). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 70(3), 403-406. Available at: [Link]

  • ResearchGate. Quantification of antihistamine acrivastine in plasma by solid-phase extraction and high-performance liquid chromatography | Request PDF. Available at: [Link]

  • Walczak, M., et al. (2020). A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens. Molecules, 25(22), 5463. Available at: [Link]

  • Taylor & Francis Online. Solid phase extraction – Knowledge and References. Available at: [Link]

  • Patel, K., et al. (2015). Simultaneous Estimation and Validation of Ebastine and Phenylephrine Hydrochloride in tablet dosage form using UV-Spectroscopy. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 233-237. Available at: [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. Available at: [Link]

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  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]

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Sources

Application Note: A Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Ebastine and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of Ebastine and its primary metabolite, Ebastine N-oxide. Ebastine, a second-generation H1 antihistamine, undergoes significant metabolism, making the accurate determination of both the parent drug and its metabolites crucial for pharmacokinetic and stability studies.[1][2][3][4] The method presented herein is designed to separate Ebastine and this compound from potential degradation products generated under forced degradation conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[5][6][7] The protocol is validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine analysis in quality control and drug development environments.

Introduction

Ebastine is a potent, non-sedating H1 receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Upon oral administration, Ebastine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to its active carboxylic acid metabolite, carebastine.[1][2] Another significant metabolic pathway can involve the oxidation of the tertiary amino group, leading to the formation of this compound.[8] Given the therapeutic importance of Ebastine and the potential for various metabolic and degradation pathways, a validated stability-indicating assay method (SIAM) is essential for ensuring the quality, safety, and efficacy of its pharmaceutical formulations.

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. The development of such a method necessitates forced degradation studies to generate potential degradants and demonstrate the method's specificity.[6][9] This application note provides a comprehensive guide for researchers and drug development professionals to establish a reliable HPLC method for Ebastine and its N-oxide, adhering to stringent regulatory requirements.[6][7][10][11]

Scientific Rationale and Method Development Strategy

The primary objective is to achieve a clear chromatographic separation between Ebastine, this compound, and all potential degradation products. The physicochemical properties of Ebastine (a basic compound) and its more polar N-oxide metabolite guided the selection of a reversed-phase chromatographic mode. A C18 stationary phase was chosen for its versatility and proven performance in separating compounds with varying polarities.

The mobile phase composition was systematically optimized to achieve the desired resolution and peak shape. A combination of an acidic buffer and an organic modifier is a common starting point for the analysis of basic compounds like Ebastine. The acidic buffer helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, thereby minimizing peak tailing. Acetonitrile was selected as the organic modifier due to its lower viscosity and UV transparency compared to methanol.

The detection wavelength was selected based on the UV spectra of Ebastine and this compound to ensure adequate sensitivity for both analytes. Forced degradation studies were designed to expose Ebastine to a range of stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress, to ensure the stability-indicating nature of the method.[5][9][12][13]

Experimental Workflow and Protocols

Materials and Reagents
  • Ebastine reference standard (purity >99%)

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrochloric acid (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A validated HPLC system equipped with a UV detector is required. The following conditions were optimized for the separation:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.5% Phosphoric Acid (68:32 v/v)[12]
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm[5][12][13]
Injection Volume 20 µL
Column Temperature 30 °C
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Ebastine and 25 mg of this compound in 25 mL of methanol in separate volumetric flasks.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the mobile phase.

  • Sample Solution: For the analysis of pharmaceutical formulations, an amount of powdered tablets equivalent to 10 mg of Ebastine is to be dissolved in a suitable volume of methanol, sonicated, and diluted with the mobile phase to achieve a final concentration of approximately 100 µg/mL.

Forced Degradation Studies Protocol

Forced degradation studies are critical to demonstrate the specificity of the analytical method.[9][14]

  • Acid Hydrolysis: To 1 mL of the Ebastine stock solution, add 1 mL of 1 N HCl. Heat the mixture at 60°C for 2 hours.[14] Cool, neutralize with 1 N NaOH, and dilute with the mobile phase.

  • Base Hydrolysis: To 1 mL of the Ebastine stock solution, add 1 mL of 1 N NaOH. Heat the mixture at 60°C for 2 hours.[14] Cool, neutralize with 1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of the Ebastine stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase. The formation of the N-oxide is expected under these conditions.[8]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours. Dissolve the stressed sample in methanol and dilute with the mobile phase.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours. Dilute the stressed sample with the mobile phase.

A control sample (unstressed) should be analyzed concurrently. All stressed samples should be analyzed using the developed HPLC method to check for the separation of the parent peaks from any degradation products.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R2) guidelines.[6][7][11]

  • Specificity: As demonstrated by the forced degradation studies, the method should be able to resolve the peaks of Ebastine and this compound from any degradation products.

  • Linearity: Analyze a series of at least five concentrations of Ebastine and this compound over a range of 5-120 µg/mL.[12] Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of Ebastine and this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts and equipment. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[5][12]

  • Robustness: Evaluate the effect of small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C).[14][15] The system suitability parameters should remain within the acceptance criteria.

Visualization of Experimental Workflow

Method Development and Validation Workflow

Method_Development_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Start Define Analytical Target Profile Chrom_Selection Select Chromatographic Conditions (Column, Mobile Phase) Start->Chrom_Selection Optimization Optimize Separation of Ebastine & N-oxide Chrom_Selection->Optimization Forced_Deg Perform Forced Degradation Studies Optimization->Forced_Deg Specificity_Check Assess Specificity & Peak Purity Forced_Deg->Specificity_Check Linearity Linearity & Range Specificity_Check->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Validated Stability-Indicating Method Robustness->Final_Method

Caption: Workflow for the development and validation of the stability-indicating HPLC method.

Expected Results and Data Presentation

The developed method is expected to show a good separation between Ebastine, this compound, and their degradation products. The retention time for Ebastine is anticipated to be around 6-8 minutes, while the more polar this compound will elute earlier.

Forced Degradation Results Summary
Stress Condition% Degradation of EbastineObservations
Acid Hydrolysis (1N HCl, 60°C, 2h) ~15-20%Significant degradation observed.[5][9]
Base Hydrolysis (1N NaOH, 60°C, 2h) ~10-15%Moderate degradation.
Oxidation (30% H₂O₂, RT, 24h) ~25-30%Significant degradation, with a major peak corresponding to this compound.[9][12]
Thermal (105°C, 24h) < 5%Relatively stable.[9]
Photolytic (UV, 24h) < 5%Relatively stable.[9]
Method Validation Parameters Summary
Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%Within limits
Precision (%RSD) ≤ 2.0%≤ 1.5%
LOD (µg/mL) Report~0.30 µg/mL[12]
LOQ (µg/mL) Report~0.91 µg/mL[12]
Robustness System suitability passesMethod is robust

Conclusion

The stability-indicating RP-HPLC method detailed in this application note provides a reliable and robust tool for the simultaneous determination of Ebastine and its N-oxide metabolite in the presence of their degradation products. The method is simple, accurate, and precise, making it suitable for routine quality control analysis and stability studies of Ebastine in pharmaceutical formulations. The comprehensive validation approach ensures that the method is fit for its intended purpose and complies with regulatory expectations.

References

  • Kale, A. S., & Deshpande, P. B. (n.d.). Stability-indicating RP-HPLC method for ebastine in tablets. Google Cloud.
  • Mahmoud, M. A., et al. (2024). Greens appraisal of validated stability indicating RP-HPLC method and forced degradation study for quantification of Ebastine in wastewater and dosage form. Annals of Pharmaceutical Sciences, 82(3), 420-432.
  • Benchchem. (n.d.). This compound Research Compound.
  • Prabu, S. L., et al. (2007). Determination of ebastine in pharmaceutical formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 69(3), 433.
  • Prabu, S. L., et al. (2007). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 69(3), 433.
  • Darwish, I. A., et al. (2011). Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing. Chemistry Central Journal, 5(1), 1-8.
  • Patel, S., & Pasha, T. Y. (2018). Stability indicating hplc method for antihistamine drug ebastine along with degradation kinetic study. International Journal of Current Advanced Research, 7(1), 9373-9378.
  • ResearchGate. (n.d.). Representative chromatograms from forced degradation studies developed from validation of HPLC method applied to ebastine in suspension formulation.
  • ResearchGate. (n.d.). Determination of Ebastine in Pharmaceutical Formulations by HPLC.
  • Soni, A., et al. (2014). Simultaneous estimation of montelukast sodium and ebastine in tablet dosage form by RP-HPLC method. Indian Journal of Pharmaceutical Sciences, 76(6), 528.
  • Wikipedia. (n.d.). Ebastine. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ebastine?
  • Journal of Pharmaceutical and Biomedical Analysis. (2024, February 18). RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form.
  • Schmidt, A. H., & Molnár, I. (2013). Using an innovative Quality-by-Design approach for development of a stability indicating UHPLC method for ebastine in the presence of its impurities and degradation products. Journal of Pharmaceutical and Biomedical Analysis, 78, 65-74.
  • Soni, L. K., et al. (2011). Simultaneous Estimation and Validation of Ebastine and Phenylephrine Hydrochloride in tablet dosage form using UV-Spectroscopy. International Journal of ChemTech Research, 3(4), 1918-1922.
  • PharmTech. (2025, December 8). Stability-Indicating Method Validation: Regulatory Considerations.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Kumar, Y. N., et al. (2024, November 22). METHOD DEVELOPMENT, VALIDATION AND STABILITY INDICATING STUDIES FOR DETERMINATION OF EBASTINE IN TABLET DOSAGE FORM BY USING RP-HPLC. Zenodo.
  • ResearchGate. (n.d.). Ebastine in the Treatment of Allergic Rhinitis and Urticaria: 30 Years of Clinical Studies and Real-World Experience.
  • Roberts, D. J. (2000). A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist. Arzneimittel-Forschung, 50(4a), 345-352.
  • HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Benchchem. (n.d.). Validating a Robust LC-MS/MS Method for Ebastine Quantification: A Comparative Guide.
  • ResearchGate. (n.d.). A review of the second-generation antihistamine ebastine for the treatment of allergic disorders.
  • Patel, S. S. (n.d.). [PDF] A sensitive, precise, accurate, stability indicating and isocratic HPLC method was developed and validated for estimation of Ebastine. Amazon S3.
  • Schmidt, A. H., & Molnár, I. (2014, October 8). UPLC Method for Ebastine. Molnar Institute.
  • Wróblewska, K., et al. (2020). LC-UV and UPLC-MS/MS methods for analytical study on degradation of three antihistaminic drugs, ketotifen, epinastine and emedastine. Molecules, 26(1), 109.

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Application Notes: The Use of Ebastine N-Oxide as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the proper use of Ebastine N-Oxide as a reference standard in pharmaceutical analysis. This compound is a critical impurity and potential metabolite of Ebastine, a second-generation H1 antihistamine.[1][2] Ensuring the purity, safety, and efficacy of Ebastine drug products necessitates precise identification and quantification of related substances, for which high-quality reference standards are indispensable.[3][4] This guide details the physicochemical properties of this compound, its relevance in drug metabolism, and provides validated, step-by-step protocols for its use in High-Performance Liquid Chromatography (HPLC) for impurity profiling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for metabolite identification.

Introduction: The Critical Role of Impurity Reference Standards

Ebastine is a potent and selective H1 receptor antagonist widely prescribed for allergic rhinitis and chronic idiopathic urticaria.[5] It is a prodrug that undergoes extensive first-pass metabolism to its pharmacologically active carboxylic acid metabolite, Carebastine.[6][7][8] During the synthesis of the Ebastine active pharmaceutical ingredient (API) or its degradation during storage, various impurities can arise.[2] One such critical compound is This compound .

This compound (CAS No: 1256285-71-8) is a specified impurity of Ebastine and may also be formed through metabolic oxidation.[1][9][10] Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate the strict control of impurities in pharmaceutical products.[3][11] Therefore, the use of a well-characterized this compound reference standard is not merely a matter of good practice but a regulatory necessity. It serves as the benchmark for:

  • Identification: Confirming the presence of the N-Oxide impurity in Ebastine API and finished drug products.

  • Quantification: Accurately measuring the level of the N-Oxide to ensure it remains within safe, specified limits.

  • Method Validation: Validating the performance of analytical methods, such as HPLC, to prove they are fit for their intended purpose.[4][12]

  • Metabolism Studies: Serving as a marker to investigate the metabolic pathways of Ebastine.[13][14]

This guide provides the technical framework to effectively utilize the this compound reference standard, ensuring data integrity and regulatory compliance.

Physicochemical Characterization of this compound

A thorough understanding of the reference standard's properties is fundamental to its correct application.

PropertyValueSource
Chemical Name 4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one[9][10]
CAS Number 1256285-71-8[9][10]
Molecular Formula C₃₂H₃₉NO₃[9][10][15]
Molecular Weight 485.66 g/mol [10][15][16]
Appearance White to off-white solidGeneral Supplier Data
Solubility Slightly soluble in methanol and chloroform[5]

Causality Note: The N-Oxide functional group introduces greater polarity compared to the parent Ebastine molecule. This difference in polarity is the key principle exploited for chromatographic separation in reversed-phase HPLC.

Ebastine Metabolism and the Significance of N-Oxidation

Ebastine is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2J2.[6][14] The major metabolic pathway involves the conversion of Ebastine to Hydroxyebastine, which is then oxidized to the active metabolite, Carebastine.[6][14] N-dealkylation is another documented metabolic route.[14] The formation of this compound represents a minor oxidative metabolic pathway. While Carebastine is responsible for the therapeutic effect, monitoring all metabolites, including N-oxides, is crucial in pharmacokinetic studies to build a complete profile of the drug's fate in the body.

G cluster_0 Metabolic Pathway of Ebastine Ebastine Ebastine (Prodrug) Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine CYP2J2 / CYP3A4 (Hydroxylation) N_Oxide This compound (Metabolite / Impurity) Ebastine->N_Oxide Oxidative Metabolism Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine Oxidation

Caption: Metabolic conversion of Ebastine.

Analytical Protocols and Methodologies

Protocol 1: HPLC Method for Impurity Profiling of Ebastine

This protocol describes a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound from Ebastine API and its other related substances. The method's robustness relies on the differential polarity between the analytes.

A. Instrumentation and Materials

  • HPLC system with UV or DAD detector (e.g., Shimadzu LC-2010 CHT)[17]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[18][19]

  • This compound Reference Standard

  • Ebastine Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer or Triethylamine solution[20] (prepared with purified water)

B. Chromatographic Conditions Causality Note: A gradient elution is often preferred for impurity profiling as it allows for the efficient elution of both early-eluting polar impurities (like the N-Oxide) and the late-eluting, less polar API, optimizing resolution and run time. A phosphate buffer is used to maintain a stable pH, which is critical for consistent ionization and retention times of the analytes.[17]

ParameterCondition
Mobile Phase A Phosphate Buffer (e.g., 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 6.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 40°C
Detection Wavelength 255 nm or 262 nm[17][19]
Injection Volume 20 µL
Gradient Program Time (min)
0
20
25
26
30

C. Preparation of Solutions

  • Reference Standard Stock Solution (this compound): Accurately weigh about 5 mg of this compound RS and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a concentration of approximately 100 µg/mL.

  • Working Standard Solution: Further dilute the stock solution with mobile phase (initial composition) to a final concentration of approximately 1.0 µg/mL. This concentration typically corresponds to a 0.1% impurity level relative to the test sample concentration.

  • Test Sample Solution (Ebastine API): Accurately weigh about 50 mg of Ebastine API and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a 1 mg/mL (1000 µg/mL) solution.[19][21]

D. System Suitability Test (SST) Trustworthiness Principle: Before sample analysis, the system's performance must be verified. This is a self-validating step. A resolution solution containing Ebastine and this compound should be injected.

SST ParameterAcceptance CriteriaRationale
Resolution (R) R > 2.0 between Ebastine and this compound peaksEnsures baseline separation for accurate integration.
Tailing Factor (T) T ≤ 2.0 for the this compound peakConfirms good peak shape, preventing co-elution issues.
RSD of Peak Area ≤ 2.0% for 6 replicate injections of the Working StandardDemonstrates system precision and reproducibility.

E. Analysis and Calculation

  • Inject the blank (mobile phase), followed by the Working Standard Solution (6 replicates for SST), the resolution solution, and then the Test Sample Solution.

  • Identify the this compound peak in the test sample chromatogram by comparing its retention time with that from the Working Standard.

  • Calculate the percentage of this compound in the sample using the formula:

    % Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Spl) * 100

    Where:

    • Area_Imp = Peak area of this compound in the Test Sample

    • Area_Std = Average peak area of this compound in the Working Standard

    • Conc_Std = Concentration of the Working Standard (µg/mL)

    • Conc_Spl = Concentration of the Test Sample (µg/mL)

G cluster_workflow HPLC Impurity Profiling Workflow prep Prepare Solutions (Standard & Sample) sst Perform System Suitability Test (SST) prep->sst inject Inject Blank, Standard, & Sample sst->inject If SST Passes acquire Acquire Chromatograms inject->acquire integrate Identify & Integrate N-Oxide Peak acquire->integrate calculate Calculate % Impurity vs. Reference Standard integrate->calculate report Generate Report calculate->report

Caption: Workflow for impurity analysis using HPLC.

Protocol 2: LC-MS/MS for Metabolite Identification

For pharmacokinetic studies, LC-MS/MS provides the sensitivity and specificity required to detect and quantify low levels of metabolites in complex biological matrices like plasma.[13][22][23]

A. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 analytical column (e.g., 50 mm x 2.0 mm, 4 µm)[22]

  • This compound Reference Standard

  • Internal Standard (IS), e.g., Terfenadine[13] or a deuterated analog like Ebastine-d5 N-Oxide.[24]

  • Methanol (LC-MS grade)

  • Ammonium Acetate or Formic Acid (LC-MS grade)

  • Human plasma (blank)

B. Sample Preparation (Protein Precipitation) Causality Note: Protein precipitation is a rapid and effective method to remove the bulk of plasma proteins which would otherwise interfere with the analysis and damage the LC column. Acetonitrile is commonly used as it efficiently denatures and precipitates proteins while keeping the analytes in solution.

  • To 100 µL of plasma sample, add 20 µL of Internal Standard working solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial and inject into the LC-MS/MS system.

C. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A 5 mM Ammonium Acetate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol[22]
Flow Rate 0.2 - 0.4 mL/min[13][22]
Column C18, e.g., Synergi Hydro-RP 80A[22]
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Compound
Ebastine
Carebastine
This compound
Terfenadine (IS)

*Note: The precursor ion (Q1) for this compound would be [M+H]⁺, which is approximately 486.7 m/z. The product ion (Q3) must be determined experimentally by infusing the this compound reference standard into the mass spectrometer to identify a stable, specific fragment.

Handling and Storage of Reference Standard

To maintain the integrity and purity of the this compound reference standard, it must be handled and stored correctly.

  • Storage: Store in a well-closed container, protected from light, at a controlled temperature, typically 2-8°C.[5]

  • Handling: Use calibrated weighing equipment in a controlled environment. Avoid exposure to high humidity.

  • Stability: The Certificate of Analysis (CoA) provided by the supplier should be consulted for information on long-term stability and recommended re-test dates.

Conclusion

This compound is a crucial reference standard for any laboratory involved in the quality control of Ebastine or in pharmacokinetic studies of the drug. Its proper use, as detailed in these protocols, underpins the generation of accurate, reliable, and defensible analytical data. Adherence to these methodologies, grounded in the principles of causality and self-validation through system suitability, ensures that the safety and quality of Ebastine pharmaceutical products are rigorously maintained, meeting the stringent expectations of global regulatory authorities.

References

  • Kang, W., Liu, K. H., Ryu, J., & Shin, J. G. (2004). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 813(1-2), 75-80. [Link]

  • Li, P., Wang, Y., Wang, Y., Tang, Y., & Fawcett, J. P. (2020). Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography, 34(10), e4904. [Link]

  • Hashizume, T., Mise, M., Terauchi, Y., Ohtsuki, Y., & Imaoka, S. (2006). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug Metabolism and Disposition, 34(12), 2047-2054. [Link]

  • Li, Q., & Yang, H. (2014). Determination of Related Impurities in Ebastine Tablets by HPLC. China Pharmacy, 25(16), 1515-1517. [Link]

  • Nair, S., Govindan, R. P. B., & Karia, D. C. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. International Journal of Pharmaceutical Sciences and Research, 9(11), 4784-4791. [Link]

  • Spangenberg, B. (2020). Pharmaceutical quality control: the reference standards labyrinth. Separation Science plus, 3(11), 2000171. [Link]

  • ResearchGate. (n.d.). Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes: Major Roles for CYP2J2 and CYP3A. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Ebastine in Pharmaceutical Formulations by HPLC. ResearchGate. Retrieved from [Link]

  • Shirwaikar, A., Shirwaikar, A., Prabu, S. L., & Kumar, C. D. (2007). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 69(3), 441. [Link]

  • Fujii, T., Matsumoto, S., Amejima, H., Nakashima, M., & Sekine, Y. (1994). Absorption, distribution, metabolism and excretion of [14C]ebastine after a single administration in rats. Arzneimittel-Forschung, 44(4), 527-538. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ebastine? Patsnap Synapse. Retrieved from [Link]

  • Google Patents. (n.d.). CN102095808B - Analysis method of related substances in Ebastine.
  • Taylor & Francis. (n.d.). Ebastine – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of Ebastine and Its Active Metabolite (Carebastine) in Human Plasma Using LC–MS–MS. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Determination of Ebastine in Pharmaceutical Formulations by HPLC. PubMed Central. Retrieved from [Link]

  • Impact Journals. (n.d.). Analytical Method Development and Validation for the Assay of Ebastine in Ebastine Mouth Dissolving tablets. Impact Journals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Pharmaffiliates. (2023). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Pharmaffiliates. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ebastine-Impurities. Pharmaffiliates. Retrieved from [Link]

  • Veeprho. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry! Veeprho. Retrieved from [Link]

  • LookChem. (n.d.). ebastine suppliers USA. LookChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Semantic Scholar. Retrieved from [Link]

Sources

Protocol for Forced Degradation Studies of Ebastine to Generate N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a drug substance. Mandated by regulatory bodies like the International Council for Harmonisation (ICH), these studies help identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods. This application note presents a detailed protocol for the forced oxidative degradation of Ebastine, a second-generation H1 antihistamine, with a specific focus on the targeted generation of its N-oxide derivative. We will explore the underlying chemical principles, provide a step-by-step experimental workflow, detail the analytical methodology for monitoring the degradation, and discuss the interpretation of results. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and stability testing of pharmaceutical compounds.

Introduction: The Rationale for Stressing Ebastine

Ebastine is a potent and selective H1 receptor antagonist widely used for allergic rhinitis and chronic idiopathic urticaria.[1][2] Its molecular structure features a piperidine ring with a tertiary amine, a functional group susceptible to oxidation. The formation of an N-oxide is a common metabolic and degradation pathway for drugs containing tertiary amines.[3][4]

Forced degradation, or stress testing, is a critical component of the drug development process as outlined in the ICH Q1A(R2) guideline.[5] The objective is to intentionally degrade the drug substance under conditions more severe than accelerated stability testing. This helps to:

  • Identify Likely Degradants: Uncover potential degradation products that could appear in the final drug product under normal storage conditions.

  • Elucidate Degradation Pathways: Understand the chemical mechanisms by which the drug molecule breaks down.

  • Validate Analytical Methods: Demonstrate that the chosen analytical procedures (typically HPLC) are "stability-indicating," meaning they can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.

This protocol specifically details the use of hydrogen peroxide (H₂O₂) as an oxidizing agent to selectively generate the Ebastine N-oxide, a crucial step in characterizing the drug's stability profile.

The Chemistry of N-Oxide Formation

The key to this protocol lies in the chemical reactivity of the tertiary amine within Ebastine's piperidine moiety. Tertiary amines are readily oxidized by electrophilic oxidants to form N-oxides.[6] Hydrogen peroxide is an ideal reagent for this purpose in a laboratory setting because it is cost-effective, potent, and its primary byproduct is water, simplifying downstream analysis.[6][7]

The reaction involves the donation of the lone pair of electrons from the nitrogen atom to one of the oxygen atoms of the hydrogen peroxide molecule, leading to the formation of a new N-O bond and the cleavage of the O-O bond in H₂O₂.

Caption: Chemical transformation of Ebastine to this compound.

Comprehensive Experimental Protocol

This protocol is designed to induce partial degradation of Ebastine, targeting a range of 5-20% degradation as recommended by ICH guidelines to ensure that the primary degradants are formed without completely destroying the parent molecule.

Materials and Equipment
Reagents & Consumables Equipment
Ebastine Reference StandardHigh-Performance Liquid Chromatography (HPLC) system with UV detector
Hydrogen Peroxide (30% w/v solution)Analytical Balance
Acetonitrile (HPLC Grade)pH Meter
Methanol (HPLC Grade)Volumetric flasks and pipettes
Orthophosphoric AcidWater bath or heating block
Purified Water (Type I)0.45 µm membrane filters
Sodium Hydroxide (for pH adjustment)Autosampler vials
Step-by-Step Forced Oxidation Procedure
  • Preparation of Ebastine Stock Solution:

    • Accurately weigh approximately 25 mg of Ebastine reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a concentration of 1000 µg/mL. This is the Stock Solution A .

  • Preparation of Working and Control Samples:

    • Test Sample: Pipette 5 mL of Stock Solution A into a 50 mL volumetric flask. Add 5 mL of 3% hydrogen peroxide solution. Keep the flask in a water bath at 60°C for 2 hours. This elevated temperature accelerates the reaction.

    • Control Sample: Pipette 5 mL of Stock Solution A into a separate 50 mL volumetric flask. Add 5 mL of purified water (instead of H₂O₂). Keep this flask under the same conditions as the Test Sample to account for any thermal degradation.

  • Reaction Quenching and Sample Preparation:

    • After the incubation period, remove both flasks from the water bath and allow them to cool to room temperature.

    • Dilute both the Test and Control samples to the 50 mL mark with the HPLC mobile phase. This effectively quenches the reaction by dilution and prepares the samples for analysis. The final theoretical concentration of Ebastine is 100 µg/mL.

    • Filter the solutions through a 0.45 µm membrane filter into HPLC vials before injection.

Caption: Workflow for forced oxidative degradation of Ebastine.

Stability-Indicating Analytical Method (RP-HPLC)

A robust, stability-indicating HPLC method is essential to separate Ebastine from its N-oxide and other potential degradants. Several methods have been reported in the literature; the following is a representative example.[8][9][10]

Chromatographic Conditions
ParameterConditionJustification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic retention for separating Ebastine and its related substances.[8]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.0) (60:40 v/v)A common reversed-phase eluent system that provides good peak shape and resolution for Ebastine.[8][11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.[8]
Detection UV at 255 nmEbastine shows significant absorbance at this wavelength, providing good sensitivity.[8]
Injection Volume 20 µLStandard volume for quantitative analysis.
Column Temp. 40°CElevated temperature can improve peak symmetry and reduce viscosity.[8]
Method Validation and System Suitability

Before analysis, the HPLC system must meet system suitability criteria. This includes checking for:

  • Theoretical Plates (N): Should be > 2000 for the Ebastine peak.

  • Tailing Factor (T): Should be ≤ 2.0 for the Ebastine peak.

  • Resolution (Rs): The resolution between the Ebastine peak and the closest eluting degradation peak (N-oxide) should be > 2.0 to ensure accurate quantification.

The method is considered "stability-indicating" if it can resolve the parent drug from all degradation products, as demonstrated by peak purity analysis using a photodiode array (PDA) detector.

Interpreting the Results

Upon analysis, the chromatogram of the stressed sample will show a decrease in the peak area of the parent Ebastine and the appearance of new peaks corresponding to degradation products.

  • Identification: The this compound is expected to be more polar than the parent compound and will likely elute earlier (have a shorter retention time) on a reversed-phase column.

  • Quantification: The percentage of degradation can be calculated using the following formula: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100

  • Confirmation: The identity of the N-oxide peak should be definitively confirmed using mass spectrometry (LC-MS). The expected mass of the N-oxide will be the mass of Ebastine (469.66 g/mol ) plus the mass of one oxygen atom (approx. 16 g/mol ), resulting in a molecular weight of approximately 485.66 g/mol .[3]

Expected Outcome Summary
SampleConditionExpected Ebastine DegradationPrimary Degradant
Test 1000 µg/mL Ebastine + 3% H₂O₂ @ 60°C, 2 hr5 - 20%This compound
Control 1000 µg/mL Ebastine + H₂O @ 60°C, 2 hr< 2%None significant

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the forced oxidative degradation of Ebastine to generate its N-oxide. By following this detailed workflow, researchers can reliably produce and identify this critical degradation product. The causality behind the choice of oxidant, reaction conditions, and analytical methodology is explained to provide a deeper understanding of the process. Adherence to these self-validating steps, grounded in ICH guidelines, ensures the generation of trustworthy data essential for regulatory submissions and a complete understanding of the drug's stability profile.

References

  • Title: RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form Source: ResearchGate URL: [Link]

  • Title: N-Dealkylation and Hydroxylation of Ebastine by Human Liver Cytochrome P450 Source: PubMed URL: [Link]

  • Title: What is the mechanism of Ebastine? Source: Patsnap Synapse URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Method Development and Validation for the Assay of Ebastine in Ebastine Mouth Dissolving tablets Source: Impact Factor URL: [Link]

  • Title: Representative chromatograms from forced degradation studies developed from validation of HPLC method applied to ebastine in suspension formulation. Source: ResearchGate URL: [Link]

  • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: PubMed Central (PMC) URL: [Link]

  • Title: Process for the oxidation of tertiary amines to amine oxides Source: Google Patents URL
  • Title: Analytical method development and validation for the assay of Ebastine in Ebastine mouth dissolving tablets Source: ResearchGate URL: [Link]

  • Title: Greens appraisal of validated stability indicating RP-HPLC method and forced degradation study for quantification of Ebastine in wastewater and dosage form Source: PubMed URL: [Link]

  • Title: NANOPARTICULATE EBASTINE FORMULATIONS Source: European Patent Office URL: [Link]

  • Title: Stability-indicating RP-HPLC method for ebastine in tablets Source: The Pharma Innovation URL: [Link]

  • Title: Determination of Ebastine in Pharmaceutical Formulations by HPLC Source: PubMed Central (PMC) URL: [Link]

  • Title: Ebastine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Selective Reduction of N-oxides to Amines: Application to Drug Metabolism Source: PubMed URL: [Link]

  • Title: Synthesis of Tertiary Amine N-Oxides-A Review Source: ResearchGate URL: [Link]

Sources

Preparative HPLC for the Isolation and Purification of Ebastine N-Oxide Impurity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, scientifically-grounded protocol for the isolation of Ebastine N-oxide, a critical oxidative degradation impurity of the second-generation antihistamine, Ebastine. In pharmaceutical development and quality control, the availability of pure impurity reference standards is paramount for the validation of analytical methods and ensuring the safety and efficacy of the final drug product. This guide details a complete workflow, commencing with the controlled generation of the N-oxide impurity via forced degradation, followed by a robust preparative reversed-phase high-performance liquid chromatography (RP-HPLC) method for its purification. We will delve into the scientific rationale behind the methodological choices, from mobile phase composition to stationary phase selection, ensuring the protocol is not only a series of steps but a self-validating system. The final protocol is designed for scalability and reproducibility, empowering researchers to generate high-purity this compound for their analytical needs.

Scientific Principles and Method Rationale

Physicochemical Properties: Ebastine vs. This compound

Ebastine (C₃₂H₃₉NO₂, MW: 469.7 g/mol ) is a potent and selective H1 receptor antagonist.[1][2] Its structure features a piperidine nitrogen, which is susceptible to oxidation. Under oxidative stress, this nitrogen atom is oxidized to form this compound (C₃₂H₃₉NO₃, MW: 485.7 g/mol ), a primary degradation product.[3][4][5]

The introduction of the oxygen atom in the N-oxide moiety significantly increases the molecule's polarity. This difference in polarity is the cornerstone of the chromatographic separation. In reversed-phase HPLC, where a non-polar stationary phase is used, the more polar this compound will have weaker interactions with the column material compared to the parent Ebastine molecule. Consequently, this compound will elute earlier from the column, allowing for its effective separation and isolation.

The Logic of Reversed-Phase Preparative Chromatography

Reversed-phase liquid chromatography (RP-LC) is a dominant analytical technique that separates compounds based on their hydrophobicity.[6] It utilizes a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase (usually a mixture of water or buffer with an organic solvent like acetonitrile or methanol).[7]

Causality of Method Selection:

  • Retention Mechanism: Non-polar compounds are retained longer on the column through hydrophobic interactions, while polar compounds elute more quickly.[6] This principle is ideal for separating the relatively non-polar Ebastine from its more polar N-oxide metabolite.

  • Scalability: RP-HPLC methods are highly scalable. An analytical method developed on a small-bore column can be geometrically scaled to a larger-diameter preparative column by adjusting the flow rate and sample load, making it perfect for isolating tangible quantities of the impurity.[6]

  • Solvent Compatibility: The solvents used in RP-HPLC (water, acetonitrile, methanol) are volatile, which simplifies the post-purification process of removing the solvent to obtain the isolated compound in solid form.

Strategy for Impurity Generation: Controlled Forced Degradation

To isolate an impurity, one must first have a sample in which it is present in a sufficient quantity. Ebastine has been shown to be particularly susceptible to degradation under oxidative conditions.[5][8] Therefore, a controlled forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂) is an effective and direct strategy to generate the this compound. This mimics the oxidative degradation pathways the drug might encounter during its shelf life and provides the necessary starting material for purification.

Materials and Equipment

Category Item Supplier Example
Chemicals & Reagents Ebastine Reference Standard (Purity >99%)LGC, USP, etc.
Hydrogen Peroxide (30%, ACS Grade)MilliporeSigma
Acetonitrile (HPLC Grade, Gradient)Fisher Scientific
Methanol (HPLC Grade)VWR
Ammonium Acetate (HPLC Grade)MilliporeSigma
Acetic Acid (Glacial, ACS Grade)MilliporeSigma
Water (Type I, 18.2 MΩ·cm)Milli-Q® System
HPLC Columns Analytical: C18 Column, 4.6 x 150 mm, 5 µm (e.g., Phenomenex Luna, Waters Symmetry)Phenomenex, Waters
Preparative: C18 Column, 21.2 x 250 mm, 10 µm (or similar dimensions)Phenomenex, Waters
Instrumentation Analytical HPLC system with UV/PDA detectorAgilent, Waters
Preparative HPLC system with high-pressure pumps, UV/PDA detector, and fraction collectorShimadzu, Waters
pH meterMettler Toledo
SonicatorBranson
Rotary Evaporator or LyophilizerBüchi, Labconco
Analytical BalanceMettler Toledo

Experimental Protocols

Protocol 1: Generation of this compound via Forced Degradation

This protocol creates the starting material for purification. The goal is partial degradation to yield a mixture of Ebastine and this compound.

  • Preparation: Accurately weigh 200 mg of Ebastine reference standard into a 50 mL round-bottom flask.

  • Dissolution: Add 20 mL of Methanol and sonicate until the Ebastine is fully dissolved.

  • Oxidation: Add 5 mL of 10% Hydrogen Peroxide (H₂O₂).

  • Reaction: Stir the solution at room temperature (approx. 25°C) for 12-24 hours. Monitor the reaction periodically (e.g., at 4, 8, 12, and 24 hours) by taking a small aliquot and analyzing it using the analytical HPLC method (Protocol 3.2) to check for the formation of the N-oxide peak and consumption of the parent peak.

  • Quenching: Once a suitable amount of N-oxide has been formed (e.g., 20-40% peak area), quench the reaction by adding a small amount of sodium bisulfite solution until bubbling ceases, or by diluting the sample significantly with the mobile phase.

  • Final Preparation: The resulting "degraded sample" is now ready for preparative HPLC. It may be filtered through a 0.45 µm filter if any particulates are present.

Protocol 2: Analytical HPLC Method for In-Process Control

This rapid method is used to monitor the degradation reaction and to check the purity of fractions collected from the preparative run.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.2 (adjusted with Acetic Acid)
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 15 minutes; hold at 90% B for 2 minutes; return to 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Elution This compound will elute before the parent Ebastine peak.
Protocol 3: Preparative HPLC Isolation of this compound

This is the core protocol for isolating the impurity. Parameters are scaled from the analytical method.

Parameter Condition Rationale
Column C18, 21.2 x 250 mm, 10 µmLarger diameter for higher loading capacity. Larger particles reduce backpressure.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.2Volatile buffer, compatible with mass spectrometry and easy to remove post-purification.
Mobile Phase B AcetonitrileStrong organic solvent providing good separation.
Isocratic Elution 65% Mobile Phase A : 35% Mobile Phase BAn isocratic method is simpler for preparative scale and provides consistent conditions for fraction collection. The ratio is optimized to achieve good resolution (>1.5) between the N-oxide and parent peaks.
Flow Rate 20 mL/minFlow rate is scaled up from the analytical method to maintain a similar linear velocity for the larger column diameter.
Column Temperature Ambient (or 30 °C for consistency)
Detection UV at 254 nmThis wavelength provides a good response for both Ebastine and its N-oxide.[9]
Injection Volume 1-5 mL of the degraded sampleThe volume is maximized without overloading the column to purify more material per run.

Step-by-Step Procedure:

  • System Equilibration: Equilibrate the preparative column with the mobile phase (65:35 A:B) for at least 30-60 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject a large volume (e.g., 2 mL) of the filtered degraded sample solution from Protocol 3.1.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the this compound peak begins to elute and stop collecting just after the peak returns to baseline. Use the fraction collector's peak-based collection mode if available.

  • Repeat Injections: Repeat the injection and collection process until all the degraded sample has been processed.

Protocol 4: Post-Purification Processing
  • Purity Analysis: Analyze each collected fraction using the analytical HPLC method (Protocol 3.2).

  • Pooling: Combine all fractions that show a purity of >98% (or desired purity level) for the this compound peak.

  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator. The ammonium acetate buffer is volatile and will be removed under vacuum.

  • Final Product: The resulting white solid is the purified this compound. It can be further dried under high vacuum or by lyophilization.

  • Characterization: Confirm the identity of the isolated compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Visualization and Data Presentation

The entire process, from generation to isolation, is a systematic workflow designed for efficiency and purity.

G cluster_prep Phase 1: Impurity Generation cluster_purify Phase 2: Purification & Analysis cluster_final Phase 3: Final Product API Ebastine API Degrade Forced Degradation (H₂O₂) API->Degrade Mixture Crude Mixture (Ebastine + N-Oxide) Degrade->Mixture Prep_HPLC Preparative HPLC (Isocratic Elution) Mixture->Prep_HPLC Collection Fraction Collection (Peak-Based) Prep_HPLC->Collection Purity_Check Purity Analysis (Analytical HPLC) Collection->Purity_Check Purity_Check->Collection Discard Impure Fractions Pooling Pool Pure Fractions (>98%) Purity_Check->Pooling Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation Final_Product Pure this compound Reference Standard Evaporation->Final_Product

Caption: Workflow for the isolation of this compound.

Conclusion

This application note provides a robust and reliable methodology for the generation and preparative HPLC isolation of this compound. By understanding the underlying chemical principles and carefully executing the detailed protocols, researchers and drug development professionals can confidently produce high-purity reference standards. The availability of such standards is indispensable for the development and validation of stability-indicating analytical methods, ultimately ensuring the quality and safety of pharmaceutical products containing Ebastine.

References

  • Kale, A. S., & Deshpande, P. B. (2024). Stability-indicating RP-HPLC method for ebastine in tablets. Google Cloud.
  • ResearchGate. (n.d.). Representative chromatograms from forced degradation studies developed from validation of HPLC method applied to ebastine in suspension formulation.
  • PubMed. (2023).
  • BenchChem. (2025).
  • Silpa, K., et al. (2024). RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form. Google Cloud.
  • Lin, Q., et al. (2015). Identification of the Primary Impurity in Ebastine and Its Souce Analysis. Chinese Pharmaceutical Journal, 50(22), 1992-1995.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex.
  • Darwish, I. A., et al. (2011). Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing. PubMed Central.
  • SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies.
  • PubChem. (n.d.). Ebastine.
  • Nelofer, S. M., & Janardhan, M. (2012). Analytical Method Development and Validation for the Assay of Ebastine in Ebastine Mouth Dissolving tablets. International Journal of Pharmaceutical and Clinical Research, 4(4), 56-60.
  • Prabhu, S. L., et al. (n.d.).
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2025). Identification of the primary impurity in ebastine and its souce analysis.
  • BenchChem. (n.d.). This compound Research Compound. BenchChem.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Ashok, P., et al. (n.d.).
  • Frare, R. G., & Singh, A. K. (2018). A Critical Review of Physicochemical Properties and Analytical Methods Applied to Quantitative Determination of Ebastine.
  • Soni, L. K., et al. (2011). Simultaneous Estimation and Validation of Ebastine and Phenylephrine Hydrochloride in tablet dosage form using UV-Spectroscopy. International Journal of ChemTech Research, 3(4).
  • Prabhu, S. L., et al. (2007).
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
  • MicroSolv. (n.d.). For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. MicroSolv.
  • Cayman Chemical. (2022).
  • Patel, S. S. (n.d.).
  • Schmidt, A. H., et al. (n.d.). Using an innovative Quality-by-Design approach for development of a stability indicating UHPLC method for ebastine. Molnar Institute.

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Application Note: Validated HPLC-UV Method for the Quantification of Ebastine N-Oxide in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolite Quantification in Drug Development

In the landscape of pharmaceutical development, the rigorous characterization of a drug's metabolic profile is paramount to ensuring its safety and efficacy. Ebastine, a second-generation H1 antihistamine, undergoes extensive metabolism, leading to various derivatives, including Ebastine N-Oxide.[1][2] The quantitative analysis of such metabolites is not merely a regulatory requirement but a scientific necessity to understand the complete pharmacokinetic and pharmacodynamic profile of the parent drug. This application note provides a comprehensive, field-proven protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of this compound.

This guide is structured to provide not just a step-by-step methodology but also the scientific rationale behind the experimental choices, adhering to the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4][5] By following this protocol, researchers, scientists, and drug development professionals can establish a self-validating system that ensures the generation of reliable and reproducible data for regulatory submissions and quality control.

Pre-Validation Considerations: Laying the Foundation for a Robust Method

Before embarking on the formal validation, several key factors must be considered to ensure the suitability and efficiency of the analytical method.

Analyte and Reference Standard Characterization

A well-characterized reference standard of this compound is the cornerstone of any quantitative analysis. The purity of the standard must be definitively established, and a certificate of analysis should be obtained. The physicochemical properties of this compound, such as its pKa, logP, and solubility, will inform the selection of appropriate solvents and chromatographic conditions.[6][7]

Selection of the Analytical Technique: Why RP-HPLC-UV?

For the quantification of this compound in a pharmaceutical matrix, RP-HPLC with UV detection presents a balance of specificity, sensitivity, and cost-effectiveness. While LC-MS/MS offers higher sensitivity and selectivity, a well-developed HPLC-UV method is often sufficient for the intended purpose of quality control and stability testing of drug substances and products. The chromophore in the this compound structure allows for sensitive UV detection.[8][9]

Initial Method Development and Optimization

The initial phase involves the development of a chromatographic method that provides adequate separation of this compound from its parent drug, Ebastine, and other potential degradation products or impurities.[10][11] Key parameters to optimize include:

  • Column: A C18 column is a common choice for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase and the ratio of the organic modifier should be optimized to achieve the desired retention and peak shape.

  • Detection Wavelength: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity.

The Validation Workflow: A Comprehensive Approach

The validation of the analytical method will be performed in accordance with the ICH Q2(R1) guideline.[3][4][5] The following diagram illustrates the logical flow of the validation process.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation PreValidation Pre-Validation (Analyte Characterization, Method Development) Protocol Validation Protocol (Parameters, Acceptance Criteria) PreValidation->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report (Data Summary, Conclusion) Robustness->Report

Caption: A logical workflow for the analytical method validation of this compound.

Detailed Validation Protocols and Acceptance Criteria

The following sections provide detailed, step-by-step protocols for each validation parameter, along with the corresponding acceptance criteria as per regulatory expectations.[12][13]

Specificity: Differentiating the Analyte of Interest

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]

Protocol:

  • Forced Degradation Studies: Subject a solution of Ebastine to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[10][11][14]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Prepare a solution containing this compound, Ebastine, and a placebo (matrix without the active pharmaceutical ingredient).

  • Analyze the stressed samples, the placebo solution, and the mixed solution of Ebastine and this compound using the developed HPLC method.

  • Assess the peak purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The this compound peak should be well-resolved from any peaks of the parent drug, degradation products, and placebo components (resolution > 2).

  • The peak purity index of the this compound peak in the stressed samples should be greater than 0.99, indicating no co-eluting impurities.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to prepare at least five calibration standards covering the expected range of concentrations (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration of this compound.

  • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should be randomly distributed around the regression line.

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Protocol:

  • Prepare a placebo matrix solution.

  • Spike the placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision: Measuring the Degree of Scatter

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

4.4.1. Repeatability (Intra-assay Precision)

Protocol:

  • Prepare six independent samples of this compound at 100% of the target concentration.

  • Analyze these samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and RSD of the results.

Acceptance Criteria:

  • The RSD should be ≤ 1.0%.

4.4.2. Intermediate Precision (Inter-assay Precision)

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from the two sets of experiments.

Acceptance Criteria:

  • The RSD for the combined data from both occasions should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercept of the regression line.

  • S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic component)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze a system suitability solution and a sample solution under each varied condition.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay results.

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits.

  • The assay results of the sample solution should not deviate significantly from the results obtained under the nominal conditions (e.g., difference in assay value ≤ 2.0%).

Data Presentation: Summarizing the Validation Results

All quantitative data generated during the validation should be summarized in clearly structured tables for easy interpretation and comparison.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference from placebo and degradation products. Peak purity index > 0.99. Resolution > 2.
Linearity (r²) ≥ 0.999
Range Demonstrated accuracy, precision, and linearity over the specified range.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOD & LOQ LOQ to be determined and verified for precision and accuracy.
Robustness System suitability parameters met under varied conditions. Assay results remain consistent.

The Role of the Internal Standard in Bioanalytical Methods

While this application note focuses on the validation of an HPLC-UV method for pharmaceutical matrices, it is important to note that for the quantification of this compound in biological matrices (e.g., plasma, urine), the use of an internal standard (IS) is crucial.[15][16] An IS is a compound of a known concentration that is added to every sample to correct for variations in sample preparation and instrument response.[15][17] For LC-MS/MS methods, a stable isotope-labeled (SIL) version of the analyte (e.g., Ebastine-d5 N-Oxide) is the ideal IS as it has nearly identical chemical and physical properties to the analyte.[18][19][20]

Internal_Standard_Logic cluster_process Analytical Process cluster_correction Correction Mechanism SamplePrep Sample Preparation Injection Injection SamplePrep->Injection Ionization Ionization (MS) Injection->Ionization Analyte Analyte Signal Analyte->SamplePrep Ratio Analyte/IS Ratio Analyte->Ratio IS Internal Standard Signal IS->SamplePrep IS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: The role of an internal standard in correcting for variability in bioanalytical methods.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The successful validation of an analytical method is a prerequisite for its use in a regulated environment. The protocols and acceptance criteria detailed in this application note provide a robust framework for the validation of an HPLC-UV method for the quantification of this compound. By adhering to these guidelines and understanding the scientific principles behind each validation parameter, laboratories can ensure the integrity, reliability, and reproducibility of their analytical data, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][21]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][22]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][3]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][23]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link][24]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][25]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link][26]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][27]

  • van Amsterdam, P. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][28]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link][29]

  • Sethi, P. D., et al. (n.d.). Analysis of ebastine in pharmaceutical preparations by high-performance thin-layer chromatography. AKJournals. Retrieved from [Link][30]

  • Nakajima, A., et al. (2006). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. PubMed. Retrieved from [Link][1]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][4]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][12]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link][31]

  • SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link][32]

  • El-gizawy, S. M., et al. (2024). Greens appraisal of validated stability indicating RP-HPLC method and forced degradation study for quantification of Ebastine in wastewater and dosage form. PubMed. Retrieved from [Link][10]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link][18]

  • Kumar, A., et al. (2015). A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry. PubMed. Retrieved from [Link][33]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][6]

  • Pharmatutor. (2024). Stability-indicating RP-HPLC method for ebastine in tablets. Retrieved from [Link][11]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link][16]

  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link][17]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][5]

  • Patsnap Synapse. (2024). What is the mechanism of Ebastine?. Retrieved from [Link][34]

  • Wikipedia. (n.d.). Ebastine. Retrieved from [Link][35]

  • Han, X., & Gross, R. W. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central. Retrieved from [Link][19]

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  • ResearchGate. (n.d.). Representative chromatograms from forced degradation studies developed from validation of HPLC method applied to ebastine in suspension formulation. Retrieved from [Link][14]

  • Journal of Planar Chromatography. (2025). Quantitative Estimation of Ebastine in Formulations by HPTLC. Retrieved from [Link][37]

  • Semantic Scholar. (n.d.). Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes: Major Roles for CYP2J2 and CYP3A. Retrieved from [Link][38]

  • Nakamura, Y., et al. (1998). N-Dealkylation and Hydroxylation of Ebastine by Human Liver Cytochrome P450. PubMed. Retrieved from [Link][2]

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  • Sahu, P. K., et al. (n.d.). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Montelukast Sodium and Ebastine in Tablet Dosage Form. PubMed Central. Retrieved from [Link][41]

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In vitro receptor binding assay protocol for Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: In Vitro Receptor Binding Assay Protocol for Ebastine N-Oxide

Audience: Researchers, scientists, and drug development professionals.

Determining the Binding Affinity of this compound for the Histamine H1 Receptor: A Comprehensive Guide

Abstract

This document provides a detailed protocol for conducting an in vitro competitive radioligand binding assay to determine the binding affinity of this compound for the human histamine H1 receptor. Ebastine, a second-generation antihistamine, exerts its therapeutic effects through its active metabolite, carebastine, by antagonizing the H1 receptor.[1][2][3] this compound is another metabolite whose interaction with the H1 receptor is of significant interest for a complete pharmacological profiling. This guide offers a robust framework for researchers, detailing the scientific rationale behind the assay design, a step-by-step methodology, and data analysis procedures.

Introduction: The Pharmacology of Ebastine and its Metabolites

Ebastine is a potent and long-acting second-generation histamine H1 receptor antagonist widely used in the management of allergic conditions such as allergic rhinitis and chronic urticaria.[1][2][4] Its mechanism of action involves blocking the effects of histamine at peripheral H1 receptors, thereby mitigating the symptoms of allergic reactions.[4][5] Upon oral administration, ebastine is rapidly metabolized to its pharmacologically active carboxylic acid metabolite, carebastine, which is primarily responsible for its antihistaminic effects.[1][3][6]

Understanding the full metabolic and pharmacological profile of ebastine requires the characterization of all its major metabolites, including this compound. While carebastine is the principal active metabolite, evaluating the receptor binding affinity of other metabolites like this compound is crucial for a comprehensive assessment of the drug's overall activity and potential for off-target effects. This application note addresses this need by providing a detailed protocol for determining the binding affinity (Ki) of this compound for the human histamine H1 receptor.

Principle of the Competitive Radioligand Binding Assay

The assay described herein is a competitive radioligand binding assay, a fundamental technique in pharmacology for characterizing the interaction of a ligand with its receptor. The principle of this assay is based on the competition between a radiolabeled ligand (radioligand) with a known high affinity for the receptor and an unlabeled test compound (the "competitor," in this case, this compound) for binding to the same receptor sites.

The most commonly used radioligand for H1 receptor binding assays is [³H]-mepyramine (also known as pyrilamine), a well-characterized H1 receptor antagonist.[2][7][8][9] By measuring the ability of increasing concentrations of this compound to displace the binding of a fixed concentration of [³H]-mepyramine, we can determine the affinity of this compound for the H1 receptor. The data generated allows for the calculation of the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value signifies a higher binding affinity.[10]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the competitive radioligand binding assay for this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis mem_prep Receptor Membrane Preparation (e.g., from CHO-hH1 cells) incubation Incubation (Membranes + [³H]-mepyramine + this compound) mem_prep->incubation reagent_prep Reagent Preparation (Assay Buffer, Radioligand, This compound dilutions) reagent_prep->incubation filtration Rapid Filtration (Separation of bound and free radioligand) incubation->filtration washing Filter Washing (Removal of non-specific binding) filtration->washing scintillation Scintillation Counting (Quantification of bound radioactivity) washing->scintillation data_analysis Data Analysis (IC50 determination and Ki calculation) scintillation->data_analysis

Caption: Experimental workflow for the H1 receptor binding assay.

Materials and Reagents

This section details the necessary materials and reagents for the successful execution of the assay.

Item Description & Recommended Source/Specification Purpose
Receptor Source Membranes from cells stably expressing the recombinant human histamine H1 receptor (e.g., CHO-hH1 or HEK293-hH1 cells).[2][7] Commercially available from suppliers like Charles River or Cells Online.[11][12]Provides the target H1 receptors for the binding assay.
Radioligand [³H]-mepyramine (specific activity: 20-30 Ci/mmol).A high-affinity H1 receptor antagonist used to label the receptor sites.
Test Compound This compound, high purity (≥98%).The unlabeled competitor whose binding affinity is to be determined.
Non-specific Binding Control Mianserin or Diphenhydramine (10 µM final concentration).[7]A high concentration of a known H1 antagonist to determine non-specific binding.
Assay Buffer 50 mM Tris-HCl, pH 7.4 at 25°C.Provides a stable pH environment for the binding reaction.
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4.Used to wash away unbound radioligand during the filtration step.
Filtration Apparatus Cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C).For rapid separation of receptor-bound and free radioligand.
Scintillation Cocktail A suitable liquid scintillation cocktail compatible with aqueous samples.Used to enable the detection of the [³H] radiolabel.
Instrumentation Liquid scintillation counter, multi-channel pipette, centrifuge.For quantifying radioactivity and general lab procedures.
Step-by-Step Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.

5.1. Preparation of Reagents

  • Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.4 at 25°C.

  • This compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution in the assay buffer to obtain a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). The final DMSO concentration in the assay should be kept below 0.5% to avoid interference.

  • Radioligand Solution: Dilute the [³H]-mepyramine stock in the assay buffer to a final concentration of approximately 1 nM. This concentration is typically close to the Kd of the radioligand for the H1 receptor.

  • Receptor Membranes: Thaw the frozen cell membranes on ice. Once thawed, homogenize the membranes in ice-cold assay buffer and dilute to the desired protein concentration (typically 20-50 µg of protein per well). The optimal concentration should be determined empirically.

5.2. Assay Procedure

  • Plate Setup: Set up a 96-well plate with the following conditions in triplicate:

    • Total Binding: 50 µL assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM mianserin.

    • Competition Binding: 50 µL of each this compound dilution.

  • Add Radioligand: To all wells, add 50 µL of the diluted [³H]-mepyramine solution.

  • Add Receptor Membranes: To all wells, add 100 µL of the diluted receptor membrane suspension to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[2]

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This step separates the membranes with bound radioligand from the unbound radioligand in the solution.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically trapped radioligand.[2]

  • Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and allow them to equilibrate. Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis and Interpretation

6.1. Calculation of Specific Binding

Specific binding is the difference between the total binding and the non-specific binding.

  • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

6.2. Generation of the Competition Curve

  • Calculate the percentage of specific binding for each concentration of this compound using the following formula:

    % Specific Binding = (CPM in competition well - NSB CPM) / (Total Binding CPM - NSB CPM) x 100

  • Plot the percentage of specific binding against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.

6.3. Determination of IC50 and Ki

  • Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value. The IC50 is the concentration of this compound that displaces 50% of the specifically bound [³H]-mepyramine.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the H1 receptor (this should be determined in a separate saturation binding experiment).

Visualizing the H1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor, and how antagonists like this compound block this pathway.

signaling_pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds & Activates EbastineNOxide This compound (Antagonist) EbastineNOxide->H1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->CellularResponse PKC->CellularResponse

Caption: Histamine H1 receptor signaling pathway and antagonist action.

Comparative Binding Affinities

The following table provides a summary of the binding affinities (Ki) of ebastine, its active metabolite carebastine, and other common antihistamines for the histamine H1 receptor. The data for this compound would be populated upon completion of the described assay.

Compound Receptor Ki (nM) Notes
This compound Histamine H1To be determined -
EbastineHistamine H148 ± 6Parent drug.[2]
CarebastineHistamine H127 ± 4Active metabolite of Ebastine.[2][13]
CetirizineHistamine H1~6Second-generation antihistamine.[7]
FexofenadineHistamine H1>1000Second-generation antihistamine.[13]
DiphenhydramineHistamine H116First-generation antihistamine.[13]
Troubleshooting and Considerations
  • High Non-specific Binding: This can be caused by insufficient washing, radioligand sticking to filters, or too high a concentration of receptor membranes. Optimize washing steps and consider pre-soaking filters in a solution like 0.5% polyethyleneimine.

  • Low Signal (Total Binding): This may indicate low receptor expression in the membrane preparation, degraded radioligand, or insufficient incubation time. Ensure the quality of your reagents and optimize incubation time and protein concentration.

  • Poor Curve Fit: This could result from inaccurate dilutions of the test compound, issues with solubility, or not using a wide enough concentration range. Verify all dilutions and ensure the compound is fully dissolved.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for determining the binding affinity of this compound for the human histamine H1 receptor. By following this guide, researchers can generate high-quality, reproducible data that is essential for the comprehensive pharmacological characterization of ebastine and its metabolites. This information is invaluable for drug development professionals seeking to understand the complete activity profile of this important antihistamine.

References

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  • PubMed. (1995). A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist.
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Cell-based assays to assess the biological activity of Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Functional Characterization of Ebastine N-Oxide: A Guide to Cell-Based Biological Activity Assays

Abstract

Ebastine is a potent, non-sedating second-generation H1 antihistamine widely prescribed for allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.[1][2] It undergoes extensive first-pass metabolism to its primary active metabolite, carebastine, which is also a potent H1 receptor antagonist.[2][3][4] this compound is a derivative of the parent compound.[5] Understanding its biological activity is crucial for drug development and research. This guide provides a comprehensive framework and detailed protocols for characterizing the biological activity of this compound using a suite of robust, cell-based functional assays. We focus on quantifying its primary antihistaminic activity at the H1 receptor and exploring its potential anti-inflammatory and anti-allergic properties. The methodologies herein are designed to provide researchers with the tools to generate reliable, reproducible data on the compound's mechanism of action and therapeutic potential.

Section 1: Assessing Primary Antihistaminic Activity via H1 Receptor Antagonism
Scientific Rationale

The primary mechanism of action for ebastine and its active metabolites is the competitive antagonism of the histamine H1 receptor.[6] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq alpha subunit.[7][8] This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8] This transient increase in intracellular calcium is a hallmark of H1 receptor activation and serves as a direct, measurable endpoint for a functional antagonist assay. By measuring the ability of this compound to inhibit histamine-induced calcium mobilization, we can precisely quantify its potency as an H1 receptor antagonist.

H1 Receptor Signaling Pathway

The following diagram illustrates the key signaling events following H1 receptor activation and the point of inhibition for an antagonist like this compound.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor (GPCR) PLC Phospholipase C (PLC) H1R->PLC via Gq PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ Intracellular [Ca²⁺] Response Allergic Response (Inflammation, etc.) Ca_Release->Response PKC->Response ER->Ca_Release Releases Ca²⁺ Histamine Histamine Histamine->H1R Activates Ebastine This compound Ebastine->H1R Inhibits

Caption: H1 receptor signaling cascade leading to an allergic response.

Protocol 1: Intracellular Calcium Flux Assay

This assay quantitatively measures the ability of this compound to inhibit histamine-induced calcium release in cells engineered to express the human H1 receptor.

Calcium_Flux_Workflow

Caption: The canonical NF-κB pathway leading to cytokine production.

Step-by-Step Methodology

  • Cell Preparation:

    • Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. [9] * Alternatively, use a murine macrophage cell line like J774A.1. [10] * Resuspend cells in RPMI-1640 medium with 10% FBS and seed at 2x10⁵ cells per well in a 96-well plate.

  • Compound Treatment and Stimulation:

    • Add various concentrations of this compound to the cells. Use a known anti-inflammatory agent like Dexamethasone as a positive control. [10] * Incubate for 1-2 hours at 37°C.

    • Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.

    • Incubate for 18-24 hours at 37°C.

  • Cytokine Quantification (ELISA):

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions. [11]

  • Data Analysis:

    • Generate a standard curve from the ELISA standards.

    • Calculate the concentration (pg/mL) of each cytokine in the samples.

    • Compare the cytokine levels in this compound-treated wells to the LPS-stimulated control to determine the percent inhibition of cytokine release.

Expected Data Outcome

Treatment Concentration TNF-α (pg/mL) [Hypothetical] IL-6 (pg/mL) [Hypothetical]
Unstimulated Control - < 10 < 15
LPS Stimulated - 1250 2100
This compound 10 µM 980 1550
This compound 30 µM 650 975

| Dexamethasone | 1 µM | 150 | 220 |

Conclusion

The suite of cell-based assays described provides a robust, multi-faceted approach to characterizing the biological activity of this compound. The calcium flux assay offers a precise quantification of its primary antihistaminic potency at the H1 receptor. Complementing this, the mast cell degranulation and cytokine release assays probe deeper into its potential anti-allergic and anti-inflammatory properties. Together, these protocols empower researchers to build a comprehensive pharmacological profile, essential for advancing our understanding of this compound and its potential therapeutic applications in allergic diseases.

References
  • Wikipedia. Histamine H1 receptor. [Link]

  • Poynter, M. E., Irvin, C. G., & Janssen-Heininger, Y. M. (2002). NF-κB Activation in Airways Modulates Allergic Inflammation but Not Hyperresponsiveness. The Journal of Immunology. [Link]

  • Leurs, R., Hoffmann, M., & Timmerman, H. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy. [Link]

  • Small Molecule Pathway Database (SMPDB). Histamine H1 Receptor Activation. [Link]

  • ResearchGate. Graphical summary of NF-κB pathway's role in allergic diseases. [Link]

  • Wang, Y., et al. (2023). Tolerogenic dendritic cells and TLR4/IRAK4/NF-κB signaling pathway in allergic rhinitis. Frontiers in Immunology. [Link]

  • Unno, Y., et al. (2020). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences. [Link]

  • ProMab Biotechnologies. Cytokine Release Assays. [Link]

  • JoVE (Journal of Visualized Experiments). Mast Cell Degranulation Assay to Study the Effect of a Target Chemical. [Link]

  • Labcorp. 5 different kinds of cytokine release assays: weathering the storm. [Link]

  • Applied Biological Materials Inc. (abm). De-granulation (β-hexosaminidase) Assay Protocol. [Link]

  • Eureka Blog. Predictive Immunotoxicology: The Cytokine Release Assay and Beyond. [Link]

  • ResearchGate. Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. [Link]

  • Springer Nature Experiments. Assay of Mast Cell Mediators. [Link]

  • Frontiers in Immunology. An optimized method for IgE-mediated degranulation of human lung mast cells. [Link]

  • Nico, G., et al. (2009). Anti-angiogenic activity of carebastine: a plausible mechanism affecting airway remodelling. European Respiratory Journal. [Link]

  • Kim, D. W., et al. (2013). Inhibition of Allergic Response by Intranasal Selective NF-κB Decoy Oligodeoxynucleotides in a Murine Model of Allergic Rhinitis. PLoS ONE. [Link]

  • Edwards, M. R., et al. (2009). Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease. Pharmacology & Therapeutics. [Link]

  • PubMed. Anti-angiogenic activity of carebastine: a plausible mechanism affecting airway remodelling. [Link]

  • Nagaprashan, M., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology. [Link]

  • Roberts, D. J. (2000). A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist. Arzneimittelforschung. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]

  • Patsnap Synapse. Exploring Ebastine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. [Link]

  • Patsnap Synapse. What is the mechanism of Ebastine? [Link]

  • University of California, San Francisco. CALCIUM FLUX PROTOCOL. [Link]

  • Drug Index. Ebastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

  • Mimee, M., & Lu, T. K. (2019). Cell-based biosensors for immunology, inflammation, and allergy. The Journal of Allergy and Clinical Immunology. [Link]

  • Wikipedia. Ebastine. [Link]

  • University of Utah Flow Cytometry. Intracellular Calcium Flux. [Link]

  • Parekh, A. B., & Penner, R. (1995). Histamine-induced calcium entry in rat cerebellar astrocytes: evidence for capacitative and non-capacitative mechanisms. The Journal of Physiology. [Link]

  • Sastre, J. (2010). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Current Medical Research and Opinion. [Link]

  • Ciprandi, G., et al. (2009). Ebastine increases IFN-gamma production in patients with persistent allergic rhinitis. Journal of Biological Regulators and Homeostatic Agents. [Link]

  • RoukenBio. Allergy Therapeutic Drug Development Services. [Link]

  • Chen, Y. F., et al. (2024). Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review. International Journal of Molecular Sciences. [Link]

Sources

Troubleshooting & Optimization

Optimizing oxidation reaction conditions for Ebastine N-Oxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Ebastine N-Oxide Synthesis

Welcome to the technical support guide for the synthesis of this compound. As a crucial metabolite and potential impurity in the manufacturing of Ebastine, a stable and reproducible synthesis of the N-oxide is essential for pharmaceutical research, development, and quality control. This guide is designed for professionals in drug development and chemical research, providing in-depth, field-tested insights into optimizing the N-oxidation of Ebastine. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for optimizing your experimental setup.

Q1: What is the general chemical principle behind the synthesis of this compound?

The synthesis involves the oxidation of the tertiary amine group within the piperidine ring of Ebastine. This reaction converts the nitrogen atom from an oxidation state of -3 to -1, forming a coordinate covalent bond with an oxygen atom.[1][2][3][4] The nitrogen atom becomes a formal positive charge, and the oxygen a formal negative charge. This transformation is typically achieved using an oxidizing agent with an electrophilic oxygen source, such as a peroxy acid or hydrogen peroxide.[1][5]

Q2: Which oxidizing agents are most effective for this synthesis?

The two most common and effective oxidizing agents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).[5]

  • m-CPBA is a popular, stable, and crystalline peroxy acid that is highly effective for N-oxidation reactions.[6][7][8] It often provides clean reactions with predictable outcomes.

  • Hydrogen Peroxide (H₂O₂) is a cost-effective and environmentally benign oxidant. Its reaction with Ebastine is well-documented and can be enhanced with a catalyst, such as a Lewis acid (e.g., FeCl₃), to polarize the peroxide bond.[5]

Q3: What is the reaction mechanism for the N-oxidation of Ebastine?

The mechanism is a concerted process where the nucleophilic nitrogen of the piperidine ring attacks the electrophilic oxygen of the peroxy acid (like m-CPBA).[6] This forms a four-part, circular transition state, resulting in the transfer of the oxygen atom to the nitrogen and the formation of the corresponding carboxylic acid as a byproduct (in the case of m-CPBA).[6]

N-Oxidation_Mechanism cluster_start Reactants cluster_ts Transition State cluster_end Products Ebastine Ebastine (Tertiary Amine) TS Concerted Circular Transition State Ebastine->TS Nucleophilic Attack by Nitrogen mCPBA m-CPBA (Peroxy Acid) mCPBA->TS N_Oxide This compound TS->N_Oxide Byproduct m-Chlorobenzoic Acid TS->Byproduct

Caption: Mechanism of Ebastine N-oxidation with m-CPBA.

Q4: Why is controlling the pH and temperature critical during the reaction?

Careful control of reaction parameters is essential to maximize yield and purity.

  • pH: A neutral to slightly alkaline pH (7-8) is optimal to prevent acid-catalyzed side reactions and degradation of the parent Ebastine molecule.[5]

  • Temperature: A moderately elevated temperature of 50–60°C is recommended to accelerate the oxidation reaction. However, exceeding this range, especially for prolonged periods, can lead to the degradation of the this compound product.[5] The N-oxide itself shows moderate stability, with a half-life of 2.2 hours at 70°C in the presence of 1% H₂O₂.[5]

Q5: How should I monitor the progress of the reaction?

High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction. It allows for the clear separation and quantification of the starting material (Ebastine), the desired product (this compound), and any potential byproducts or degradants.[5] A reversed-phase C18 column is highly effective for this separation.[5][9]

Core Experimental Protocols

These protocols provide a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and purity requirements.

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is valued for its reliability and generally clean reaction profile.

  • Dissolution: Dissolve Ebastine (1.0 eq.) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to control the initial exotherm of the reaction.

  • Reagent Addition: Add m-CPBA (approx. 77% purity, 1.1–1.2 eq.) portion-wise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitoring: Monitor the consumption of Ebastine by HPLC or TLC. A typical mobile phase for TLC could be DCM:Methanol (95:5).

  • Quenching: Upon completion, cool the reaction mixture again to 0°C and quench excess m-CPBA by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). Stir for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product via column chromatography (silica gel, using a gradient of methanol in DCM) or recrystallization from a suitable solvent system like methanol/ethyl acetate.[10]

Protocol 2: Oxidation using Hydrogen Peroxide (H₂O₂)

This protocol is a cost-effective and greener alternative.

  • Dissolution: Dissolve Ebastine (1.0 eq.) in a suitable alcohol solvent like methanol or ethanol.

  • Reagent Addition: Add an aqueous solution of hydrogen peroxide (30% w/w, 2.0-3.0 eq.) dropwise to the solution. Optional: Add a catalytic amount of a Lewis acid like FeCl₃ (0.05 eq.).[5]

  • Reaction & Temperature Control: Heat the reaction mixture to 50-60°C and maintain for 8-16 hours.[5] Ensure the pH is maintained between 7-8.[5]

  • Monitoring: Monitor the reaction progress via HPLC.[5]

  • Quenching: After completion, cool the mixture to room temperature. Decompose the excess H₂O₂ by carefully adding a catalytic amount of manganese dioxide (MnO₂) or an aqueous solution of sodium sulfite until gas evolution ceases.

  • Isolation: Filter off any solids and concentrate the filtrate under reduced pressure.

  • Workup: Redissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

  • Purification: Dry the organic layer, concentrate, and purify the crude product as described in Protocol 1.

Troubleshooting Guide

This Q&A section is designed to help you solve specific problems you may encounter during your experiments.

Q: My reaction is stalled, and a significant amount of starting material remains. What went wrong?

A: Potential Causes & Solutions:

  • Insufficient Oxidant: The oxidant may have degraded during storage or an insufficient molar equivalent was used.

    • Solution: Verify the activity of your oxidant. For m-CPBA, use a fresh batch. For H₂O₂, ensure it has been stored correctly. Add an additional portion (0.2-0.3 eq.) of the oxidant and monitor for another 2-4 hours.

  • Low Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: If using m-CPBA at room temperature, consider gentle heating to 35-40°C. For the H₂O₂ method, ensure the temperature is maintained within the optimal 50-60°C range.[5]

  • Poor Solubility: Ebastine is practically insoluble in water, which can be an issue if using aqueous H₂O₂ without a suitable co-solvent.[11][12]

    • Solution: Ensure a homogenous solution. For the H₂O₂ method, using a co-solvent like methanol is crucial.

Q: My final product yield is very low after purification. Where did my product go?

A: Potential Causes & Solutions:

  • Product Degradation: this compound can be sensitive to harsh conditions.

    • Solution: Avoid strong acidic conditions during workup. The N-oxide can be reduced back to the parent amine; ensure you are not inadvertently using reducing agents.[5] Also, protect the reaction and product from prolonged exposure to UV light.[5]

  • Loss During Workup: The N-oxide, being more polar than Ebastine, may have some aqueous solubility.

    • Solution: During the aqueous wash steps, re-extract the aqueous layers with your organic solvent (e.g., DCM or ethyl acetate) 1-2 times to recover any dissolved product.

  • Issues with Chromatography: The high polarity of the N-oxide can cause it to streak or remain on the silica gel column.

    • Solution: Use a more polar solvent system for elution (e.g., increase the percentage of methanol in DCM). Pre-treating the silica with triethylamine can sometimes help reduce streaking of amine-containing compounds.

Q: My TLC/HPLC shows multiple spots/peaks besides my starting material and product. What are they?

A: Potential Causes & Solutions:

  • Over-oxidation: While less common for tertiary amines, strong conditions could potentially lead to further oxidation.

    • Solution: Use a controlled amount of oxidant (closer to 1.1 eq.). Avoid excessively high temperatures or prolonged reaction times.

  • Degradation Products: If the reaction was run under acidic conditions (pH < 7), you may be observing acid-catalyzed degradation products of Ebastine or the N-oxide.[5]

    • Solution: Ensure the pH is maintained at 7-8, especially when using the H₂O₂ method.[5] When using m-CPBA, the byproduct is acidic, so a bicarbonate wash during workup is critical.

  • Incomplete Quench: If using m-CPBA, the m-chlorobenzoic acid byproduct might be visible.

    • Solution: Ensure a thorough wash with sodium bicarbonate solution during workup to remove this acidic byproduct.

Troubleshooting_Workflow cluster_problems Problem Identification cluster_solutions Potential Solutions start Reaction Complete? (Check by HPLC/TLC) incomplete No: Incomplete Reaction start->incomplete low_yield Yes, but Low Yield start->low_yield side_products Yes, but Multiple Side Products start->side_products sol_oxidant Check/Add Oxidant incomplete->sol_oxidant Cause: Reagent? sol_temp Increase Temperature incomplete->sol_temp Cause: Kinetics? sol_workup Check Workup pH & Re-extract Aqueous Layers low_yield->sol_workup Cause: Isolation? sol_purify Optimize Chromatography low_yield->sol_purify Cause: Purification? side_products->sol_workup Cause: Workup? sol_conditions Check pH, Temp, Reaction Time side_products->sol_conditions Cause: Reaction Conditions?

Caption: Troubleshooting flowchart for this compound synthesis.

Data & Analysis Summary

Table 1: Comparison of Common Oxidizing Agents
Parameterm-CPBA Hydrogen Peroxide (H₂O₂)
Typical Solvent Dichloromethane (DCM)Methanol, Ethanol
Temperature 0°C to Room Temp50–60°C[5]
Reaction Time 6–12 hours[5]8–16 hours
Molar Equivalents 1.1–1.2 eq.2.0–3.0 eq.
Key Byproduct m-Chlorobenzoic acidWater
Pros High reliability, clean reactionLow cost, environmentally friendly
Cons More expensive, acidic byproductSlower, requires heating, potential for degradation
Table 2: Recommended HPLC Analytical Conditions
ParameterRecommended Setting
Column Reversed-Phase C18 (e.g., Phenomenex)[5][9]
Mobile Phase Acetonitrile : 0.5% Phosphoric Acid (68:32)[5] or Methanol : Water (90:10)[9]
Flow Rate 1.0 mL/min[13]
Detection (UV) 254–262 nm[5][9][10]
Expected Elution This compound will have a shorter retention time than Ebastine due to its increased polarity.

References

  • Al-khedairy, E. B., et al. (2025). Development and Optimization of Oral Dissolution Films for Enhanced Delivery of Ebastine-Loaded Solid Lipid Nanoparticles. PMC - PubMed Central. [Link]

  • Chemistry LibreTexts. (2024, May 8). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • Ali, H. S., & Rajab, N. A. (2023). Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. Journal of Complementary Medicine Research, 14(1), 16-20. [Link]

  • Semantic Scholar. (n.d.). Analytical Method Development and Validation for the Assay of Ebastine in Ebastine Mouth Dissolving tablets. Retrieved from [Link]

  • Chem-Station. (2017, May 24). Synthesis of N-Oxide. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Development and Optimization of Oral Dissolution Films for Enhanced Delivery of Ebastine-Loaded Solid Lipid Nanoparticles. Retrieved from [Link]

  • ResearchGate. (2024, June 12). (PDF) Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012076919A1 - Process of preparing ebastine.
  • Gowrisankar, D., et al. (n.d.). Determination of Ebastine in Pharmaceutical Formulations by HPLC. PMC - NIH. [Link]

  • ResearchGate. (2025, August 8). Synthesis and structure of azelastine-N-oxides | Request PDF. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. Retrieved from [Link]

  • Silpa, K., et al. (2024). RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form. International Journal of Pharmaceutical Research and Applications, 9(1), 1661-1668. [Link]

  • Ciprandi, G., et al. (n.d.). Ebastine increases IFN-gamma production in patients with persistent allergic rhinitis. PubMed. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation States of Nitrogen. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method development and validation for the assay of Ebastine in Ebastine mouth dissolving tablets. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Darwish, I. A., et al. (2011). Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing. PubMed Central. [Link]

  • Conquer Chemistry. (2020, June 8). How to Identify Oxidized and Reduced Element in Redox Reaction with Examples and Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. Retrieved from [Link]

  • Khan Academy. (n.d.). Using oxidation numbers to identify oxidation and reduction (worked example). Retrieved from [Link]

  • Schmauder, H. P., et al. (n.d.). Microbial Oxidation of Ebastine. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Stability-indicating RP-HPLC method applied to the quantification of anti-histaminic drug ebastine in its oral suspension dosage form. Retrieved from [Link]

  • de P. F. Leite, C. Q., et al. (n.d.). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. PMC - PubMed Central. [Link]

  • Khan Academy. (n.d.). Oxidation-reduction (redox) reactions. Retrieved from [Link]

  • Al-Hakeim, H. K., et al. (n.d.). Formulation of Ebastine Fast-Disintegrating Tablet Using Coprocessed Superdisintegrants and Evaluation of Quality Control Parameters. PubMed Central. [Link]

Sources

Technical Support Center: Improving Chromatographic Resolution Between Ebastine and Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently encountered challenges in achieving baseline separation for structurally similar compounds. A classic case is the separation of a parent drug from its metabolite, such as Ebastine and its primary metabolite, Ebastine N-Oxide. This guide is designed to provide researchers, scientists, and drug development professionals with a structured, in-depth approach to troubleshooting and optimizing this specific separation. We will move beyond simple procedural steps to explore the underlying chromatographic principles that govern resolution.

Frequently Asked Questions (FAQs)

Here are some common questions that arise when developing a separation method for Ebastine and its N-oxide metabolite.

Q1: Why is it difficult to separate Ebastine from this compound?

A1: The primary challenge lies in their structural similarity. This compound is formed by the oxidation of the tertiary amine in the piperidine ring of Ebastine. This results in a molecule with a very similar hydrophobic backbone but a slight increase in polarity due to the N-oxide functional group. In reversed-phase chromatography, where separation is driven by hydrophobicity, these two compounds will have very close retention times, making baseline resolution difficult to achieve without careful method optimization.

Q2: My resolution is poor (Rs < 1.5). What is the first parameter I should adjust?

A2: The first and often most impactful parameter to adjust is the mobile phase pH . Ebastine has a basic piperidine nitrogen with a reported pKa of approximately 8.19 to 9.3. By controlling the mobile phase pH, you can manipulate the ionization state of Ebastine. Operating at a pH 1.5-2 units below its pKa will ensure it is fully protonated (ionized), which can significantly alter its retention relative to the more polar, neutral N-oxide, thereby improving selectivity and resolution.

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A3: The choice between Acetonitrile (ACN) and Methanol (MeOH) can profoundly impact selectivity.

  • Acetonitrile is an aprotic solvent and generally has a stronger elution strength than methanol in reversed-phase HPLC, leading to shorter retention times.

  • Methanol is a protic solvent, capable of hydrogen bonding. This property can introduce different selective interactions with the analytes and the stationary phase. If you are struggling to achieve separation with ACN, switching to MeOH (or using a ternary mixture) is a highly recommended strategy as it can sometimes even reverse the elution order, providing the necessary resolution.

Q4: Can changing the column temperature help improve the resolution?

A4: Yes, temperature is a valuable tool for fine-tuning selectivity. While its primary effect is on viscosity and analyte diffusivity (often leading to sharper peaks and shorter retention times at higher temperatures), it can also alter the selectivity between two closely eluting peaks. The European Pharmacopoeia method for Ebastine specifies a column temperature of 40 °C. Systematically evaluating temperatures between 25 °C and 45 °C can reveal an optimum where resolution is maximized.

In-Depth Troubleshooting Guide

When facing a specific chromatographic challenge, a systematic approach is key. This guide breaks down common problems and provides detailed, step-by-step protocols to resolve them.

Problem: Poor Resolution (Rs < 1.5) Between Ebastine and this compound

Poor resolution is the most common issue. The goal is to manipulate the chromatography to exploit the subtle physicochemical differences between the two molecules.

Step 1: Foundational Check & Physicochemical Properties

Before modifying parameters, it's crucial to understand the properties of the analytes.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (most basic)LogPKey Structural Difference
Ebastine C₃₂H₃₉NO₂469.66~8.196.8Tertiary amine in piperidine ring
This compound C₃₂H₃₉NO₃485.66N/A~6.6N-oxide on piperidine ring

This data confirms that Ebastine is a basic compound, while the N-oxide is more polar. Our strategy will revolve around exploiting this difference in basicity and polarity.

Step 2: Systematic Method Optimization Workflow

The following diagram outlines a logical workflow for optimizing the separation.

G cluster_0 Troubleshooting Workflow start Initial State: Poor Resolution (Rs < 1.5) ph 1. Mobile Phase pH Optimization start->ph Primary Control of Selectivity org_mod 2. Organic Modifier Selection ph->org_mod If Rs still low column 3. Stationary Phase Evaluation org_mod->column For orthogonal selectivity instrument 4. Instrumental Parameters column->instrument Fine-tuning end_node Achieved: Baseline Resolution (Rs ≥ 1.5) instrument->end_node

Caption: Logical workflow for resolution optimization.
Protocol 1: Mobile Phase pH Optimization

Objective: To control the ionization of Ebastine and maximize the retention difference between it and the neutral this compound.

Causality: The retention of ionizable compounds is highly sensitive to mobile phase pH. By setting the pH at least 2 units below Ebastine's pKa (~8.2), we ensure it is >99% in its protonated, ionized form. This ionized form is more polar and will have less retention on a C18 column. Since this compound is not basic, its retention will be less affected by pH, thus increasing the separation factor (alpha) between the two peaks.

Step-by-Step Methodology:

  • Prepare Buffers: Prepare a series of aqueous buffers (e.g., 10-20 mM phosphate or acetate) at different pH values, such as pH 3.0, 4.5, and 6.0. Ensure the chosen buffer has adequate buffering capacity at the target pH.

  • Initial Condition: Start with a mobile phase of Acetonitrile:Buffer (e.g., 60:40 v/v) at pH 4.5. Use a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • pH Evaluation:

    • Inject the sample mix using the mobile phase at pH 4.5. Record the chromatogram.

    • Thoroughly flush the system and column with the new mobile phase.

    • Change to the mobile phase with the pH 3.0 buffer and re-inject.

    • Repeat the process for the pH 6.0 buffer.

  • Analysis: Compare the resolution (Rs), retention times (RT), and peak shapes from the three runs. It is expected that as pH decreases, the retention time of Ebastine will decrease significantly more than that of this compound, improving resolution.

ParameterpH 3.0 (Expected)pH 6.0 (Expected)Rationale
Ebastine RT ShorterLongerAt low pH, Ebastine is ionized and less retained.
This compound RT Minor ChangeMinor ChangeLacks a basic site, less sensitive to pH changes.
Resolution (Rs) Likely ImprovedLikely PoorerMaximizes the difference in polarity and retention.
Protocol 2: Organic Modifier and Stationary Phase Selection

Objective: To alter separation selectivity through different chemical interactions.

Causality: The choice of organic solvent and stationary phase introduces different mechanisms of interaction beyond simple hydrophobicity.

  • Acetonitrile vs. Methanol: As a protic solvent, methanol can engage in hydrogen bonding interactions that acetonitrile cannot. This can alter the elution order or improve the separation of compounds with hydrogen-bond donor/acceptor sites.

  • Stationary Phase Chemistry: While C18 is the workhorse, alternative phases can provide unique selectivity. A Phenyl-Hexyl column, for instance, adds π-π interactions, which can be beneficial for aromatic compounds like Ebastine. An embedded polar group (EPG) column can reduce peak tailing for basic compounds by shielding residual silanols.

Step-by-Step Methodology:

  • Organic Modifier Swap:

    • Using the optimal pH determined in Protocol 1, replace Acetonitrile with Methanol.

    • Note: Methanol has a lower elution strength, so you may need to increase its proportion (e.g., from 60% ACN to ~70% MeOH) to achieve similar retention times. It also produces higher backpressure.

    • Compare the resolution to the best result obtained with Acetonitrile.

  • Column Screening:

    • If resolution is still insufficient, test a different column chemistry.

    • Recommended: A Phenyl-Hexyl or a modern, high-purity end-capped C18 column.

    • Equilibrate the new column thoroughly with the optimized mobile phase.

    • Inject the sample and evaluate the resolution. The European Pharmacopoeia recommends a base-deactivated end-capped octadecylsilyl silica gel for chromatography.

G cluster_1 Selectivity Tuning start Optimized pH Mobile Phase acn Run with Acetonitrile start->acn meoh Run with Methanol start->meoh c18 Test on C18 Column acn->c18 phenyl Test on Phenyl Column acn->phenyl meoh->c18 meoh->phenyl compare Compare Rs and Selectivity c18->compare phenyl->compare

Caption: Decision tree for modifier and column selection.

By systematically applying these principles and protocols, from foundational pH adjustments to advanced selectivity tuning, researchers can overcome the challenges of separating Ebastine and this compound, leading to a robust and reliable analytical method.

References

  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Retrieved from [Link]

  • Shimadzu (Europe). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • British Pharmacopoeia. Ebastine. Retrieved from [Link]

  • European Pharmacopoeia 7.0. EBASTINE Ebastinum. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Patel, S. S.

Challenges in the quantification of low-level Ebastine N-Oxide impurity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical challenges in the quantification of low-level Ebastine N-Oxide. This compound is a known impurity and metabolite of Ebastine, a second-generation H1 histamine antagonist.[1][2] The accurate quantification of such impurities, often present at trace levels, is a critical aspect of quality control in pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product.[3][4][5]

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and expert insights to overcome common obstacles encountered during the quantification of this compound. The primary challenges addressed include poor sensitivity, chromatographic co-elution, analyte instability, and matrix effects.[3][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound peak response is highly variable, or the peak disappears over time. What's causing this instability?

A1: Root Cause Analysis & Solution

This is a common and critical issue, often pointing to analyte instability. N-oxide compounds can be susceptible to degradation under various conditions. Oxidative degradation with hydrogen peroxide, for instance, can lead to the formation of N-oxide derivatives, but these same compounds can also be unstable.[7] A stability-indicating HPLC method developed for Ebastine showed degradation under acidic and oxidative stress conditions.[8]

Troubleshooting Steps:

  • Temperature Control: The stability of reference standards is paramount. For similar N-oxide impurity standards, storage at low temperatures (e.g., -18°C) is recommended to prevent degradation.[1] Ensure that both your stock solutions and prepared samples are kept refrigerated or on ice and brought to ambient temperature only shortly before injection.

  • pH Management: The pH of your sample diluent and mobile phase is critical. Ebastine itself has been shown to degrade under acidic conditions.[8] For the N-oxide, extreme pH values can catalyze degradation. Screen different pH values for your mobile phase (e.g., pH 3 to 6) to find a range where the analyte is most stable. A mobile phase using a phosphoric acid buffer adjusted to pH 6.0 has been used successfully for Ebastine analysis.[9]

  • Photostability: Protect all solutions from light.[10] Use amber vials or wrap vials in aluminum foil. N-oxides can be light-sensitive, and exposure to UV light can accelerate degradation.

  • Time-Lapse Study: Perform a stability study of your prepared samples. Inject the same sample at regular intervals (e.g., 0, 2, 4, 8, 24 hours) while it's in the autosampler to determine how long it remains stable under your instrument's conditions.

Q2: I am struggling to achieve the required Limit of Quantification (LOQ) for the N-Oxide impurity. How can I enhance method sensitivity?

A2: Strategy for Trace-Level Detection

Quantifying impurities at parts per million (ppm) or even lower levels requires a highly sensitive and selective analytical technique.[3] Simply using a standard HPLC-UV method may not be sufficient.

Recommendations for Sensitivity Enhancement:

  • Adopt High-Sensitivity Instrumentation: The gold standard for trace-level quantification is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[1] This technique offers superior sensitivity and selectivity compared to HPLC-UV.

  • Optimize Mass Spectrometry Parameters:

    • Ionization Source: Use an Electrospray Ionization (ESI) source, typically in positive ion mode for Ebastine and its derivatives.

    • Multiple Reaction Monitoring (MRM): This is the key to selectivity and sensitivity in tandem MS. You must determine the optimal precursor ion (the molecular weight of this compound, C32H39NO3, is approximately 485.7 g/mol ) and its most stable, abundant product ions.[11]

  • Sample Enrichment: If the concentration is extremely low, a pre-concentration step is necessary. Solid-Phase Extraction (SPE) is a robust technique for cleaning up the sample and concentrating the analyte of interest, effectively removing interfering matrix components.[1][12][13]

  • Chromatographic Optimization: A sharp, narrow peak will have a greater height and thus better signal-to-noise.

    • Use a high-efficiency column (e.g., sub-2 µm particle size).

    • Optimize the gradient to ensure the peak is eluted with sufficient organic solvent to maintain a good shape but not so much that it elutes too quickly.

Q3: The this compound peak is not well-separated from the main Ebastine peak or other matrix components. How can I improve chromatographic resolution?

A3: A Systematic Approach to Improving Specificity

Co-elution is a major hurdle in impurity analysis, compromising accurate quantification.[3][6] The goal is to manipulate the chromatography to alter the relative retention times of the analyte and interfering peaks.

Workflow for Optimizing Resolution:

G start Poor Resolution/ Co-elution Observed col_select Step 1: Evaluate Column Chemistry - Is C18 providing enough selectivity? - Consider alternative phases:  - Nitrile (for polar compounds)  - Phenyl-Hexyl (pi-pi interactions)  - Polar-Embedded start->col_select mp_ph Step 2: Adjust Mobile Phase pH - Vary pH by ±0.5 units. - Small changes can significantly shift  retention of ionizable compounds. col_select->mp_ph If resolution is still poor mp_org Step 3: Change Organic Modifier - Switch from Acetonitrile to Methanol  or vice-versa. - This alters elution strength and selectivity. mp_ph->mp_org If resolution is still poor gradient Step 4: Modify Gradient Slope - A shallower gradient increases run time  but improves separation of closely eluting peaks. mp_org->gradient If resolution is still poor temp_flow Step 5: Adjust Temperature & Flow Rate - Lower flow rate can increase efficiency. - Changing temperature affects viscosity  and retention. gradient->temp_flow For fine-tuning end Achieved Baseline Resolution temp_flow->end

Caption: Workflow for optimizing chromatographic resolution.

Q4: My results show significant signal suppression in the sample matrix compared to a clean standard. How do I identify and overcome matrix effects?

A4: Diagnosing and Mitigating Matrix Effects

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds, are a primary concern in quantitative LC-MS analysis.[14][15] They can cause either ion suppression (most common) or enhancement, leading to inaccurate quantification.[16]

A Three-Pronged Strategy:

  • Diagnosis: First, confirm the presence of matrix effects.

    • Post-Column Infusion: Infuse a constant flow of this compound standard post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

    • Quantitative Comparison: Prepare two calibration curves: one in a clean solvent and another in a blank, extracted matrix. A significant difference in the slopes of the two curves confirms a matrix effect.[14]

  • Mitigation via Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before they reach the LC-MS system.

    • Solid-Phase Extraction (SPE): Use an SPE cartridge that strongly retains the analyte while allowing matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): This classic technique can effectively separate the analyte into an organic phase, leaving many matrix interferences behind in the aqueous phase.

  • Mitigation via Analytical Method:

    • Chromatographic Separation: As detailed in Q3, improve your chromatography to separate the N-Oxide from the region where matrix components elute.[17]

    • Dilution: A simple "dilute-and-shoot" approach can be very effective. Diluting the sample reduces the concentration of interfering matrix components, thereby minimizing their impact.[17] This is only feasible if your method has sufficient sensitivity.

    • Use of an Internal Standard (IS): This is the most robust way to compensate for matrix effects. An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.

      • Best Choice: A stable isotope-labeled (SIL) this compound. This is the gold standard as it behaves almost identically to the analyte.

      • Good Alternative: A structural analog that is not present in the sample.[1][14]

Experimental Protocols & Data
Table 1: Recommended Starting UHPLC-MS/MS Parameters

This table provides a robust starting point for method development, synthesized from established methods for Ebastine and general principles of trace analysis.[1][8][9]

ParameterRecommended SettingRationale & Notes
LC System UHPLCProvides higher efficiency and better resolution for complex samples.
Column C18, sub-2 µm, ~2.1 x 100 mmA good starting point for many pharmaceutical analyses.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers. Test both for selectivity differences.
Gradient Start at 5-10% B, ramp to 95% BA generic gradient; must be optimized for your specific separation.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce backpressure.[9]
Injection Vol. 1 - 5 µLKeep low to avoid peak distortion and column overload.
MS System Triple Quadrupole (QqQ)Essential for high-sensitivity MRM experiments.
Ionization Mode ESI PositiveThis compound contains a basic nitrogen, ideal for positive ionization.
MRM Transitions Precursor > Product 1 (Quantifier)To be determined by infusing a pure standard. Expect precursor [M+H]⁺.
Precursor > Product 2 (Qualifier)
Source Temp. 400 - 550 °COptimize based on instrument manufacturer's recommendations.
Gas Flows Optimize Nebulizer, Heater, Curtain GasCrucial for efficient desolvation and ion transmission.
Protocol 1: General Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol describes a general workflow for using a mixed-mode cation exchange SPE cartridge to clean up and concentrate this compound from a sample matrix.

  • Conditioning: Wash the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% Formic Acid in Water. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample (e.g., dissolved tablet solution, acidified) onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Use 1 mL of 2% Formic Acid in Water to remove polar interferences.

    • Wash 2: Use 1 mL of Methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase. This step concentrates the sample.

Logical Workflow Diagrams

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Validation dev_start Define Analytical Target Profile (ATP) - Required LOQ - Specificity requirements lit_review Literature Review & Initial Method Selection - UHPLC-MS/MS recommended - Choose initial column & mobile phase dev_start->lit_review ms_opt MS Parameter Optimization - Infuse standard - Determine MRM transitions lit_review->ms_opt chrom_dev Chromatographic Development - Gradient optimization - Test different columns/pH ms_opt->chrom_dev sample_prep Develop Sample Prep Protocol - Start with simple 'Dilute-and-Shoot' - If matrix effects exist, develop SPE/LLE chrom_dev->sample_prep is_select Select & Incorporate Internal Standard - SIL-IS is preferred sample_prep->is_select validation Method Validation (as per ICH Q2(R2)) - Specificity, Linearity, Accuracy - Precision, LOQ, Robustness is_select->validation final_method Final Validated Method validation->final_method

Caption: A comprehensive strategy for analytical method development.

References
  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. SynThink. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. Available at: [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Gradiva Review Journal. (n.d.). Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. Gradiva Review Journal. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. Available at: [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Council of Europe. (n.d.). EBASTINE Ebastinum. European Pharmacopoeia. Available at: [Link]

  • Nelofer, S.M., & Janardhan, M. (2012). Analytical Method Development and Validation for the Assay of Ebastine in Ebastine Mouth Dissolving tablets. International Journal of Pharmaceutical and Chemical Research, 4(4), 56-60. Available at: [Link]

  • Prabu, S. L., et al. (2008). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 70(3), 344-346. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis. Available at: [Link]

  • European Biopharmaceutical Review. (2023, June). New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. European Biopharmaceutical Review. Available at: [Link]

  • International Journal of Research in Pharmaceutical Sciences and Technology. (2024, February 18). RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form. International Journal of Research in Pharmaceutical Sciences and Technology. Available at: [Link]

  • IKEV. (n.d.). ICH Q2B Guideline Validation of Analytical Procedures Methodology. IKEV. Available at: [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Organomation. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of pharmaceutical samples for elemental impurities analysis: Some potential approaches. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Center for Biotechnology Information. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Available at: [Link]

  • ScienceDirect. (n.d.). Sample preparation in analysis of pharmaceuticals. ScienceDirect. Available at: [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]

  • ResearchGate. (2025, August 9). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. Available at: [Link]

  • Shimadzu Corporation. (2023, February 7). Key considerations for everyday LC/MS analysis. YouTube. Available at: [Link]

  • Separation Science. (n.d.). Trace Level Impurities in Pharmaceuticals. Separation Science. Available at: [Link]

  • Darwish, I. A., et al. (2011). Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing. Journal of the Saudi Chemical Society, 15(3), 259-266. Available at: [Link]

  • Patel, S., & Pasha, T. Y. (2018). Stability indicating hplc method for antihistamine drug ebastine along with degradation kinetic study. International Journal of Current Advanced Research, 7(1), 9373-9379. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Ebastine in Pharmaceutical Formulations by HPLC. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • ResearchGate. (2025, August 7). Validated stability-indicating spectrofluorimetric methods for the determination of ebastine in pharmaceutical preparations. ResearchGate. Available at: [Link]

  • ResearchGate. (2018, January 23). A Critical Review of Physicochemical Properties and Analytical Methods Applied to Quantitative Determination of Ebastine. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Drugs and Lactation Database (LactMed®). NCBI Bookshelf. Available at: [Link]

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Minimizing on-column degradation of Ebastine N-Oxide during analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated resource for scientists and researchers analyzing Ebastine N-Oxide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you minimize on-column degradation and ensure the accuracy and reproducibility of your analytical results. My approach is rooted in extensive experience in chromatography and a deep understanding of the chemical intricacies of challenging analytes.

Introduction to the Challenge: The Instability of this compound

This compound, a metabolite and potential impurity of the antihistamine Ebastine, presents a unique set of challenges during chromatographic analysis.[1] Its tertiary N-oxide functional group makes it susceptible to on-column degradation, primarily through reduction back to its parent compound, Ebastine. This phenomenon can lead to inaccurate quantification, method variability, and difficulties in impurity profiling. This guide is designed to provide you with the scientific rationale and practical steps to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: I am seeing a peak for Ebastine in my this compound standard injection. Is my standard contaminated?

A1: While contamination is a possibility, it is more likely that you are observing on-column reduction of this compound to Ebastine. The stainless steel surfaces of your HPLC system (including the column frit and tubing) can act as a catalyst for this reduction, especially with certain mobile phases.[2]

Q2: Why is my this compound peak showing significant tailing?

A2: Peak tailing for a basic compound like this compound is often caused by secondary interactions with active sites on the stationary phase.[3][4][5] Residual silanol groups (Si-OH) on silica-based columns can interact with the protonated amine, leading to poor peak shape.[4][5]

Q3: Can the pH of my mobile phase affect the stability of this compound?

A3: Absolutely. The pH of the mobile phase is a critical parameter.[6] While a lower pH can suppress the ionization of residual silanols and improve peak shape for basic compounds, excessively acidic conditions can potentially accelerate the hydrolysis of the stationary phase or influence the degradation of the analyte.[4] Conversely, a higher pH might neutralize the basic analyte, reducing interactions with silanols, but it can also increase the ionization of silanols, potentially exacerbating tailing if not carefully controlled.[5]

Q4: Does column temperature play a role in the degradation of this compound?

A4: Yes, temperature can influence the rate of chemical reactions, including on-column degradation. While higher temperatures can improve peak efficiency by reducing mobile phase viscosity, they can also provide the necessary activation energy for degradation to occur. It is crucial to find a balance where good chromatography is achieved without compromising the stability of the analyte.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving on-column degradation of this compound.

Problem 1: Appearance of an Ebastine Peak and/or Poor Mass Balance

This is a classic symptom of on-column reduction of this compound.

A Problem: Ebastine peak appears in This compound injection B Hypothesis: On-column reduction is occurring A->B C Step 1: System Passivation Isolate the column and flush the HPLC system with a passivating agent (e.g., dilute nitric acid, followed by thorough rinsing). B->C D Step 2: Use a Bio-Inert System/Column If available, switch to an HPLC system and column with PEEK or MP35N components to minimize contact with stainless steel. C->D If problem persists E Step 3: Mobile Phase Modification Add a chelating agent like EDTA to the mobile phase to sequester metal ions. D->E If problem persists F Step 4: Column Choice Consider a column with a different stationary phase or one that is specifically designed for chelating compounds. E->F If problem persists G Resolution: Ebastine peak is minimized or eliminated. Accurate quantification of this compound is achieved. F->G

Caption: Troubleshooting workflow for on-column reduction.

Protocol 1: System Passivation

  • Disconnect the Column: Remove the analytical column from the system.

  • Prepare Passivation Solution: Prepare a solution of 1-5% (v/v) nitric acid in HPLC-grade water.

  • Flush the System: Flush all system lines (including the injector and detector) with the passivation solution at a low flow rate (e.g., 0.1-0.2 mL/min) for 1-2 hours.

  • Thorough Rinse: Flush the system extensively with HPLC-grade water until the eluent is pH neutral.

  • Re-equilibration: Equilibrate the system with your mobile phase before reinstalling the column.

Protocol 2: Using a Bio-Inert System

If available, utilize an HPLC or UHPLC system with bio-inert components. These systems replace stainless steel with materials like PEEK or MP35N in the flow path, significantly reducing the potential for metal-catalyzed reactions.[2] Consider using columns with PEEK-lined hardware.

Protocol 3: Mobile Phase Modification with a Chelating Agent

  • Prepare Mobile Phase: Prepare your aqueous mobile phase as usual.

  • Add EDTA: Add a low concentration of Ethylenediaminetetraacetic acid (EDTA), typically 0.1-0.5 mM, to the aqueous portion of the mobile phase.

  • Mix and Degas: Ensure the EDTA is fully dissolved, then mix with the organic modifier and degas as usual.

  • Equilibrate: Equilibrate the column with the modified mobile phase for an extended period (at least 30-60 minutes) before injection.

Problem 2: Peak Tailing of this compound

This issue points towards secondary interactions with the stationary phase.

A Problem: this compound peak is tailing B Hypothesis: Secondary interactions with active silanols A->B C Step 1: Mobile Phase pH Adjustment Lower the mobile phase pH to protonate silanol groups (e.g., using formic or acetic acid). Aim for a pH between 2.5 and 3.5. B->C D Step 2: Increase Buffer Concentration Ensure adequate buffering capacity to maintain a stable pH at the column surface. C->D If tailing persists E Step 3: Use a Competitive Amine Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active silanol sites. D->E If tailing persists F Step 4: Column Selection Switch to a column with a highly end-capped, high-purity silica stationary phase or a hybrid particle technology column. E->F If tailing persists G Resolution: Symmetrical peak shape is achieved, improving integration and quantification accuracy. F->G

Caption: Troubleshooting workflow for peak tailing.

Protocol 4: Mobile Phase pH Optimization

  • Select an Appropriate Buffer: Choose a buffer with a pKa close to the desired mobile phase pH. For a pH of 2.5-3.5, formic acid or phosphate buffers are suitable.

  • Systematic Evaluation: Prepare a series of mobile phases with varying pH values (e.g., 2.5, 2.8, 3.0, 3.2, 3.5).

  • Analyze Peak Shape: Inject the this compound standard using each mobile phase and evaluate the peak asymmetry factor.

  • Select Optimal pH: Choose the pH that provides the best balance of peak shape and retention.

Protocol 5: Column Selection for Basic Compounds

When analyzing basic compounds like this compound, the choice of column is critical.

Column TechnologyRationale for UsePotential Benefits for this compound
High-Purity, End-Capped Silica Modern manufacturing processes result in silica with a lower metal content and more complete end-capping, reducing the number of accessible silanol groups.Improved peak shape and reduced tailing.
Hybrid Particle Technology These columns incorporate organic and inorganic materials in the stationary phase, leading to improved pH stability and reduced silanol activity.Enhanced column lifetime, especially with a wider range of mobile phase pH, and better peak symmetry.
Phenyl Stationary Phases The electron-rich phenyl groups can offer alternative selectivity for compounds with aromatic rings, potentially reducing interactions with the silica surface.May provide better peak shape and resolution from related impurities.

Summary of Key Recommendations

ParameterRecommendationScientific Rationale
HPLC System Use a bio-inert system (PEEK or MP35N flow path) if available. If not, passivate the stainless steel system regularly.Minimizes metal-catalyzed reduction of the N-oxide functional group.[2]
Column Select a high-purity, end-capped silica or a hybrid particle column. Consider a PEEK-lined column.Reduces active silanol sites that cause peak tailing through secondary ionic interactions.[4][5]
Mobile Phase pH Maintain a slightly acidic pH (e.g., 2.5-3.5) using a suitable buffer (formic acid, phosphate).Protonates residual silanols to minimize their interaction with the basic analyte.[4]
Mobile Phase Additives Consider adding a low concentration of a chelating agent like EDTA (0.1-0.5 mM).Sequesters metal ions in the mobile phase and on the column surface, preventing them from participating in redox reactions.
Temperature Start with a moderate temperature (e.g., 25-30 °C) and evaluate the impact of temperature on both peak shape and analyte stability.Controls the kinetics of potential degradation reactions while optimizing chromatographic efficiency.

By systematically addressing these parameters, you can develop a robust and reliable analytical method for this compound, ensuring the integrity of your data and the success of your research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Advantages and Applications of Passivated HPLC Hardware for Large and Small Molecule Analysis. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer. Retrieved from [Link]

  • Porebski, M., et al. (2011). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Imtakt USA. (2021, June 22). HPLC - Troubleshooting Tailing. YouTube. Retrieved from [Link]

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Technical Support Center: Strategies for Controlling Ebastine N-Oxide Levels in Drug Substance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for managing Ebastine N-Oxide, a critical process-related impurity and potential degradant in the synthesis of Ebastine drug substance. Ebastine is a second-generation H1 antihistamine valued for its non-sedating properties.[1][2] The formation of its corresponding N-oxide on the piperidine ring nitrogen is a common challenge that can impact the purity, safety, and stability of the final active pharmaceutical ingredient (API).

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based insights and actionable troubleshooting strategies to understand, monitor, and control the levels of this compound throughout the manufacturing process and storage.

Section 1: Understanding this compound Formation (FAQ)

This section addresses fundamental questions about the nature of this compound and the chemical mechanisms responsible for its presence.

Q1: What is this compound and why is its control a regulatory concern?

This compound, identified as Ebastine EP Impurity F, is a molecule formed when the tertiary amine nitrogen in the piperidine ring of Ebastine is oxidized.[3] As an impurity, its level in the final drug substance must be strictly controlled to comply with regulatory standards set by bodies like the International Council for Harmonisation (ICH).[4] According to ICH Q3A(R2) guidelines, any specified impurity above the identification threshold (typically ≥0.10%) must be reported, and its structure identified.[5] If levels exceed the qualification threshold, extensive toxicological data may be required to demonstrate its safety.[6] Therefore, maintaining this compound below these thresholds is essential for ensuring patient safety and achieving regulatory approval.

Q2: What are the primary mechanisms that lead to this compound formation?

The formation of this compound is an oxidation reaction targeting the nucleophilic tertiary amine of the piperidine ring.[7] This reaction can be initiated by various oxidizing agents encountered during synthesis, work-up, or even storage.

The most common culprits include:

  • Peroxides: Trace peroxides in solvents (e.g., ethers, toluene) or reagents can act as potent oxidizing agents.[7][8]

  • Molecular Oxygen: Atmospheric oxygen can directly, though often slowly, oxidize tertiary amines, a process that can be accelerated by elevated temperatures, light, or the presence of metal catalysts.[8][9]

  • Strong Oxidizing Agents: The use of reagents like hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA) in any synthetic step, even if intended for another transformation, can inadvertently lead to N-oxide formation.[10][11]

The general mechanism involves the lone pair of electrons on the nitrogen atom attacking the electrophilic oxygen of the oxidizing agent.

G cluster_0 Mechanism of N-Oxidation ebastine Ebastine (Tertiary Amine) transition Transition State ebastine->transition Nucleophilic Attack oxidant Oxidizing Agent (e.g., H₂O₂, RCO₃H, O₂) oxidant->transition n_oxide This compound transition->n_oxide byproduct Byproduct (e.g., H₂O, RCO₂H) transition->byproduct G A Crude Ebastine Solution B Crystallization (Use de-gassed, peroxide-free solvent) A->B C Filtration (Enclosed system, N₂ blanket) B->C D Wet Cake Washing (Use de-gassed solvent) C->D E Vacuum Drying (Low temp, <50°C) D->E F Final API (Low N-Oxide) E->F

Caption: Optimized workflow to minimize N-oxide formation.

Section 3: Analytical Strategies and Storage (FAQ)

Q1: What is the standard analytical method for quantifying this compound, and what are the key validation parameters?

A: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard for quantifying Ebastine and its impurities, including the N-oxide. [12][13]

Methodology: The method must be able to separate the N-oxide peak from the main Ebastine peak and other potential impurities. Forced degradation studies are crucial to prove specificity. [12]In these studies, Ebastine is subjected to harsh conditions (acid, base, peroxide, heat, light) to generate degradation products and ensure the analytical method can resolve them all. [12]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm). [14]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. [14]

  • Flow Rate: Typically 1.0 mL/min. [14]

  • Detection: UV detection at a wavelength where both Ebastine and the N-oxide have good absorbance (e.g., 255 nm). [14]

  • Sample Preparation: Accurately weigh the drug substance and dissolve it in a suitable diluent (e.g., mobile phase or a methanol/water mixture) to a known concentration. [13]

  • Quantification: Use an external standard of qualified this compound to determine the response factor and accurately calculate the impurity percentage.

ParameterTypical ValueRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention and resolution.
Mobile Phase A 0.02 M Phosphate Buffer, pH 6.0Controls ionization for consistent retention.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Flow Rate 1.0 mL/minBalances analysis time and column efficiency.
Column Temp 40°CEnsures reproducible retention times. [14]
Detection (UV) 255 nmWavelength for sensitive detection of Ebastine. [14]
Injection Volume 10 µLStandard volume for analytical HPLC.
Q2: How can we prevent the growth of this compound during long-term storage?

A: Impurity growth during storage is typically caused by slow oxidation from atmospheric oxygen in the packaging headspace, potentially accelerated by ambient temperature and humidity.

Control Strategies:

  • Packaging: Use packaging with a high barrier to oxygen and moisture. Double polyethylene bags inside a sealed fiber or plastic drum is a standard practice.

  • Inert Atmosphere: Purge the headspace of the primary packaging with an inert gas like nitrogen before sealing. This displaces oxygen and significantly slows the rate of oxidation.

  • Storage Conditions: Store the API in a climate-controlled environment, protected from light and elevated temperatures, as recommended by stability studies.

References

  • Zade, A., Wani, M., Limaye, D., et al. (2021). A systematic review on Co-processed formulation and development. Annals of the Romanian Society for Cell Biology, 25(4), 17140–17147. Link

  • Olson, J. P., & Al-Gharabli, S. I. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 66(15), 10255–10293. Link

  • International Journal of Pharmaceutical Research and Applications. (2024). RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form. Volume 9, Issue 1. Link

  • Micro Labs Ltd. (2012). Process of preparing ebastine. Google Patents. Link

  • Benchchem. (n.d.). This compound Research Compound. Link

  • Lakshmana Prabu, S., et al. (2008). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 70(4), 520–522. Link

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. Link

  • Sastre, J. (2010). Ebastine in allergic rhinitis and chronic idiopathic urticaria. Allergy, 63(Suppl. 89), 1-20. Link

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Link

  • Roberts, D. W. (1996). A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist. Arzneimittelforschung, 46(8), 782-786. Link

  • Olson, J. P., & Al-Gharabli, S. I. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Link

  • Pasha, S. K., et al. (2014). Analytical Method Development and Validation for the Assay of Ebastine in Ebastine Mouth Dissolving tablets. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 453-456. Link

  • Valgimigli, L., & Pratt, D. A. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development, 27(8), 1394–1420. Link

  • European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. Link

  • Caskey, D. C., & Klingman, J. D. (1984). Process for the oxidation of tertiary amines to amine oxides. Google Patents. Link

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Link

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Link

  • World Health Organization. (2024). WHO good manufacturing practices considerations for the prevention and control of nitrosamine contamination in pharmaceutical products. Link

  • Patsnap. (2024). What is the mechanism of Ebastine?Link

  • Al-Rimawi, F., et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Future Journal of Pharmaceutical Sciences, 10(1), 22. Link

  • ResearchGate. (n.d.). Structure of ebastine and its active metabolite. Link

  • CNIPA. (2017). Preparation method of bilastine oxide impurity. Google Patents. Link

  • ResearchGate. (n.d.). Oxidation of tertiary amines to N-oxides with H2O2 catalyzed...Link

  • Wikipedia. (n.d.). Ebastine. Link

  • Semantic Scholar. (n.d.). Analytical Method Development and Validation for the Assay of Ebastine in Ebastine Mouth Dissolving tablets. Link

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Link

  • Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides. Link

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Link

  • ChemicalBook. (n.d.). Ebastine. Link

  • Micro Labs Ltd. (2009). Process of preparing ebastine. Google Patents. Link

Sources

Improving the yield and purity of synthesized Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and purification of Ebastine N-Oxide. This compound is a primary metabolite of Ebastine, a second-generation H1 antihistamine, and serves as a critical reference standard in pharmaceutical quality control and metabolic studies.[1][2] The synthesis, which involves the selective oxidation of the piperidine nitrogen in the Ebastine molecule, can present challenges in achieving high yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. It is designed for drug development professionals and research scientists to provide both practical, step-by-step protocols and the underlying scientific principles to empower you to optimize your experimental outcomes.

Part 1: Synthesis & Reaction Optimization (FAQs)

Q1: What are the recommended starting materials and oxidation agents for synthesizing this compound?

The most direct and common synthetic route is the oxidation of the tertiary piperidine nitrogen of Ebastine. The choice of oxidant is a critical parameter influencing reaction efficiency, side-product formation, and ease of purification.

  • Starting Material: High-purity Ebastine (≥99%) is essential. Impurities in the starting material, such as 1,1,2,2-tetraphenylethane (a known byproduct of ebastine synthesis), can interfere with the reaction and complicate purification.[3][4]

  • Recommended Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) is the preferred reagent for this transformation. It is highly effective for the N-oxidation of tertiary amines and is generally more selective than other oxidants under mild conditions.[5][6]

  • Alternative Oxidant: Hydrogen peroxide (H₂O₂) can also be used, often with a catalyst.[1] However, controlling the reaction can be more challenging, and over-oxidation or degradation can occur if temperature and pH are not strictly maintained within an optimal range of 50–60°C and pH 7–8.[1]

Table 1: Comparison of Common Oxidizing Agents

OxidantAdvantagesDisadvantagesTypical Purity
m-CPBA High selectivity for N-oxidation[5], reliable, mild reaction conditions, predictable byproducts.Byproduct (m-chlorobenzoic acid) must be removed; can be shock-sensitive in pure form.[6]Commercially available as a stable mixture (≤72% purity).[5]
H₂O₂ Inexpensive, environmentally benign byproduct (water).Requires careful control of pH and temperature to avoid degradation[1]; may require a catalyst; risk of over-oxidation.Typically used as a 30-35% aqueous solution.
Q2: My reaction yield is consistently low. What are the most common causes and how can I address them?

Low yield is a frequent issue that can typically be traced to one of four areas: reaction conditions, reagent quality, reaction monitoring, or the work-up procedure.

  • Sub-optimal Reaction Temperature: The N-oxidation of tertiary amines is exothermic.

    • Problem: Running the reaction at room temperature or higher from the start can lead to degradation of the product or oxidant, and the formation of side products.

    • Solution: The reaction should be initiated at a low temperature (0 to -10 °C) by adding the m-CPBA solution dropwise to the Ebastine solution.[7] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours. This ensures controlled oxidation and minimizes side reactions.

  • Incorrect Stoichiometry: The molar ratio of oxidant to substrate is crucial.

    • Problem: Using an insufficient amount of m-CPBA will result in incomplete conversion. Conversely, a large excess can lead to the formation of over-oxidized byproducts and complicates purification.

    • Solution: Start with 1.1 to 1.5 molar equivalents of m-CPBA relative to Ebastine. This slight excess helps drive the reaction to completion without introducing a large excess of oxidant that needs to be removed later.

  • Inadequate Reaction Monitoring:

    • Problem: Stopping the reaction too early results in low conversion, while running it for too long can lead to product degradation.

    • Solution: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 v/v). This compound is significantly more polar than Ebastine and will have a much lower Rf value. The reaction is complete when the Ebastine spot is no longer visible.

  • Losses During Work-up:

    • Problem: this compound has some aqueous solubility, and improper extraction techniques can lead to significant product loss.

    • Solution: During the aqueous work-up, ensure the aqueous layer is saturated with a salt like NaCl (brine) before extraction. This decreases the solubility of the N-oxide in the aqueous phase and improves its partitioning into the organic solvent (e.g., DCM or Ethyl Acetate). Extract the aqueous phase multiple times (at least 3x) to ensure complete recovery.

Q3: How do I choose the right solvent for the reaction?

The ideal solvent should dissolve the starting material (Ebastine), be inert to the strong oxidizing conditions, and have a low boiling point for easy removal.

  • Primary Recommendation: Dichloromethane (DCM) is an excellent choice. It readily dissolves Ebastine and is inert to m-CPBA.

  • Alternatives: Chloroform or Ethyl Acetate can also be used. Avoid protic solvents like methanol or ethanol as they can react with the oxidant.

Part 2: Purity, Impurities, and Purification Troubleshooting

Q4: My final product shows multiple spots on TLC and peaks in HPLC. What are the likely impurities and how can I prevent them?

The impurity profile is typically composed of unreacted starting material, oxidant byproducts, and potential side-products.

  • Unreacted Ebastine: This is the most common impurity.

    • Cause: Incomplete reaction due to insufficient oxidant, low temperature, or short reaction time.

    • Prevention: Use a slight excess (1.1-1.5 eq.) of m-CPBA and monitor the reaction by TLC until the Ebastine starting material is fully consumed.

  • meta-Chlorobenzoic Acid (m-CBA): This is the byproduct of the m-CPBA oxidant.[8]

    • Cause: It is an inherent byproduct of the reaction.

    • Removal: Being an acid, it is easily removed during the work-up. Washing the organic layer with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or sodium sulfite, will extract the m-CBA into the aqueous phase.

  • Over-oxidation Products: While less common for N-oxidation, aggressive conditions could potentially lead to oxidation at other sites on the molecule.

    • Cause: Large excess of oxidant, high reaction temperatures.

    • Prevention: Maintain a controlled temperature (start at 0 °C) and use a minimal excess of m-CPBA.

Q5: My column chromatography separation is poor. What parameters should I adjust?

Effective purification by column chromatography depends on the correct choice of stationary and mobile phases.

  • Stationary Phase: Standard silica gel (230-400 mesh) is appropriate.

  • Mobile Phase (Eluent): this compound is a polar molecule. A gradient elution is highly recommended.

    • Starting Eluent: Begin with a non-polar solvent system to elute non-polar impurities and any residual Ebastine. A good starting point is 100% Ethyl Acetate or a mixture like Hexane:Ethyl Acetate (1:1).

    • Gradient: Gradually increase the polarity by introducing methanol. A gradient from 0% to 10% Methanol in Ethyl Acetate or DCM is typically effective. The highly polar this compound will elute at higher methanol concentrations.

    • Troubleshooting: If the product does not move from the baseline (Rf=0), the eluent is not polar enough. Increase the percentage of methanol. If the product elutes too quickly with the solvent front, the eluent is too polar; reduce the methanol concentration or switch to a less polar system like DCM:Methanol.

Q6: Is recrystallization a viable method for final purification?

Yes, recrystallization is an excellent final step to achieve high analytical purity after chromatographic separation.

  • Procedure: Dissolve the semi-pure product from the column in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or isopropanol).[9][10] Then, slowly add a non-polar "anti-solvent" in which it is insoluble (e.g., diethyl ether or hexanes) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce the formation of pure crystals.

  • Benefit: This process effectively removes trace impurities that may have co-eluted during chromatography, resulting in a product with ≥98% purity.[11]

Part 3: Analytical Characterization

Q7: How can I confirm the identity and purity of my synthesized this compound?

A combination of chromatographic and spectroscopic methods is required for unambiguous confirmation.

  • Purity Analysis (HPLC):

    • Method: Reversed-phase HPLC (RP-HPLC) with UV detection (at ~254 nm) is the standard for purity assessment.[1] A C18 column is typically used.[1]

    • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., 0.5% phosphoric acid) and an organic solvent like acetonitrile.[1]

    • Expected Result: A pure sample should show a single major peak. The retention time will be shorter than that of Ebastine due to the increased polarity of the N-oxide.

  • Structural Confirmation (NMR & MS):

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the molecular formula (C₃₂H₃₉NO₃).[12] The expected molecular weight is approximately 485.66 g/mol .[1][12] The observed mass should match the theoretical mass with high accuracy (e.g., within 5 ppm).

    • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The formation of the N-O bond causes a significant downfield shift of the protons and carbons alpha to the piperidine nitrogen. Comparing the spectra of the product to that of the Ebastine starting material will clearly show these shifts, confirming the site of oxidation.

Part 4: Protocols & Visualizations

Detailed Experimental Protocol: Synthesis of this compound using m-CPBA

1. Reaction Setup:

  • Dissolve Ebastine (1.0 eq.) in Dichloromethane (DCM, approx. 10 mL per gram of Ebastine) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask to 0 °C in an ice-water bath.

2. Reagent Addition:

  • In a separate flask, dissolve m-CPBA (≤72% purity, 1.2 eq.) in DCM.

  • Add the m-CPBA solution dropwise to the stirring Ebastine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by TLC (Mobile Phase: 95:5 DCM:MeOH) until the Ebastine spot disappears (typically 2-4 hours).

4. Work-up and Extraction:

  • Once the reaction is complete, cool the mixture again to 0 °C.

  • Quench the reaction by slowly adding 10% aqueous sodium sulfite (Na₂SO₃) solution and stir for 20 minutes to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 5% aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove m-chlorobenzoic acid.

    • Water (1x).

    • Brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a white foam or solid.

Visual Workflow Diagrams

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Extraction start Dissolve Ebastine in DCM cool Cool to 0°C start->cool add Dropwise addition of m-CPBA in DCM cool->add react Stir at 0°C -> RT add->react monitor Monitor by TLC react->monitor quench Quench with Na2SO3 monitor->quench Reaction Complete wash_base Wash with NaHCO3 quench->wash_base wash_water Wash with H2O / Brine wash_base->wash_water dry Dry (Na2SO4) & Concentrate wash_water->dry crude Crude this compound dry->crude TroubleshootingTree cluster_yield cluster_purity problem Problem Encountered: Low Yield or Purity yield_cond Check Reaction Conditions (Temp, Time) problem->yield_cond yield_reagent Verify Reagent Stoichiometry (1.1-1.5 eq. m-CPBA) problem->yield_reagent yield_workup Optimize Work-up (Brine wash, multiple extractions) problem->yield_workup purity_sm Unreacted Ebastine? -> Increase reaction time/oxidant problem->purity_sm purity_byprod Acidic Byproduct? -> Ensure NaHCO3 wash is effective problem->purity_byprod purity_sep Poor Separation? -> Optimize chromatography gradient problem->purity_sep

Caption: Troubleshooting decision tree for common synthesis issues.

References

  • Lin, Q., et al. (2015). Identification of the Primary Impurity in Ebastine and Its Souce Analysis. Chinese Pharmaceutical Journal, 50(22): 1992-1995. Available at: [Link]

  • ResearchGate (2015). Identification of the primary impurity in ebastine and its souce analysis. Available at: [Link]

  • Wikipedia (n.d.). Ebastine. Available at: [Link]

  • MDPI (2020). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Available at: [Link]

  • Pharmaffiliates (n.d.). Ebastine-Impurities. Available at: [Link]

  • Wikipedia (n.d.). meta-Chloroperoxybenzoic acid. Available at: [Link]

  • Axios Research (n.d.). Ebastine Impurity 2. Available at: [Link]

  • ResearchGate (n.d.). Ebastine. Available at: [Link]

  • ResearchGate (2023). Metal-free Oxidations with m-CPBA: An Octennial Update. Available at: [Link]

  • Drug Index (n.d.). Ebastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Available at: [Link]

  • Patsnap Synapse (2024). What are the side effects of Ebastine?. Available at: [Link]

  • Google Patents (2012). WO2012076919A1 - Process of preparing ebastine.
  • Dove Medical Press (2011). ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Available at: [Link]

  • PubMed (1996). The non-cardiac systemic side-effects of antihistamines: ebastine. Available at: [Link]

  • PubMed (1996). Microbial Oxidation of Ebastine. Available at: [Link]

  • New Drug Approvals (2023). CAREBASTINE. Available at: [Link]

  • ResearchGate (n.d.). Determination of ebastine in its pure form using method IIB. Available at: [Link]

  • PMC - NIH (n.d.). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Available at: [Link]

  • Organic Chemistry Portal (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available at: [Link]

  • Master Organic Chemistry (2025). m-CPBA (meta-chloroperoxybenzoic acid) For The Epoxidation of Alkenes. Available at: [Link]

  • International Journal of Pharmacy & Technology (2024). RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form. Available at: [Link]

  • PMC - PubMed Central (2011). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Available at: [Link]

  • Journal of Complementary Medicine Research (2023). Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. Available at: [Link]

  • Organic Chemistry Portal (n.d.). N-oxide synthesis by oxidation. Available at: [Link]

  • ResearchGate (n.d.). Synthesis and structure of azelastine-N-oxides. Available at: [Link]

  • PubMed Central (n.d.). Formulation of Ebastine Fast-Disintegrating Tablet Using Coprocessed Superdisintegrants and Evaluation of Quality Control Parameters. Available at: [Link]

  • PubChem - NIH (n.d.). This compound. Available at: [Link]

  • International Journal of Immunopathology and Pharmacology (2010). Ebastine increases IFN-gamma production in patients with persistent allergic rhinitis. Available at: [Link]

  • ResearchGate (2024). (PDF) Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. Available at: [Link]

  • The University of Liverpool Repository (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. Available at: [Link]

  • PMC - PubMed Central (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Ebastine N-Oxide in Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ebastine N-Oxide. As researchers and drug development professionals, you may encounter challenges in achieving consistent and adequate solubility of this critical analyte for accurate quantification and characterization. This compound, a primary metabolite and specified impurity of Ebastine, possesses a unique amphipathic structure that complicates its behavior in common analytical solvents.[1][2]

This guide provides a structured, in-depth approach to understanding and systematically overcoming these solubility issues. We will move from foundational knowledge and frequently asked questions to advanced, step-by-step troubleshooting protocols, grounding our recommendations in established physicochemical principles and validated methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during sample preparation and analysis.

Q1: Why is my this compound not dissolving in standard reversed-phase solvents like methanol or acetonitrile?

While methanol and acetonitrile are excellent starting points, this compound's large, non-polar diphenylmethoxy and tert-butylphenyl groups require significant organic character in the solvent for dissolution.[1] However, the highly polar N-Oxide functional group seeks to interact with polar environments. This dual characteristic means that pure solvents, whether highly polar or non-polar, are often suboptimal. The solution typically lies in creating a solvent system with intermediate polarity, most effectively achieved using co-solvent mixtures.

Q2: I dissolved my sample in 100% DMSO, but it crashed out of solution upon injection into my aqueous mobile phase. What's happening?

This is a classic solvent-mismatch precipitation issue. Dimethyl sulfoxide (DMSO) is a very strong, aprotic polar solvent capable of dissolving many poorly soluble compounds. However, when a small volume of your DMSO-based sample is introduced into a weaker, aqueous-organic mobile phase, the local solvent environment changes drastically. The mobile phase is unable to maintain the solubility of the analyte at that concentration, causing it to precipitate. The key is to prepare your stock and working solutions in a diluent that is as close in composition as possible to your initial mobile phase conditions.

Q3: Can I use sonication or gentle heating to aid dissolution?

Yes, both are acceptable techniques to increase the rate of dissolution. Sonication provides energy to break apart the solute lattice, while gentle heating (e.g., 30-40°C) increases the kinetic energy of the system. However, be cautious. These methods do not necessarily increase the thermodynamic equilibrium solubility. A solution that requires heat to dissolve may become supersaturated upon cooling to room temperature and could precipitate over time. Furthermore, the stability of this compound must be considered, as the parent drug Ebastine is known to be susceptible to degradation under certain stress conditions.[2][3] Always verify that your sample remains in solution at the analysis temperature.

Q4: What is the best starting diluent for preparing this compound standards for HPLC analysis?

A robust starting point is a pre-mixed solution that mimics your mobile phase, such as 50:50 (v/v) acetonitrile:water or methanol:water. This ensures compatibility and minimizes the risk of on-column precipitation. If higher organic content is needed for initial stock solutions, dissolve the analyte in the minimum required volume of the pure organic solvent (e.g., methanol) and then dilute with the aqueous component to your target concentration and composition.[4][5]

Section 2: Deep Dive: The Physicochemical Rationale

Understanding the molecular structure of this compound is fundamental to predicting and controlling its solubility. The molecule's behavior is dictated by the interplay between its distinct structural domains.

  • Hydrophobic Body: Comprises the majority of the molecule, including a tert-butylphenyl group and a diphenylmethoxy moiety. These regions are large, non-polar, and lipophilic, driving the molecule's preference for organic solvents.

  • Polar Head: The N-Oxide group on the piperidinyl ring introduces significant polarity and a site for hydrogen bonding. This is the hydrophilic center of the molecule.

This amphipathic nature means that an ideal solvent system must accommodate both characteristics simultaneously. This is rarely achieved with a single solvent but is the primary reason co-solvent systems and pH adjustments are so effective.

Property Value Source
Molecular Formula C₃₂H₃₉NO₃[1][6]
Molecular Weight 485.66 g/mol [6]
Predicted pKa ~8.19 (for parent Ebastine)[7]
Predicted logP 6.6[1]

Note: The pKa of the N-Oxide metabolite may differ from the parent compound. The high logP value confirms the molecule's predominantly hydrophobic character.

Section 3: Systematic Troubleshooting Guide for Solubility Enhancement

Follow this workflow to methodically diagnose and resolve solubility issues. This process is designed to find the most efficient and robust solution for your analytical method, consistent with regulatory guidelines on method development and validation.[8][9]

Visual Workflow: Troubleshooting Solubility

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Advanced Strategies cluster_3 Phase 4: Validation Start Solubility Issue Identified (Precipitation, Low Recovery) Screening Step 1: Initial Solvent Screening (Test pure solvents of varying polarity) Start->Screening CoSolvent Step 2: Co-Solvent System Development (Binary/Ternary Mixtures, e.g., ACN/H₂O) Screening->CoSolvent Proceed if pure solvents fail pH_Adjust Step 3: pH Modification (Acidic/Basic/Neutral Buffers) CoSolvent->pH_Adjust If necessary Advanced Step 4: Advanced Solubilization (Surfactants, Cyclodextrins) Use with caution for analytical methods pH_Adjust->Advanced If still unresolved Success Solution Achieved (Clear, stable solution) pH_Adjust->Success If solubility is adequate Advanced->Success Validate Confirm with Method Validation (ICH Q2(R1) Guidelines) [1, 4] Success->Validate

Caption: A systematic workflow for troubleshooting this compound solubility.

Step 1: Initial Solvent Screening

The first step is to perform a qualitative or semi-quantitative assessment of solubility in a range of common analytical solvents. This will help map the compound's general preferences.

Protocol: See Protocol 4.1: Foundational Solubility Assessment .

Recommended Solvents for Screening:

Solvent Polarity Index Solvent Type Expected Outcome for this compound
Water10.2Polar ProticVery Poor
Methanol (MeOH)5.1Polar ProticModerate to Good
Acetonitrile (ACN)5.8Polar AproticModerate to Good
Ethanol (EtOH)4.3Polar ProticModerate
Isopropanol (IPA)3.9Polar ProticModerate
Tetrahydrofuran (THF)4.0Polar AproticGood
Dimethyl Sulfoxide (DMSO)7.2Polar AproticVery Good (use with caution)
Dichloromethane (DCM)3.1Non-polarPoor to Moderate

Interpretation: You will likely find that pure water fails, while pure organic solvents like Methanol, ACN, and THF show the most promise. This confirms the need for an organic-rich environment and leads directly to the next step.

Step 2: Co-Solvent System Development

This is the most critical and widely applicable strategy for chromatographic analysis. By blending a good organic solvent (the "strong" solvent) with an aqueous buffer or water (the "weak" solvent), you can fine-tune the polarity of your diluent to match the analyte's needs.[10]

Protocol: See Protocol 4.2: Systematic Co-Solvent Screening .

Key Principles:

  • Start with High Organic Content: Begin with a high percentage of the organic solvent (e.g., 80-90% ACN or MeOH) and incrementally increase the aqueous portion.

  • Match Your Mobile Phase: The goal is to find the highest aqueous content that keeps the analyte soluble, as this provides the best compatibility with typical reversed-phase LC conditions.

  • Observe for Precipitation: After preparing each mixture, allow it to equilibrate at the intended analysis temperature and visually inspect for any cloudiness or precipitation.

Step 3: pH Modification

Adjusting the pH of the aqueous component can dramatically enhance solubility if the analyte has an ionizable functional group.[11][12] The N-oxide group can be protonated under acidic conditions, forming a more polar and soluble cationic species.

Protocol: See Protocol 4.3: pH-Dependent Solubility Profiling .

Experimental Design:

  • Select the most promising co-solvent ratio from Step 2 (e.g., 50:50 ACN:Aqueous).

  • Prepare the aqueous component using different buffers (e.g., phosphate, formate, acetate) at various pH levels.

  • Test solubility in the buffered co-solvent mixtures.

Recommended pH Range to Test:

  • pH 2.5-3.5: To ensure complete protonation of the N-oxide.

  • pH 4.5-5.5: Intermediate range.

  • pH 6.5-7.5: Near-neutral conditions.

Diagram: Mechanism of pH-Based Solubilization

G cluster_0 High pH (Neutral Form) cluster_1 Low pH (Protonated Form) node_A This compound (Less Polar, Lower Aqueous Solubility) node_B [this compound]-H⁺ (More Polar, Higher Aqueous Solubility) node_A->node_B + H⁺ node_B->node_A - H⁺

Caption: Effect of pH on the ionization and solubility of this compound.

Step 4: Advanced Solubilization Techniques

If the above methods fail to provide adequate solubility for your required concentration, more advanced techniques can be explored. However, these must be evaluated carefully for compatibility with your analytical instrumentation (especially LC-MS).

  • Surfactants: Non-ionic surfactants (e.g., Tween®, Poloxamers) or anionic surfactants (e.g., SDS) can form micelles that encapsulate the hydrophobic portions of the analyte, increasing its apparent solubility.[13] This is generally not recommended for LC-MS due to ion suppression effects but can be viable for UV-based detection if validated properly.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions and increasing aqueous solubility.[14] This technique has shown success with the parent drug Ebastine and may be applicable to its N-oxide.[14]

Section 4: Standard Operating Protocols
Protocol 4.1: Foundational Solubility Assessment

Objective: To determine the qualitative solubility of this compound in various pure solvents.

Materials:

  • This compound reference standard

  • Vials (e.g., 2 mL glass vials)

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Selection of analytical grade solvents (see Table in Section 3, Step 1)

Procedure:

  • Weigh approximately 1 mg of this compound into separate, labeled vials.

  • Add 1.0 mL of the first solvent to the corresponding vial to achieve a target concentration of 1 mg/mL.

  • Vortex the vial vigorously for 2 minutes.

  • Visually inspect for undissolved material. If the solid has dissolved, the compound is "Soluble" at ≥1 mg/mL.

  • If solid remains, sonicate the vial for 10 minutes at room temperature.

  • Re-inspect the vial. If the solid has dissolved, classify as "Soluble with energy input."

  • If solid still remains, classify as "Sparingly Soluble" or "Insoluble."

  • Repeat steps 2-7 for each solvent to be tested.

  • Document all observations in a laboratory notebook.

Protocol 4.2: Systematic Co-Solvent Screening

Objective: To identify an optimal binary solvent mixture for sample preparation.

Materials:

  • This compound reference standard

  • The most promising organic solvent from Protocol 4.1 (e.g., Acetonitrile).

  • High-purity water (HPLC grade).

  • Volumetric flasks and pipettes.

Procedure:

  • Prepare a concentrated stock solution of this compound in the pure organic solvent (e.g., 1 mg/mL in 100% Acetonitrile). Ensure it is fully dissolved.

  • In separate vials, prepare a series of co-solvent blends by mixing the organic solvent and water in different ratios (e.g., 90:10, 80:20, 70:30, 60:40, 50:50 v/v ACN:Water).

  • Add a small aliquot of the stock solution to each co-solvent blend to achieve your target final concentration (e.g., 100 µg/mL).

  • Vortex each vial immediately after adding the stock solution.

  • Allow the vials to stand at room temperature for at least 1 hour (or the expected duration of your analytical run).

  • Visually inspect each vial against a dark background for any signs of precipitation or cloudiness.

  • The optimal co-solvent system is the one with the highest percentage of water that maintains a clear, precipitate-free solution.

Protocol 4.3: pH-Dependent Solubility Profiling

Objective: To evaluate the effect of pH on the solubility of this compound in a fixed co-solvent system.

Materials:

  • This compound reference standard

  • Optimal co-solvent system identified in Protocol 4.2.

  • Aqueous buffers (e.g., 10 mM ammonium formate, 10 mM ammonium acetate) adjusted to pH 3.0, 5.0, and 7.0.

  • pH meter.

Procedure:

  • Prepare the chosen co-solvent blend (e.g., 50:50 ACN:Aqueous) using each of the different pH buffers as the aqueous component.

  • Create three sets of vials.

  • Attempt to dissolve a known excess amount of this compound (e.g., 2 mg) in a fixed volume (e.g., 1 mL) of each of the buffered co-solvent mixtures.

  • Equilibrate the samples by shaking or rotating them at a constant temperature for 24 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant, filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvents), and dilute it into a known volume of mobile phase.

  • Analyze the diluted supernatant by a validated HPLC-UV or LC-MS method to quantify the concentration of dissolved this compound.

  • Compare the measured concentrations to determine which pH condition provides the highest solubility.

References
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][8][15]

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][16]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][15]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][17]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link][9]

  • Journal of Taibah University Medical Sciences. (2024). Stability-indicating RP-HPLC method for ebastine in tablets. [Link][3]

  • Global Journal of Pharmacy & Pharmaceutical Sciences. (2024). RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form. [Link][18]

  • Prabu, S. L., et al. (2007). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences. [Link][4]

  • Prabu, S. L., et al. (2007). Determination of ebastine in pharmaceutical formulations by HPLC. SciSpace. [Link][5]

  • ResearchGate. (2025). Determination of Ebastine in Pharmaceutical Formulations by HPLC. [Link][19]

  • Indian Journal of Pharmaceutical Sciences. (2014). Simultaneous Estimation of Montelukast Sodium and Ebastine in Tablet Dosage Form by RP-HPLC. [Link][20]

  • Soni, L. K., et al. (2011). Simultaneous Estimation and Validation of Ebastine and Phenylephrine Hydrochloride in tablet dosage form using UV-Spectroscopy. International Journal of ChemTech Research. [Link][21]

  • He, F., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link][22]

  • Uekama, K., et al. (2015). Degradation Rate of Ebastine in an Aqueous Solution at pH 1.2 and the Effects of Cyclodextrins. Scholars Academic Journal of Pharmacy. [Link][14]

  • He, F., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link][13]

  • Savjani, K. T., et al. (2012). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link][10]

  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link][11]

  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link][12]

  • Fernandes, C., et al. (2022). Solubility Enhancement of Ebastine by Formulating Microemulsion Using D-Optimal Mixture Design: Optimization and Characterization. Assay and Drug Development Technologies. [Link][23]

  • Ali, H. S., & Rajab, N. A. (2023). Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. Bibliomed. [Link][24]

Sources

Best practices for the storage and handling of Ebastine N-Oxide reference standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides best practices and in-depth technical advice for the storage, handling, and use of the Ebastine N-Oxide reference standard. Designed for researchers, analytical scientists, and drug development professionals, this document aims to ensure the integrity of your analytical results through proper management of this critical reagent.

Introduction to this compound

This compound is a primary metabolite and a specified impurity of Ebastine, a second-generation H1 antihistamine.[1][2] As a reference standard, its purity and stability are paramount for the accurate quantification of Ebastine and its related substances in pharmaceutical quality control and bioanalytical studies. The N-oxide functional group introduces distinct physicochemical properties compared to the parent drug, including increased polarity and a potential for different degradation pathways, necessitating specific storage and handling protocols.

Certificate of Analysis (CoA): Your Primary Source of Information

The Certificate of Analysis (CoA) that accompanies your reference standard is the most critical document for its proper use.[3][4] It provides lot-specific information that supersedes any general guidance.

Key information to review on the CoA:

  • Identity: Confirmed by techniques like NMR, Mass Spectrometry (MS), and IR.

  • Purity/Assay Value: Often determined by HPLC and reported on an "as is" or "dried" basis. This value is crucial for accurate weighing and concentration calculations.

  • Storage Conditions: The manufacturer's recommended temperature and conditions for long-term storage.

  • Moisture Content (e.g., Karl Fischer titration): Important for correcting the weighed amount for water content.

  • Residual Solvents: Information on any remaining solvents from the synthesis process.

Always ensure you have the current CoA for the specific lot you are using. If a new lot is received, its CoA must be used, as properties can vary between batches.

Storage and Handling of Solid this compound

Proper storage of the neat (solid) reference standard is fundamental to maintaining its integrity over time.

Frequently Asked Questions (FAQs) - Solid Standard

Q1: What is the recommended long-term storage temperature for solid this compound?

A1: The recommended long-term storage temperature for this compound reference standard is typically -18°C to -20°C .[5][6][7] This is based on supplier recommendations and the general principle that colder temperatures slow down potential degradation processes. Always refer to the manufacturer's CoA for the specific storage temperature for your lot. Storing at refrigerated temperatures (2-8°C) may be suitable for short-term storage, but for long-term stability, frozen conditions are preferred.

Q2: Does this compound require protection from light?

A2: Yes. Ebastine itself is known to be sensitive to UV light, leading to degradation.[5] As a related compound, this compound is also considered photolytically sensitive. Therefore, it is crucial to store the solid material in a light-resistant container (e.g., amber vial) and in a dark environment.

Q3: Is this compound hygroscopic?

A3: While specific hygroscopicity data for this compound is not extensively published, N-oxide compounds as a class are often hygroscopic due to the polar N+-O- bond which can form stable hydrogen bonds with water.[8] Therefore, it is best practice to handle this compound as a potentially hygroscopic material.

Troubleshooting Guide: Solid Standard Handling

Issue Potential Cause Recommended Action
Difficulty in accurately weighing small amounts Static electricity on the vial or spatula.Use an anti-static weighing dish or an ionizer. Ensure the balance is properly grounded.
Standard appears clumpy or discolored Moisture absorption or degradation.Do not use the standard. Contact the supplier for a replacement. This could indicate improper storage or that the vial seal has been compromised.
Observed weight gain after brief exposure to ambient conditions Hygroscopicity.Minimize the time the container is open. Work in a low-humidity environment (e.g., a glove box with dry nitrogen) if possible. Allow the container to equilibrate to room temperature before opening to prevent condensation.[9]

Preparation and Storage of Stock Solutions

The accuracy of your experimental results is directly linked to the correct preparation of stock and working solutions.

Recommended Solvents and Solubility

Ebastine is reported to be slightly soluble in methanol and very soluble in methylene chloride, while being practically insoluble in water.[10][11] For this compound, polar organic solvents are generally suitable.

Solvent Recommendation Comments
Methanol Recommended. A common solvent for HPLC and other analytical techniques. Stock solutions of the parent drug, Ebastine, in methanol have been found to be stable for at least two weeks when refrigerated.[12][13]
Acetonitrile Recommended. Another widely used solvent in chromatography. Often used in mobile phases for the analysis of Ebastine.
Dimethyl Sulfoxide (DMSO) Use with caution. While likely to be a good solvent, DMSO can be difficult to remove and may not be compatible with all analytical systems. Its hygroscopic nature can also introduce water into the stock solution.

Note: It is highly recommended to perform a preliminary solubility test with a small amount of the standard to determine the optimal solvent and concentration for your specific application.

Step-by-Step Protocol for Stock Solution Preparation (1 mg/mL)
  • Equilibration: Remove the this compound reference standard container from the freezer (-20°C) and place it in a desiccator at room temperature for at least 1-2 hours. This prevents moisture condensation on the solid material upon opening.[9]

  • Weighing: Tare a clean, dry volumetric flask on a calibrated analytical balance. Accurately weigh the required amount of the solid standard into the flask.

  • Dissolution: Add a portion (approximately 50-70%) of the final volume of the chosen solvent (e.g., HPLC-grade methanol). Sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Allow the solution to return to room temperature. Dilute to the final volume with the solvent, ensuring the meniscus is precisely on the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Labeling and Storage: Transfer the solution to a labeled, light-protected (amber) container. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

Frequently Asked Questions (FAQs) - Solution Stability

Q4: How should I store the stock solution of this compound?

A4: Store stock solutions in tightly sealed, light-resistant containers at 2-8°C (refrigerated) for short-term use (up to two weeks, based on data for the parent compound) or at -20°C or lower for long-term storage.[12][13] To minimize freeze-thaw cycles, consider preparing smaller, single-use aliquots.

Q5: How long is my stock solution stable?

A5: Specific stability data for this compound in various solvents is limited. It is best practice to perform your own stability study by analyzing the stock solution at regular intervals. A stock solution of the parent compound, Ebastine, in methanol has been shown to be stable for at least two weeks when refrigerated.[12][13] For critical applications, it is recommended to prepare fresh working solutions from the stock solution daily.

Troubleshooting Guide: Solution Preparation and Use

Issue Potential Cause Recommended Action
Inconsistent analytical results from the same stock solution over time Solution degradation (hydrolysis, photolysis) or solvent evaporation.Store aliquots at ≤ -20°C to minimize degradation. Use vials with tight-fitting caps to prevent evaporation. Perform a stability study to determine the usable lifetime of your solutions under your storage conditions.
Precipitation observed in a frozen stock solution after thawing Poor solubility at lower temperatures or concentration changes due to solvent evaporation.Allow the solution to fully equilibrate to room temperature and sonicate to redissolve the precipitate. If it does not redissolve, do not use the solution. Consider using a different solvent or preparing a lower concentration stock solution.
Lower than expected concentration in prepared standards Inaccurate weighing due to hygroscopicity, or use of an incorrect purity/assay value from the CoA.Ensure the solid standard is equilibrated to room temperature in a desiccator before weighing. Always use the purity value from the CoA to correct the weighed amount.
Artificially high concentrations of the parent drug (Ebastine) observed In-vitro reduction of the N-oxide back to its parent form, a known issue for N-oxide compounds, especially in biological matrices.[3]For bioanalytical applications, process samples quickly and at low temperatures. Consider the use of stabilizing agents if this issue persists, though this would require thorough validation.

Visual Workflows and Diagrams

Workflow for Receiving and Preparing this compound Reference Standard

G cluster_0 Receiving and Initial Storage cluster_1 Preparation for Use cluster_2 Solution Storage and Use Receive Receive Standard Verify Verify CoA and Container Integrity Receive->Verify Log Log Lot #, Date, and Storage Location Verify->Log Store Store at -20°C in the dark Log->Store Equilibrate Equilibrate to RT in Desiccator Store->Equilibrate Retrieve for Use Weigh Accurately Weigh Solid Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Dilute Dilute to Final Volume Dissolve->Dilute Label Label Solution Clearly Dilute->Label Store_Sol Store Aliquots at ≤ -20°C Label->Store_Sol Use Use for Analysis Store_Sol->Use

Caption: Workflow from receiving to use of the reference standard.

Troubleshooting Decision Tree for Inconsistent Results

G Start Inconsistent Analytical Results Check_Prep Review Standard Preparation Procedure Start->Check_Prep Check_Storage Examine Storage Conditions (Solid & Solution) Start->Check_Storage Check_System Verify Analytical System Performance Start->Check_System Prep_Error Potential Weighing/Dilution Error Check_Prep->Prep_Error Yes Degradation Potential Degradation Check_Storage->Degradation Yes System_Issue Instrument Malfunction/Method Issue Check_System->System_Issue Yes Action_Prep Prepare Fresh Standard Prep_Error->Action_Prep Action_Degradation Use Fresh Aliquot / Prepare New Stock Degradation->Action_Degradation Action_System Perform System Suitability/Troubleshoot Instrument System_Issue->Action_System

Caption: Decision tree for troubleshooting inconsistent results.

References

  • Schmid, M. et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: [Link]

  • SAS Publishers (2017). Degradation Rate of Ebastine in an Aqueous Solution at pH 1.2 and the Effects of Cyclodextrins. Scholars Academic Journal of Pharmacy. Available at: [Link]

  • Ibrahim, F. et al. (2011). Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing. Chemistry Central Journal. Available at: [Link]

  • PharmaGuideHub (2024). PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS. Available at: [Link]

  • Google Patents (n.d.). ES2231043B2 - PHARMACEUTICAL COMPOSITION OF EBASTINE FOR IMMEDIATE RELEASE AND ITS MANUFACTURING PROCESS.
  • Pharmaffiliates (n.d.). Ebastine-Impurities - Stable isotopes. Available at: [Link]

  • SciSpace (2011). Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization. Available at: [Link]

  • PubMed Central (2011). Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing. Available at: [Link]

  • PubMed Central (2022). Formulation of Ebastine Fast-Disintegrating Tablet Using Coprocessed Superdisintegrants and Evaluation of Quality Control Parameters. Available at: [Link]

  • PubMed Central (2011). Validated stability-indicating spectrofluorimetric methods for the determination of ebastine in pharmaceutical preparations. Available at: [Link]

  • Google Patents (n.d.). CN105687128A - Ebastine oral liquid preparation and preparation method thereof.
  • PharmaInfo (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue. Available at: [Link]

  • SOP Pro (2024). SOP for Hygroscopicity Testing in Powders. Available at: [Link]

  • SAS Publishers (2017). Degradation Rate of Ebastine in an Aqueous Solution at pH 1.2 and the Effects of Cyclodextrins. Available at: [Link]

  • ECA Academy (n.d.). Reference Standards - Live Online Training. Available at: [Link]

  • British Pharmacopoeia (n.d.). Ebastine. Available at: [Link]

  • ResearchGate (2023). (PDF) Stability-indicating RP-HPLC method applied to the quantification of anti-histaminic drug ebastine in its oral suspension dosage form. Available at: [Link]

  • PubMed Central (2007). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Available at: [Link]

  • SciSpace (2021). Solubility and Dissolution Enhancement of Ebastine by Surface Solid Dispersion Technique. Available at: [Link]

  • SciSpace (2007). Determination of ebastine in pharmaceutical formulations by HPLC. Available at: [Link]

  • Semantic Scholar (n.d.). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Available at: [Link]

  • MDPI (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. Available at: [Link]

  • ResearchGate (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of In Vitro H1 Receptor Binding Affinity: Ebastine N-Oxide vs. Carebastine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pharmacological Landscape of Ebastine and its Metabolites

Ebastine is a potent and selective second-generation histamine H1 receptor antagonist widely used in the management of allergic conditions.[1] A key characteristic of ebastine is its extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme system, into pharmacologically active metabolites.[2] The principal active metabolite, carebastine, is largely responsible for the therapeutic efficacy of ebastine.[3][4] Another identified metabolite is Ebastine N-Oxide, which is also considered a derivative of the parent compound.[5] Understanding the H1 receptor binding affinity of these metabolites is crucial for a comprehensive pharmacological assessment of ebastine.

This guide focuses on a direct comparison of the in vitro H1 receptor binding affinity of this compound and carebastine, providing available quantitative data and the experimental context necessary for its interpretation.

Comparative In Vitro H1 Receptor Binding Affinity

The cornerstone of evaluating the antihistaminic potential of a compound at the molecular level is the in vitro receptor binding assay. This assay quantifies the affinity of a ligand for its target receptor, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.

CompoundH1 Receptor Kᵢ (nM)Notes
Carebastine 27 ± 4The primary active metabolite of ebastine.
Ebastine 48 ± 6The parent prodrug.
This compound Data Not AvailableWhile qualitatively reported to interact with H1 receptors, specific quantitative binding affinity data (Kᵢ or IC₅₀) is not readily available in the public domain.[5]

Table 1: Comparative in vitro H1 Receptor Binding Affinities.

Expert Interpretation: The available data clearly indicates that carebastine possesses a higher binding affinity for the histamine H1 receptor in vitro compared to its parent compound, ebastine. This supports the understanding that ebastine functions as a prodrug, with its therapeutic activity primarily mediated by carebastine.[3]

A significant data gap exists for this compound. While it is identified as a metabolite and is known to interact with H1 receptors, the absence of a reported Ki or IC50 value prevents a direct quantitative comparison with carebastine.[5] This lack of data underscores an area for future research to fully elucidate the complete pharmacological profile of all ebastine metabolites.

The Metabolic Conversion of Ebastine

The biotransformation of ebastine is a critical factor in its pharmacological activity. The following diagram illustrates the metabolic pathway leading to the formation of carebastine.

Ebastine_Metabolism Ebastine Ebastine (Prodrug) CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2J2) Ebastine->CYP450 First-Pass Metabolism Carebastine Carebastine (Active Metabolite) CYP450->Carebastine

Caption: Metabolic pathway of ebastine to its active metabolite, carebastine.

Experimental Protocol: In Vitro Histamine H1 Receptor Binding Assay

To ensure the trustworthiness and reproducibility of the binding affinity data, a detailed understanding of the experimental methodology is essential. The following is a representative protocol for a competitive radioligand binding assay used to determine the H1 receptor affinity of test compounds.

Objective: To determine the in vitro binding affinity (Ki) of test compounds (e.g., carebastine, this compound) for the histamine H1 receptor.

Principle: This assay relies on the principle of competition between a radiolabeled ligand with known high affinity for the H1 receptor (e.g., [³H]-mepyramine) and the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory concentration (IC50) and the inhibition constant (Ki) are calculated.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine.

  • Test Compounds: Carebastine, this compound, and a reference compound (e.g., unlabeled mepyramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a potent H1 receptor antagonist (e.g., 10 µM mianserin).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Liquid Scintillation Counter.

Workflow:

H1_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis P1 Prepare serial dilutions of test compounds I1 Incubate receptor membranes, [³H]-mepyramine, and test compound (or buffer for total binding, or mianserin for non-specific binding) P1->I1 P2 Prepare receptor membrane suspension in assay buffer P2->I1 S1 Rapidly filter the incubation mixture through glass fiber filters I1->S1 S2 Wash filters with ice-cold wash buffer to remove unbound radioligand S1->S2 D1 Add scintillation cocktail to filters S2->D1 D2 Quantify radioactivity using a liquid scintillation counter D1->D2 D3 Calculate IC₅₀ and Kᵢ values D2->D3

Caption: Workflow for a typical in vitro H1 receptor radioligand binding assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds (carebastine, this compound) and the reference compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of the test compound.

    • Total Binding: In separate wells, incubate the receptor membranes and [³H]-mepyramine with assay buffer only.

    • Non-specific Binding: In another set of wells, incubate the receptor membranes and [³H]-mepyramine with a high concentration of the non-specific binding control (mianserin).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration of the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Directions

This guide provides a comparative overview of the in vitro H1 receptor binding affinity of this compound and carebastine, based on currently available scientific literature. The data unequivocally demonstrates the high affinity of carebastine for the H1 receptor, reinforcing its role as the primary active metabolite of ebastine.

A notable finding of this review is the absence of publicly available quantitative H1 receptor binding data for this compound. While qualitative information suggests an interaction, further investigation is warranted to determine its specific binding affinity. Such studies would provide a more complete understanding of the pharmacological contribution of all ebastine metabolites and would be of significant value to researchers in the field of antihistamine drug development. It is recommended that future research efforts focus on conducting in vitro radioligand binding assays for this compound to fill this knowledge gap.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ebastine?
  • Yamaguchi, T., Hashizume, T., et al. (1994). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittelforschung, 44(1), 59-64.
  • Roberts, D. J. (1996). A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist. Drugs, 52 Suppl 1, 8-14.
  • Yamaguchi, T., Hashizume, T., et al. (1994). Comparative pharmacokinetics of the histamine H1-receptor antagonist ebastine and its active metabolite carebastine in rats, guinea pigs, dogs and monkeys. Arzneimittelforschung, 44(1), 55-9.

Sources

A Comparative In Vitro Cytotoxicity Analysis of Ebastine and its Active Metabolite, Carebastine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Introduction: The Clinical Context of Ebastine and the Rationale for Metabolite Cytotoxicity Profiling

Ebastine is a potent, long-acting, and non-sedating second-generation H1 antihistamine widely prescribed for the management of allergic rhinitis and chronic idiopathic urticaria.[1][2][3] Following oral administration, ebastine undergoes rapid and extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2J2, to its pharmacologically active carboxylic acid metabolite, carebastine (Ebastine N-Oxide).[4][5][6][7][8][9] In fact, plasma concentrations of the parent drug, ebastine, are often negligible, with carebastine being responsible for the majority of the systemic antihistaminic activity.[5]

Given that carebastine is the predominant circulating active moiety, a comprehensive understanding of its safety profile, including its potential for cytotoxicity, is paramount in preclinical and clinical drug development. While ebastine has demonstrated a favorable safety profile with minimal central nervous system and cardiac adverse effects at therapeutic doses, direct comparative cytotoxicity data between the parent drug and its major active metabolite is not extensively reported in publicly available literature.[3][10][11] This guide, therefore, provides a framework for conducting comparative in vitro cytotoxicity studies of ebastine and carebastine. It outlines the rationale for such a comparison, details relevant experimental protocols, and presents a model for data interpretation, thereby offering a valuable resource for researchers in pharmacology, toxicology, and drug development.

The central hypothesis for such a comparative study is that differences in the physicochemical properties between ebastine and carebastine, arising from the metabolic conversion, may lead to distinct interactions with cellular components and, consequently, different cytotoxic potentials. This guide will equip researchers with the necessary methodologies to rigorously test this hypothesis.

Proposed Experimental Framework for Comparative Cytotoxicity Assessment

To elucidate the potential differences in the cytotoxic profiles of ebastine and carebastine, a multi-assay, multi-cell line approach is recommended. This strategy provides a comprehensive overview of potential cytotoxic mechanisms, including effects on cell viability, membrane integrity, and induction of apoptosis.

I. Selection of In Vitro Models: Rationale and Considerations

The choice of cell lines is critical for the relevance of in vitro cytotoxicity studies. A panel of cell lines representing different tissue origins is proposed to identify any potential for organ-specific toxicity.

  • Hepatocellular Carcinoma (HepG2) cells: As the liver is the primary site of ebastine metabolism, using a human liver cell line is crucial to assess potential hepatotoxicity.

  • Human Embryonic Kidney (HEK293) cells: To evaluate potential nephrotoxicity, as the kidneys are a major route of drug and metabolite excretion.

  • Human Dermal Fibroblasts (HDFs): Given that urticaria is a key indication for ebastine, assessing its effect on skin cells is relevant.

  • A representative cancer cell line (e.g., MDA-MB-231, a breast cancer cell line): Some antihistamines have been investigated for their anti-cancer properties, and including a cancer cell line could provide insights into potential anti-proliferative effects.[12]

II. Core Cytotoxicity Assays: A Multi-Parametric Approach

A combination of assays targeting different cellular endpoints is essential to build a comprehensive cytotoxicity profile.

  • Metabolic Viability Assay (MTT Assay): This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[13][14] The amount of formazan produced is proportional to the number of viable cells.[14] This assay provides a robust measure of overall cell health and proliferation.[15]

  • Cell Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay): LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[16] Measuring LDH activity in the supernatant is a reliable indicator of cytotoxicity and cell lysis.

  • Apoptosis vs. Necrosis Determination (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.

The following diagram illustrates the proposed experimental workflow:

G cluster_cell_lines In Vitro Models cluster_assays Cytotoxicity Assays cluster_compounds Test Compounds HepG2 HepG2 (Liver) MTT MTT Assay (Metabolic Activity) HepG2->MTT Endpoint Measurement LDH LDH Assay (Membrane Integrity) HepG2->LDH Endpoint Measurement FACS Annexin V/PI (Apoptosis/Necrosis) HepG2->FACS Endpoint Measurement HEK293 HEK293 (Kidney) HEK293->MTT Endpoint Measurement HEK293->LDH Endpoint Measurement HEK293->FACS Endpoint Measurement HDF HDF (Skin) HDF->MTT Endpoint Measurement HDF->LDH Endpoint Measurement HDF->FACS Endpoint Measurement Cancer Cancer Cell Line Cancer->MTT Endpoint Measurement Cancer->LDH Endpoint Measurement Cancer->FACS Endpoint Measurement Ebastine Ebastine Ebastine->HepG2 Treatment Ebastine->HEK293 Treatment Ebastine->HDF Treatment Ebastine->Cancer Treatment Carebastine Carebastine (this compound) Carebastine->HepG2 Treatment Carebastine->HEK293 Treatment Carebastine->HDF Treatment Carebastine->Cancer Treatment

Caption: Proposed experimental workflow for the comparative cytotoxicity assessment of Ebastine and Carebastine.

Detailed Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a generalized guideline and should be optimized for each cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[17]

  • Compound Treatment: Prepare serial dilutions of Ebastine and Carebastine in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture containing a substrate and a dye to the supernatant.

  • Absorbance Measurement: Incubate as recommended and measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Annexin V/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Ebastine and Carebastine for the desired time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Presentation of Hypothetical Comparative Data

The following tables present a hypothetical comparison of the cytotoxic effects of Ebastine and Carebastine based on plausible outcomes.

Table 1: Comparative IC50 Values (µM) from MTT Assay after 48h Treatment

Cell LineEbastine (IC50)Carebastine (IC50)
HepG2> 100> 100
HEK293> 100> 100
HDF> 100> 100
MDA-MB-2315075

This hypothetical data suggests that at therapeutic concentrations, neither compound exhibits significant cytotoxicity in non-cancerous cell lines. The slightly lower IC50 for Ebastine in the cancer cell line could suggest a modest anti-proliferative effect of the parent compound that is partially lost upon metabolism to Carebastine.

Table 2: Comparative LDH Release (% of Positive Control) after 48h Treatment at 100 µM

Cell LineEbastine (% LDH Release)Carebastine (% LDH Release)
HepG2< 5%< 5%
HEK293< 5%< 5%
HDF< 5%< 5%
MDA-MB-23110%8%

This hypothetical data corroborates the MTT findings, indicating that neither compound significantly compromises cell membrane integrity at high concentrations in non-cancerous cells.

Table 3: Apoptosis Induction in MDA-MB-231 cells after 48h Treatment at 50 µM (% of Apoptotic Cells)

TreatmentEarly ApoptosisLate Apoptosis
Vehicle Control< 2%< 1%
Ebastine15%5%
Carebastine10%3%

This hypothetical data suggests that the observed reduction in viability in the cancer cell line by Ebastine may be due, in part, to the induction of apoptosis.

Mechanistic Insights and Discussion

The primary mechanism of action of ebastine and carebastine is as selective H1 receptor antagonists.[4][19] Their therapeutic effects are achieved by blocking the action of histamine on H1 receptors.[19] In the context of cytotoxicity, any observed effects are likely to be off-target and occur at concentrations significantly higher than those achieved during therapeutic use.

The metabolic conversion of ebastine to carebastine involves the introduction of a carboxylic acid group, which increases the polarity of the molecule. This change in physicochemical properties could influence its ability to cross cell membranes and interact with intracellular targets. For instance, the less polar parent drug, ebastine, might have a greater propensity to accumulate within cells, potentially leading to higher intracellular concentrations and a greater likelihood of off-target effects, as hypothetically illustrated in the cancer cell line data.

Furthermore, some antihistamines have been shown to possess anti-inflammatory properties independent of H1 receptor antagonism.[10][20] For example, ebastine has been shown to inhibit the release of pro-inflammatory mediators.[20][21] It is plausible that ebastine and carebastine could have differential effects on various cellular signaling pathways, which could, in turn, influence cell viability. A study by Campbell et al. showed that carebastine was less effective than ebastine at inhibiting the release of certain eicosanoids in vitro.[11]

The following diagram illustrates the metabolic conversion and the potential for differential cellular interactions:

G cluster_metabolism Hepatic Metabolism cluster_cellular_interaction Cellular Interaction Ebastine Ebastine (Less Polar) Carebastine Carebastine (More Polar) Ebastine->Carebastine CYP3A4, CYP2J2 Membrane Cell Membrane Ebastine->Membrane Higher Permeability? Carebastine->Membrane Lower Permeability? Intracellular Intracellular Targets (e.g., Signaling Proteins) Membrane->Intracellular Viability Cell Viability Intracellular->Viability Intracellular->Viability Modulation Apoptosis Apoptosis Intracellular->Apoptosis Intracellular->Apoptosis Modulation

Caption: Metabolic conversion of Ebastine to Carebastine and potential for differential cellular effects.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting a comparative in vitro cytotoxicity study of ebastine and its active metabolite, carebastine. Based on the well-established safety profile of ebastine, it is anticipated that both compounds would exhibit low cytotoxic potential at therapeutically relevant concentrations. However, the proposed multi-parametric approach using a panel of cell lines is essential to confirm this and to unmask any subtle differences in their cytotoxic profiles.

Future studies could expand on these initial cytotoxicity screens to investigate the underlying molecular mechanisms of any observed effects. This could include gene expression analysis to identify pathways modulated by ebastine or carebastine at high concentrations, and further investigation into their potential anti-proliferative effects in different cancer cell lines. A thorough understanding of the comparative cytotoxicity of a parent drug and its major metabolites is a critical component of a comprehensive safety assessment and can provide valuable insights for drug development and optimization.

References

  • Rico, J. M., et al. (2009). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Journal of Asthma and Allergy, 2, 73–82.
  • Campbell, A. M., et al. (1996). Overview of allergic mechanisms. Ebastine has more than an antihistamine effect. Clinical Immunotherapeutics, 5(Suppl 1), 30-35.
  • Öz-Gön, S., et al. (2022). Ebastine impairs metastatic spread in triple-negative breast cancer by targeting focal adhesion kinase. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(10), 1229-1242.
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  • Yamaguchi, T., et al. (1993). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittel-Forschung, 43(10), 1056-1059.
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  • Hashizume, T., et al. (2002). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug Metabolism and Disposition, 30(10), 1166-1173.
  • MDPI. (2013). In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. MDPI. [Link]

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  • PubMed. (1995). Comparative analysis of the cardiotoxicity proclivities of second generation antihistamines in an experimental model predictive of adverse clinical ECG effects. PubMed. [Link]

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A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data across different laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods for Ebastine N-Oxide, a primary metabolite of the antihistamine Ebastine. We will delve into the critical aspects of comparing analytical techniques, designing a robust cross-validation study, and interpreting the results to ensure data integrity, regardless of where the analysis is performed.

The Critical Role of Cross-Validation in Pharmaceutical Analysis

Ebastine is a second-generation H1 receptor antagonist, and its antihistaminic effects are primarily mediated by its active metabolite, carebastine.[1][2] The formation of this compound is also a relevant metabolic pathway.[3] Accurate and precise quantification of this metabolite is crucial for pharmacokinetic, stability, and quality control studies. When these studies are conducted across multiple sites—for instance, between a pharmaceutical company and a contract research organization (CRO)—cross-validation of the analytical method becomes a regulatory and scientific necessity. It serves as the ultimate proof that the analytical method is robust and transferable, ensuring that any observed variations in results are due to the product itself and not the analytical procedure.

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for analytical method validation and transfer, which form the basis for the principles discussed in this guide.[4][5][6][7] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7][8]

Comparing Analytical Techniques for this compound

The two most prevalent analytical techniques for the quantification of Ebastine and its metabolites are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

FeatureHPLC-UVLC-MS/MS
Principle Separation via liquid chromatography followed by detection based on UV absorbance.Separation by liquid chromatography, with detection based on the mass-to-charge ratio of fragmented ions.[9]
Sensitivity Generally lower, suitable for higher concentration samples like pharmaceutical dosage forms. Linearity ranges are often in the µg/mL level.[1][10]High sensitivity, ideal for low concentration samples such as those from biological matrices (plasma, urine). Linearity can extend to the ng/mL or even pg/mL range.[11]
Selectivity Moderate. Co-eluting impurities with similar UV spectra can interfere with quantification.High. The use of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) provides excellent selectivity, minimizing interference from matrix components.
Instrumentation Widely available and relatively lower cost.More specialized and higher cost.
Typical Use Case Assay and impurity determination in bulk drug and finished products.Bioanalysis for pharmacokinetic studies, trace-level impurity analysis.

For this compound, which is often present at lower concentrations in biological samples, LC-MS/MS is generally the preferred method due to its superior sensitivity and selectivity.[11][12] However, a well-developed HPLC-UV method can be suitable for quality control of the drug substance where the N-oxide may be present as an impurity.[3]

Designing a Cross-Validation Study: A Step-by-Step Protocol

This protocol outlines a systematic approach to cross-validating an analytical method between two laboratories: the "Originating Lab" (Lab O) where the method was developed and validated, and the "Receiving Lab" (Lab R).

Phase 1: Planning and Protocol Definition

The foundation of a successful cross-validation is a comprehensive protocol agreed upon by both laboratories. This document should detail every aspect of the study and should be finalized before any experimental work begins.

Key components of the cross-validation protocol:

  • Objective and Scope: Clearly state the purpose of the study (e.g., to demonstrate the successful transfer of method XYZ for the quantification of this compound in human plasma).

  • Analytical Method: Include the final, version-controlled analytical method procedure.

  • Validation Parameters for Comparison: Specify which performance characteristics will be compared (e.g., precision, accuracy, linearity).

  • Materials and Reagents: List all critical reagents, standards, and quality control (QC) samples to be used. It is crucial that both labs use the same batches of reference standards and key reagents.

  • Sample Analysis Plan: Define the number of samples, concentration levels, and number of replicates.

  • Acceptance Criteria: Pre-define the statistical criteria for a successful cross-validation. These should be based on the performance of the method during its initial validation and should be in line with ICH guidelines.[4][7]

Phase 2: Pre-Transfer Activities and Information Exchange

Lab O must provide a complete information package to Lab R. This ensures that Lab R has all the necessary information to properly execute the method.

Information Package should include:

  • The approved cross-validation protocol.

  • The detailed analytical method procedure.

  • The original method validation report.

  • Certificates of Analysis for reference standards.

  • Safety Data Sheets (SDS) for all hazardous materials.

Material Transfer:

  • Lab O should transfer a sufficient quantity of the reference standard, critical reagents, and a set of well-characterized QC samples to Lab R.

Phase 3: Method Familiarization at the Receiving Lab

Before commencing the formal cross-validation experiments, the analyst at Lab R should perform a set of familiarization runs. This is to ensure that the method is performing as expected in their hands and on their equipment.

Steps for familiarization:

  • Prepare mobile phases and standard solutions as per the method.

  • Set up the HPLC or LC-MS/MS system.

  • Perform system suitability tests (SST) to confirm the system is operating correctly.

  • Inject a series of calibration standards and a few QC samples to get a preliminary indication of method performance.

Any issues encountered during this phase should be discussed and resolved with Lab O before proceeding.

Phase 4: Comparative Testing

Both laboratories will analyze a pre-defined set of samples concurrently. The results will then be compared to assess the inter-laboratory variability.

Recommended Sample Set:

  • Calibration Standards: A full set of calibration standards at a minimum of 5 concentration levels.

  • Quality Control (QC) Samples: At least three concentration levels (low, medium, and high), analyzed in at least six replicates.

  • Blanks and Zero Samples: To confirm the absence of interference.

Phase 5: Data Analysis and Interpretation

The data from both laboratories should be compiled and statistically analyzed as per the cross-validation protocol.

Acceptance Criteria (Example):

ParameterAcceptance Criteria
Precision The coefficient of variation (%CV) for the replicate QC samples should be ≤ 15% at each concentration level in both labs. The inter-laboratory %CV should also be within an acceptable range.
Accuracy The mean concentration of the QC samples should be within ±15% of the nominal value in both labs. The difference in the mean values between the two labs should be ≤ 15%.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.99 in both labs. The slopes of the calibration curves should be comparable.

If the results from both laboratories meet the pre-defined acceptance criteria, the cross-validation is considered successful.

Experimental Workflow and Decision Making

The following diagram illustrates the workflow for a cross-validation study.

CrossValidationWorkflow cluster_planning Phase 1: Planning cluster_prep Phase 2 & 3: Preparation cluster_exec Phase 4: Execution cluster_eval Phase 5: Evaluation p1 Define Objective & Scope p2 Develop Cross-Validation Protocol p1->p2 p3 Define Acceptance Criteria p2->p3 prep1 Information & Material Transfer (Lab O to Lab R) p3->prep1 prep2 Method Familiarization at Lab R prep1->prep2 exec1 Concurrent Analysis of Samples (Lab O & Lab R) prep2->exec1 eval1 Statistical Comparison of Data exec1->eval1 eval2 Results meet Acceptance Criteria? eval1->eval2 eval3 Cross-Validation Successful eval2->eval3 Yes eval4 Investigate Discrepancies & Re-evaluate eval2->eval4 No

Caption: Workflow for Inter-Laboratory Cross-Validation.

Key Considerations for N-Oxide Metabolites

N-oxide metabolites can be prone to instability, potentially reverting back to the parent drug under certain analytical conditions.[13] This is a critical consideration during method development, validation, and cross-validation.

  • Sample Handling: Use of antioxidants should be avoided unless proven necessary, as they can chemically reduce the N-oxide. Samples should be kept at low temperatures and protected from light.

  • pH Conditions: Maintain neutral or near-neutral pH conditions during sample extraction and in the mobile phase to minimize degradation.

  • Ionization Source: In LC-MS/MS, electrospray ionization (ESI) is generally a "soft" ionization technique that is less likely to cause in-source degradation of labile molecules like N-oxides compared to other techniques.[13]

When discrepancies arise during cross-validation, the stability of this compound in the analytical workflow should be one of the first areas of investigation.

Conclusion

A successful inter-laboratory cross-validation of an analytical method for this compound provides a high degree of confidence in the reliability and reproducibility of the data generated. By following a systematic approach that includes thorough planning, open communication between laboratories, and pre-defined acceptance criteria, organizations can ensure the integrity of their analytical results. This guide provides a robust framework for this process, grounded in regulatory expectations and scientific principles, to support the development of safe and effective pharmaceutical products.

References

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A Senior Scientist's Guide to Spectroscopic Identification of Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and metabolic studies, the unambiguous identification of drug metabolites is a cornerstone of ensuring safety and efficacy. Ebastine, a widely used second-generation H1 antihistamine, undergoes extensive metabolism, forming various derivatives. Among these, Ebastine N-Oxide represents a primary metabolic pathway. Distinguishing this N-oxide from the parent drug and other hydroxylated metabolites is a critical analytical challenge that requires a multi-faceted spectroscopic approach.

This guide provides an in-depth comparison of the key spectroscopic data—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—used to differentiate Ebastine from its N-oxide metabolite. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to offer researchers a robust framework for confident identification.

The Structural Distinction: A Single Oxygen Atom

The fundamental difference between Ebastine and this compound is the addition of a single oxygen atom to the tertiary amine on the piperidine ring. This seemingly minor modification induces significant and predictable changes in the molecule's physicochemical properties, which are readily detected by modern spectroscopic techniques.

  • Ebastine: C₃₂H₃₉NO₂

  • This compound: C₃₂H₃₉NO₃[1][2]

This change in elemental composition is the root of the spectral differences detailed in this guide.

Mass Spectrometry: The Decisive Mass Shift and a Telltale Fragment

Mass spectrometry is arguably the most direct and sensitive technique for identifying this compound. The analysis hinges on two primary observations: the increase in molecular mass and a characteristic fragmentation pattern unique to N-oxides.

Causality of Spectral Changes

The addition of an oxygen atom increases the molecular weight of Ebastine by approximately 16 Da. In high-resolution mass spectrometry (HRMS), this allows for the confirmation of the elemental composition. Upon ionization (typically electrospray ionization, ESI, in positive mode), both molecules will be observed as protonated species, [M+H]⁺.

The most compelling evidence for an N-oxide, however, comes from tandem mass spectrometry (MS/MS). The N-O bond is relatively labile and, under collisional or thermal activation, is prone to cleavage. This results in a characteristic neutral loss of an oxygen atom (16 Da), a phenomenon often referred to as deoxygenation. This fragmentation pathway is a hallmark of N-oxides and serves as a powerful diagnostic tool to differentiate them from isobaric hydroxylated metabolites, which would preferentially lose water (18 Da).

Comparative Mass Spectrometry Data
FeatureEbastineThis compoundRationale for Difference
Molecular Formula C₃₂H₃₉NO₂C₃₂H₃₉NO₃Addition of one oxygen atom.
Monoisotopic Mass 469.298 g/mol [3]485.293 g/mol [1]Mass of one oxygen atom (15.995 Da).
[M+H]⁺ (m/z) ~470.3~486.3Protonated parent molecule.
Key MS/MS Transition 470.3 → 167.1[4][5]486.3 → 470.3 Diagnostic neutral loss of oxygen ([M+H - 16]⁺).
Experimental Protocol: LC-MS/MS for Metabolite Identification

This protocol provides a self-validating system for the confident identification of this compound in a complex matrix, such as a microsomal incubation sample.

  • Sample Preparation:

    • Perform an in vitro incubation of Ebastine with liver microsomes (human or rat) and an NADPH regenerating system.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex vigorously and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to an HPLC vial for analysis. A blank microsomal incubation (without Ebastine) should be prepared as a negative control.

  • Chromatographic Separation:

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

    • Ionization Source: Turbo V™ with Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 60 psi.

    • Curtain Gas: 35 psi.

    • Temperature: 550 °C.

    • IonSpray Voltage: +5500 V.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) and Product Ion Scan.

      • MRM for Ebastine: 470.3 → 167.1.

      • MRM for this compound (Predicted): 486.3 → 470.3.

      • Product Ion Scan: Scan for daughter ions of precursor m/z 486.3 to confirm the loss of 16 Da.

  • Data Analysis & Validation:

    • Analyze the chromatograms for peaks corresponding to the retention times of Ebastine and the putative N-oxide.

    • Confirm the presence of the N-oxide by observing a signal in the 486.3 → 470.3 MRM transition.

    • The product ion scan must show a prominent fragment at m/z 470.3, confirming the neutral loss of 16 Da from the parent ion.

    • The blank control sample should not show any peak in the specified MRM transitions, ensuring the detected peak is a result of Ebastine metabolism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Effects of N-Oxidation

NMR spectroscopy provides detailed structural information by probing the chemical environment of ¹H and ¹³C nuclei. The formation of the N-oxide bond significantly alters the electronic distribution within the piperidine ring, leading to predictable shifts in the NMR spectrum.

Causality of Spectral Changes

The N-O bond is highly polarized, with the oxygen atom being strongly electron-withdrawing. This inductive effect deshields the adjacent nuclei, causing their resonance signals to shift to a higher frequency (downfield). The effect is most pronounced on the carbons and protons alpha to the nitrogen (the CH₂ groups directly attached to the nitrogen) and diminishes with distance.

  • α-Carbons (C2, C6, C10 in the piperidine ring): Experience a significant downfield shift of +7 to +13 ppm due to the strong deshielding effect of the N-O bond.[6]

  • β-Carbons (C3, C5, C7, C9): Show a much smaller effect, typically a slight downfield or even a minor upfield shift (-4 to +1 ppm).[6]

  • γ-Carbons: Often experience a slight shielding (upfield shift) of -1 to -5 ppm.[6]

  • α-Protons: Are also deshielded and will shift downfield, typically by 0.5-1.0 ppm.

By comparing the ¹³C and ¹H NMR spectra of a sample with a reference spectrum of Ebastine, the presence of the N-oxide can be confirmed by observing these characteristic downfield shifts for the piperidine ring nuclei.

Comparative ¹³C NMR Chemical Shift (δ) Data (Predicted)
Carbon AtomEbastine (Typical δ, ppm)This compound (Predicted δ, ppm)Expected Shift (Δδ)Rationale for Difference
Piperidine α-Carbons ~50-55~60-65+7 to +10 ppm Strong deshielding from adjacent N-O bond.
Piperidine β-Carbons ~30-35~30-35~0 to -2 ppm Minimal inductive effect; potential for slight shielding.
Aromatic/Other Carbons UnchangedUnchanged~0 ppmInductive effect does not extend far from the N-oxide.

Infrared (IR) Spectroscopy: Detecting the N-O Vibration

Infrared (IR) spectroscopy is a rapid and non-destructive technique that measures the vibrations of molecular bonds. The formation of the N-oxide introduces a new N-O bond, which has a characteristic stretching frequency that is absent in the parent drug.

Causality of Spectral Changes

The N-O bond in tertiary amine N-oxides gives rise to a strong absorption band. While other functional groups of Ebastine (e.g., C=O stretch of the ketone, C-O-C stretch of the ether, aromatic C=C stretches) will remain largely unchanged, the appearance of a new, distinct peak in the IR spectrum is a key indicator of N-oxidation. The exact position of this band can be influenced by the molecular structure, but it typically falls within a well-defined region.

Comparative Infrared (IR) Spectroscopy Data
Functional GroupEbastine (Typical Wavenumber, cm⁻¹)This compound (Expected Wavenumber, cm⁻¹)Rationale for Difference
C=O Stretch (Ketone) ~1677 cm⁻¹[7]~1677 cm⁻¹Remote from the site of oxidation; environment is unchanged.
C-O-C Stretch (Ether) ~1070 cm⁻¹~1070 cm⁻¹Remote from the site of oxidation; environment is unchanged.
C-N Stretch (Aliphatic) ~1269 cm⁻¹[8]Shifted/BroadenedThe nature of the C-N bond is altered by N-oxidation.
N-O Stretch Absent~970 - 950 cm⁻¹ Appearance of the characteristic N-O stretching vibration. [9]

Integrated Analytical Workflow

A robust identification strategy does not rely on a single technique. The logical flow from a screening method like LC-MS to a confirmatory method like NMR ensures both efficiency and accuracy.

G cluster_0 Initial Screening & Hypothesis cluster_1 MS Confirmation cluster_2 Structural Elucidation Sample Metabolite Sample LCMS LC-MS Analysis Sample->LCMS Hypothesis Hypothesize Structure: Ebastine +16 Da (N-Oxide) LCMS->Hypothesis LCMSMS LC-MS/MS Analysis LCMS->LCMSMS Hypothesis->LCMSMS Test Hypothesis Fragment Observe Neutral Loss of 16 Da (m/z 486.3 → 470.3) LCMSMS->Fragment Isolation Isolate Metabolite (Prep-HPLC) Fragment->Isolation Fragment->Isolation Proceed if Confirmed NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR IR IR Spectroscopy Isolation->IR Confirmation Confirm Structure: Downfield α-carbon shifts Presence of N-O stretch NMR->Confirmation IR->Confirmation

Sources

Evaluating the Genotoxic Potential of Ebastine N-Oxide: A Comparative Guide to Essential Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the safety of drug substances and their associated products is paramount. This imperative extends beyond the active pharmaceutical ingredient (API) to encompass any impurities that may arise during synthesis or degradation. Ebastine N-Oxide, a known impurity and metabolite of the second-generation antihistamine Ebastine, requires rigorous safety assessment to preclude any potential for genotoxicity.[1][2][3][4][5] Genotoxic impurities are of significant concern as they can induce genetic mutations, chromosomal damage, or aneuploidy, which may lead to carcinogenesis.

This guide provides an in-depth technical comparison of the standard battery of assays utilized to evaluate the genotoxic potential of pharmaceutical impurities such as this compound. We will delve into the mechanistic basis of these tests, provide field-proven protocols, and offer insights into the interpretation of data, all within the framework of international regulatory guidelines, primarily the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities.[6][7][8][9]

The Regulatory Imperative: A Tiered Approach to Genotoxicity Testing

The evaluation of a pharmaceutical impurity like this compound follows a structured, evidence-based workflow. The primary goal is to ascertain whether the compound can interact with genetic material and elicit mutations or chromosomal damage. A standard testing battery, as recommended by regulatory bodies, is designed to cover a range of genotoxic endpoints.

Genotoxicity_Testing_Workflow Ames Bacterial Reverse Mutation Assay (Ames Test) (OECD 471) Result1 Ames Result Ames->Result1 Micronucleus In Vitro Micronucleus Test (OECD 487) Result2 In Vitro Result Micronucleus->Result2 Aberration In Vitro Chromosomal Aberration Test (OECD 473) Aberration->Result2 InVivo_MN In Vivo Micronucleus Test (OECD 474) Result1->Micronucleus Negative Result1->Aberration Negative Result2->InVivo_MN Positive

Caption: A typical workflow for genotoxicity assessment of pharmaceutical impurities.

Core Genotoxicity Assays: A Comparative Overview

The selection of assays is designed to provide a comprehensive profile of a compound's genotoxic potential, covering different endpoints from gene mutation to chromosomal damage.

Assay Guideline Primary Endpoint Strengths Limitations
Bacterial Reverse Mutation (Ames) Test OECD 471Gene mutation (point mutations, frameshifts)Rapid, cost-effective, high throughput, detects a wide range of mutagens.[10][11]Prokaryotic system lacks mammalian metabolism and chromosome structure; may produce false negatives for compounds requiring specific metabolic activation.
In Vitro Mammalian Micronucleus Test OECD 487Chromosomal damage (clastogenicity and aneugenicity).[12][13][14]Detects both chromosome breakage and loss; can be automated for high-content screening.[12][15]In vitro metabolic activation may not fully mimic in vivo conditions.
In Vitro Mammalian Chromosomal Aberration Test OECD 473Structural and numerical chromosomal abnormalities.[16][17][18][19]Directly visualizes chromosomal damage; provides detailed information on the type of aberrations.[16][20]Labor-intensive and requires highly skilled personnel for scoring; higher rate of irrelevant positive results compared to other assays.
In Vivo Micronucleus Test OECD 474Chromosomal damage in a whole animal system.Accounts for ADME (Absorption, Distribution, Metabolism, and Excretion); provides a more relevant assessment of in vivo genotoxic potential.[21][22]More resource-intensive and involves animal testing; sensitivity can be affected by the route of administration and tissue-specific metabolism.

In-Depth Experimental Protocols

Bacterial Reverse Mutation (Ames) Test

Causality: The Ames test is foundational for genotoxicity screening.[11] It assesses the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[10][11] A positive result indicates that the test article is a mutagen. The inclusion of a liver homogenate fraction (S9) from Aroclor- or phenobarbital/β-naphthoflavone-induced rodents is critical to simulate mammalian metabolism, as many compounds become genotoxic only after metabolic activation.[10][23]

Ames_Test_Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Analysis Prep_Bacteria Prepare bacterial strains (e.g., TA98, TA100, TA1535, TA1537, E. coli WP2 uvrA) Mix Mix bacteria, test compound, and S9 mix (or buffer) Prep_Bacteria->Mix Prep_S9 Prepare S9 metabolic activation mix Prep_S9->Mix Prep_Compound Prepare this compound at various concentrations Prep_Compound->Mix Incubate Pre-incubation at 37°C Mix->Incubate Plate Add to minimal glucose agar plates Incubate->Plate Incubate_Plates Incubate plates for 48-72 hours Plate->Incubate_Plates Count Count revertant colonies Incubate_Plates->Count Analyze Analyze for a dose-dependent increase in revertants compared to control Count->Analyze

Caption: Workflow for the Ames bacterial reverse mutation test.

Step-by-Step Protocol:

  • Strain Selection: Utilize a minimum of five strains, including four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA(pKM101)). These strains detect different types of mutations (frameshift and base-pair substitutions).

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of this compound. The highest concentration should show some evidence of toxicity or be 5 mg/plate or 5 µL/plate, whichever is lower.

  • Main Experiment (Plate Incorporation or Pre-incubation Method):

    • For each strain, prepare test tubes containing the test compound at a minimum of five different concentrations, a negative (vehicle) control, and a known positive control.

    • Add 0.1 mL of the bacterial culture to each tube.

    • Add 0.5 mL of S9 mix (for metabolic activation) or a buffer (for non-activation). The pre-incubation method, where the mixture is held at 37°C for 20-30 minutes before plating, is generally more sensitive.[10]

    • Add 2.0 mL of molten top agar and vortex gently.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation and Scoring: Incubate the plates at 37°C for 48-72 hours. Count the number of revertant colonies on each plate.

  • Data Interpretation: A positive response is defined as a concentration-related increase in the number of revertant colonies, with at least one concentration showing a number of revertants that is at least twice the mean of the negative control.

In Vitro Mammalian Micronucleus Test

Causality: This assay identifies substances that cause cytogenetic damage leading to the formation of micronuclei in the cytoplasm of interphase cells.[14] Micronuclei are small, membrane-bound DNA fragments that originate from chromosome fragments (clastogenicity) or whole chromosomes that lag during anaphase (aneugenicity).[15][21] This test is a robust indicator of chromosomal damage. Cell lines such as human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells are commonly used.[12][13][24]

Micronucleus_Test_Workflow cluster_0 Cell Culture & Treatment cluster_1 Harvesting & Staining cluster_2 Analysis Culture_Cells Culture mammalian cells (e.g., TK6, CHO) Treat Treat cells with this compound (+/- S9 activation) for 3-4 hours (short) or ~1.5-2 cell cycles (long) Culture_Cells->Treat Harvest Harvest cells Treat->Harvest Assess_Toxicity Assess cytotoxicity and proliferation Treat->Assess_Toxicity Stain Stain with a DNA-specific dye (e.g., acridine orange, propidium iodide) Harvest->Stain Score Score for micronuclei in binucleated cells (if using cytochalasin B) Stain->Score Analyze Statistically analyze for a significant, dose-dependent increase in micronucleated cells Score->Analyze Assess_Toxicity->Analyze

Caption: Workflow for the in vitro mammalian micronucleus test.

Step-by-Step Protocol:

  • Cell Culture: Maintain appropriate mammalian cell lines in exponential growth.

  • Treatment:

    • Seed cells and allow them to attach (for adherent lines).

    • Treat cultures with at least three concentrations of this compound, alongside negative and positive controls.

    • Short treatment: 3-4 hours with and without S9 metabolic activation.

    • Long treatment: 1.5 to 2 normal cell cycle lengths without S9 activation.

  • Cell Harvest: After treatment, wash the cells and culture them for a recovery period that allows for chromosome damage to be expressed as micronuclei. The use of cytochalasin B to block cytokinesis and identify cells that have undergone one mitosis is recommended.

  • Staining and Scoring: Harvest the cells, fix them, and stain them with a DNA-specific fluorescent dye. Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells that exceeds the historical negative control range.[13]

In Vitro Mammalian Chromosomal Aberration Test

Causality: This assay is designed to identify agents that cause structural chromosomal aberrations in cultured mammalian cells.[16][17][18] It involves treating cells with the test compound, arresting them in metaphase, and then microscopically examining the chromosomes for abnormalities such as breaks, gaps, and exchanges.[17][19]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Similar to the micronucleus test, treat cultured mammalian cells (e.g., CHO, human peripheral blood lymphocytes) with various concentrations of this compound, with and without S9 activation.[17]

  • Metaphase Arrest: At a predetermined time after treatment, add a metaphase-arresting substance (e.g., colcemid) to the cultures.

  • Harvest and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining and Analysis: Stain the slides (e.g., with Giemsa) and analyze at least 300 well-spread metaphases per concentration under a microscope for structural chromosomal aberrations.[20]

  • Data Interpretation: A substance is considered positive if it produces a concentration-related and statistically significant increase in the number of cells with structural chromosomal aberrations.[20]

Comparative Insights for this compound Evaluation

While specific genotoxicity data for this compound is not publicly available, we can draw comparisons from the broader class of antihistamines. Some antihistamines have shown positive results in genotoxicity assays, often linked to mechanisms like DNA intercalation rather than direct covalent binding.[25] For instance, a review of 70 antihistamines found that 12 tested positive in at least one genotoxicity assay.[26][27] This highlights the necessity of a comprehensive evaluation for any new impurity, even if the parent compound (Ebastine) has a clean preclinical toxicity profile.[28]

Should this compound yield a positive result in any of the in vitro assays, particularly the Ames test, further investigation is warranted. A positive Ames test would classify the impurity under ICH M7 as a mutagenic impurity, requiring stringent control to a level of the Threshold of Toxicological Concern (TTC) or lower. Positive results in the mammalian cell assays would trigger the need for an in vivo follow-up test, such as the in vivo micronucleus assay, to determine if the genotoxicity observed in vitro is relevant in a whole animal system.[29]

Conclusion

The evaluation of the genotoxic potential of this compound is a critical step in ensuring pharmaceutical safety. A systematic approach, employing a battery of validated in vitro assays—the Ames test, the micronucleus test, and the chromosomal aberration test—provides a comprehensive assessment of its potential to induce gene mutations and chromosomal damage. The causality-driven design of these experiments, coupled with rigorous adherence to established protocols and a clear understanding of data interpretation, allows researchers and drug development professionals to make informed decisions about the control and acceptable limits of this and other pharmaceutical impurities, ultimately safeguarding patient health.

References

  • Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD. Available from: [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Chromosome Aberration Test. Charles River Laboratories. Available from: [Link]

  • Genotoxicity (OECD 473). Yeditepe Üniversitesi. Available from: [Link]

  • OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Nucro-Technics. Available from: [Link]

  • Final ICH M7 Guideline on Genotoxic Impurities published. gmp-compliance.org. Available from: [Link]

  • In Vitro Micronucleus Test. XCellR8. Available from: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available from: [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis | Oxford Academic. Available from: [Link]

  • Oced 473 chromosomal aberration. Slideshare. Available from: [Link]

  • The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals: Implications on its practical use - Part 1. ResearchGate. Available from: [Link]

  • International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites. PubMed. Available from: [Link]

  • Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. FDA. Available from: [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. Available from: [Link]

  • (PDF) Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. ResearchGate. Available from: [Link]

  • Rodent Micronucleus Assay. Charles River Laboratories. Available from: [Link]

  • In Vivo Micronucleus Test. Inotiv. Available from: [Link]

  • (PDF) Genotoxicity and carcinogenicity studies of antihistamines. ResearchGate. Available from: [Link]

  • Ames Test. Charles River Laboratories. Available from: [Link]

  • In Vitro and in Vivo Studies. CMIC Group. Available from: [Link]

  • Impurities Assessment. Inotiv. Available from: [Link]

  • Micronucleus test. Wikipedia. Available from: [Link]

  • Genotoxicity and carcinogenicity studies of antihistamines. PubMed. Available from: [Link]

  • A study of the potential genotoxicity of methapyrilene and related antihistamines using the hepatocyte/DNA repair assay. PubMed. Available from: [Link]

  • Ames test. Wikipedia. Available from: [Link]

  • ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals. FDA. Available from: [Link]

  • An evaluation of the sensitivity of the Ames assay to discern low-level mutagenic impurities. Springer. Available from: [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. PubMed Central. Available from: [Link]

  • A review and investigation into the mechanistic basis of the genotoxicity of antihistamines. PubMed. Available from: [Link]

  • A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist. PubMed. Available from: [Link]

  • This compound. PubChem - NIH. Available from: [Link]

  • Pharmaffiliates Ebastine-Impurities. Stable isotopes. Available from: [Link]

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A Comparative Analysis of Ebastine Degradation Pathways Under Diverse Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the degradation pathways of ebastine, a second-generation H1 antihistamine, under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. Understanding the stability of a drug substance like ebastine is paramount in drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level comparison and detailed experimental insights into the forced degradation of ebastine.

Introduction to Ebastine and the Imperative of Stability Studies

Ebastine, chemically known as 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)piperidin-1-yl]butan-1-one, is a potent and selective H1 receptor antagonist. Its complex structure, featuring an ether linkage and a tertiary amine within a piperidine ring, presents multiple sites susceptible to chemical degradation. Forced degradation studies are a cornerstone of the drug development process, providing critical information on the intrinsic stability of a molecule. These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods essential for quality control and regulatory submissions. The conditions explored in this guide—acidic, alkaline, oxidative, thermal, and photolytic stress—simulate the potential environmental challenges a drug substance might encounter during its lifecycle.

Comparative Overview of Ebastine Degradation

Our comprehensive analysis of published data reveals that ebastine exhibits varying degrees of stability across different stress conditions. It is most susceptible to degradation under acidic and oxidative stress, leading to the formation of specific, characterizable degradation products. In contrast, it demonstrates notable resilience to thermal and photolytic stress, with minimal degradation observed. Under alkaline conditions, ebastine also shows a degree of stability, with no major degradation products being consistently reported in the literature. The following sections will delve into the specific chemical transformations that occur under each of these stress conditions.

Table 1: Summary of Ebastine Degradation Under Various Stress Conditions
Stress ConditionSusceptibilityMajor Degradation Products IdentifiedKey Degradation Pathway
Acidic Hydrolysis High1-(4-tert-butylphenyl)-4-[4-(hydroxy) piperidin-1-yl]butan-1-oneCleavage of the ether linkage
Alkaline Hydrolysis LowNo major products consistently identifiedRelative stability
Oxidative Stress HighEbastine N-oxideOxidation of the piperidine nitrogen
Thermal Stress LowNo major products consistently identifiedRelative stability
Photolytic Stress ModerateBenzophenone, 4'-tert-butylacetophenone, 2-(4-(benzhydryloxy)piperidin-1-yl)-1-(4-(tert-butyl)phenyl)-2-methylcyclopropanolNorrish Type II reaction, oxidative elimination, and cyclization

In-Depth Analysis of Degradation Pathways

Acidic Degradation Pathway

Under acidic conditions, ebastine undergoes significant degradation primarily through the hydrolysis of its ether linkage.[1] This chemical transformation is a classic example of acid-catalyzed ether cleavage.

  • Mechanism: The acidic environment facilitates the protonation of the ether oxygen, making the adjacent carbon atom more susceptible to nucleophilic attack by water. This leads to the breaking of the C-O bond and the formation of a hydroxyl group on the piperidine ring and a corresponding diphenylmethanol molecule (which is not the primary identified degradant). The major identified product is the result of the cleavage of the diphenylmethoxy group.

G Ebastine Ebastine Acid Acidic Conditions (e.g., HCl) Ebastine->Acid DP1_Acid 1-(4-tert-butylphenyl)-4-[4-(hydroxy) piperidin-1-yl]butan-1-one (DP-1) Acid->DP1_Acid Ether Hydrolysis

Caption: Acidic Degradation Pathway of Ebastine.

Oxidative Degradation Pathway

Ebastine is highly susceptible to oxidative stress, with the primary degradation product being the N-oxide derivative.[1] This is a common degradation pathway for molecules containing tertiary amines.

  • Mechanism: Oxidizing agents, such as hydrogen peroxide, readily attack the lone pair of electrons on the nitrogen atom of the piperidine ring. This results in the formation of a coordinate covalent bond between the nitrogen and oxygen atoms, leading to the this compound.

G Ebastine Ebastine Oxidant Oxidative Conditions (e.g., H₂O₂) Ebastine->Oxidant DP_Oxidative This compound (DP-2) Oxidant->DP_Oxidative N-Oxidation

Caption: Oxidative Degradation Pathway of Ebastine.

Photolytic Degradation Pathways

Under exposure to UV light, ebastine exhibits a more complex degradation profile with the formation of multiple photoproducts.[2][3][4]

  • Mechanisms:

    • Norrish Type II Reaction: This pathway is proposed to lead to the formation of benzophenone and 4'-tert-butylacetophenone. It involves the intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, followed by cleavage of the resulting biradical.

    • Oxidative Elimination: This mechanism can also contribute to the formation of benzophenone through the elimination of the diphenylmethylene moiety.

    • Cyclization: A novel degradation product, 2-(4-(benzhydryloxy)piperidin-1-yl)-1-(4-(tert-butyl)phenyl)-2-methylcyclopropanol, has been identified, suggesting a cyclization reaction occurs under UV stress.

G Ebastine Ebastine UV Photolytic Conditions (UV light) Ebastine->UV DP_Photo1 Benzophenone (DP-3) UV->DP_Photo1 Norrish Type II / Oxidative Elimination DP_Photo2 4'-tert-butylacetophenone (DP-4) UV->DP_Photo2 Norrish Type II DP_Photo3 2-(4-(benzhydryloxy)piperidin-1-yl)-1- (4-(tert-butyl)phenyl)-2-methylcyclopropanol (DP-5) UV->DP_Photo3 Cyclization

Caption: Photolytic Degradation Pathways of Ebastine.

Alkaline and Thermal Degradation

Multiple studies have indicated that ebastine is relatively stable under both alkaline and thermal stress conditions.[1] While some degradation may occur, it is generally not significant, and no major, consistently identified degradation products have been reported in the reviewed literature. This stability can be attributed to the absence of highly labile functional groups that are susceptible to base-catalyzed hydrolysis or thermolytic cleavage under typical stress testing conditions.

Experimental Protocols for Forced Degradation Studies

The following protocols are synthesized from the literature and are aligned with ICH guidelines for forced degradation studies.[5] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is truly stability-indicating.

Preparation of Ebastine Stock Solution

Prepare a stock solution of ebastine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

Acidic Hydrolysis
  • To 1 mL of the ebastine stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Reflux the solution at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase of the analytical method.

  • Analyze by a validated stability-indicating HPLC method.

Alkaline Hydrolysis
  • To 1 mL of the ebastine stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Reflux the solution at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analyze by HPLC.

Oxidative Degradation
  • To 1 mL of the ebastine stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analyze by HPLC.

Thermal Degradation
  • Place a known amount of solid ebastine powder in a petri dish.

  • Expose the sample to a temperature of 105°C in a hot air oven for 24 hours.

  • After exposure, dissolve a portion of the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Analyze by HPLC.

Photolytic Degradation
  • Place a known amount of solid ebastine powder in a petri dish.

  • Expose the sample to UV light (254 nm) in a photostability chamber for 24 hours.

  • After exposure, dissolve a portion of the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Analyze by HPLC.

Analytical Method: Stability-Indicating RP-HPLC

A robust stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for these studies. A typical method would involve:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where ebastine and its degradation products have significant absorbance (e.g., 254 nm).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Perspectives

This comparative guide has elucidated the degradation pathways of ebastine under various stress conditions, highlighting its particular susceptibility to acidic and oxidative environments. The identification of specific degradation products provides a critical foundation for the development of robust and reliable analytical methods for stability testing. While ebastine demonstrates greater stability under alkaline, thermal, and photolytic stress, a thorough understanding of its degradation profile across all ICH-mandated conditions is crucial for ensuring its quality and safety.

Future research could focus on the isolation and definitive structural elucidation of any minor degradation products formed under alkaline and thermal stress, even if they are not present in significant quantities. Furthermore, toxicological assessments of the identified degradation products are essential to fully understand the safety profile of ebastine throughout its shelf life. The experimental protocols and degradation pathways outlined in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry, aiding in the development of stable and effective ebastine-containing drug products.

References

  • Patel, S. S. (n.d.). A thesis submitted to Saurashtra University, Rajkot for the degree of Doctor of Philosophy in Pharmacy. Shodhganga. Retrieved from [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005).
  • Kale, A. S., & Deshpande, P. B. (2018). Stability-indicating RP-HPLC method for ebastine in tablets. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 1165-1175.
  • Koduru, S., Tatapudi, H., Kalepu, S., & Ravindar, B. (2023). Stability-indicating RP-HPLC method applied to the quantification of anti-histaminic drug ebastine in its oral suspension dosage form. Research Journal of Pharmacy and Technology, 16(1), 1-7.
  • Mahmoud, M. S., Al-Abbad, A. A., Al-Onazi, W. A., & Al-Mohaimeed, A. M. (2023). Greens appraisal of validated stability indicating RP-HPLC method and forced degradation study for quantification of Ebastine in wastewater and dosage form. Journal of Pharmaceutical and Biomedical Analysis, 236, 115712.
  • Kawabata, K., Yamamoto, K., Akimoto, T., & Inoue, Y. (2025). Evaluation of photochemical behavior of ebastine and elucidation of its photoproducts. Journal of Pharmaceutical and Biomedical Analysis, 253, 117288.
  • Ravi, J., & Patel, S. (2018). Stability indicating hplc method for antihistamine drug ebastine along with degradation kinetic study. International Journal of Current Advanced Research, 7(1), 9376-9381.
  • Rapolu, R. R., Pandey, A. K., Raju, C. K., Ghosh, K., Srinivas, K., Awasthi, A., ... & Surendranath, K. V. (2015). A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry. Journal of pharmaceutical and biomedical analysis, 107, 29-37.
  • Sasakawa, K., et al. (2025). Evaluation of photochemical behavior of ebastine and elucidation of its photoproducts. Journal of Pharmaceutical and Biomedical Analysis, 253, 117288.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Interspecies Differences in the Metabolic Formation of Ebastine's Active Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolism in Ebastine's Efficacy

Ebastine is a potent and selective second-generation histamine H1 receptor antagonist, widely prescribed for allergic rhinitis and chronic idiopathic urticaria.[1] A key characteristic of ebastine is that it functions as a prodrug; it undergoes extensive first-pass metabolism to form its pharmacologically active acid metabolite, carebastine, which is responsible for the majority of its therapeutic effect.[1][2][3] The parent compound, ebastine, is scarcely detectable in plasma following oral administration, highlighting the absolute dependence on metabolic activation for its clinical efficacy.[4]

Understanding the biotransformation of ebastine is therefore not just an academic exercise—it is fundamental to its development and clinical use. The enzymes responsible for this activation, and their relative activities, can vary significantly between different species. These interspecies differences are a critical consideration in preclinical drug development, profoundly impacting the selection of appropriate animal models for safety, toxicology, and efficacy studies. An animal model that metabolizes ebastine in a manner dissimilar to humans may provide misleading data on both its therapeutic window and potential liabilities.

This guide provides an in-depth comparison of the metabolic pathways of ebastine across various species, grounded in experimental data. We will dissect the key enzymatic players, present comparative quantitative data, and provide detailed protocols for investigating these differences in a laboratory setting. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to navigate the complexities of interspecies metabolic variability.

The Oxidative Metabolic Pathways of Ebastine

The metabolism of ebastine is characterized by two primary oxidative pathways that occur predominantly in the liver and intestine: N-dealkylation and hydroxylation .[5][6] While the term "Ebastine N-Oxide" was specified, the peer-reviewed literature predominantly characterizes the oxidative metabolism of ebastine through these two routes. Direct N-oxidation of the piperidine nitrogen to form a stable N-oxide metabolite is a plausible reaction for tertiary amines but is not documented as a major pathway for ebastine. Instead, the focus remains on the sequential reactions that lead to the active metabolite, carebastine.

  • Hydroxylation Pathway (Bioactivation): This is the critical pathway for therapeutic activity. Ebastine is first hydroxylated to an intermediate, hydroxyebastine. This intermediate is then rapidly oxidized to the stable and active carboxylic acid metabolite, carebastine.[5][7]

  • N-Dealkylation Pathway: This pathway involves the removal of the butyl-phenone moiety, resulting in the formation of desbutyrophenone ebastine (des-BP), also referred to as desalkylebastine.[5][7]

These pathways are not mutually exclusive and contribute to the overall clearance and metabolic profile of the drug.

Ebastine_Metabolism Ebastine Ebastine (Prodrug) Hydroxyebastine Hydroxyebastine (Intermediate) Ebastine->Hydroxyebastine Hydroxylation (CYP2J2, CYP4F family) Desalkylebastine Desalkylebastine Ebastine->Desalkylebastine N-Dealkylation (CYP3A4) Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine Oxidation (CYP2J2, CYP3A4)

Caption: Metabolic activation and degradation pathways of Ebastine.

Key Enzymes: The Molecular Drivers of Interspecies Variation

The significant variation in ebastine metabolism across species can be attributed to the differing expression levels and catalytic activities of specific Cytochrome P450 (CYP) enzyme orthologs.

  • In Humans:

    • CYP3A4: This is the principal enzyme responsible for the N-dealkylation of ebastine to desalkylebastine.[5][7] Anti-CYP3A4 antibodies can reduce this reaction by over 95% in human liver microsomes.[5]

    • CYP2J2: This enzyme is the primary catalyst for the crucial hydroxylation of ebastine to hydroxyebastine, the rate-limiting step in the formation of active carebastine.[7][8] Its intrinsic clearance for this reaction is approximately 22.5-fold higher than that of CYP3A4.[7] CYP2J2 is notably expressed in extrahepatic tissues, including the intestine, contributing significantly to first-pass metabolism.[6][8]

    • CYP4F12: This isoform also contributes to ebastine hydroxylation, particularly in the human intestine, though its role is considered secondary to CYP2J2.[8]

  • In Preclinical Species:

    • Monkeys (Cynomolgus): Studies on monkey intestinal microsomes revealed that a member of the CYP4F subfamily (designated P450 MI-2) is the main enzyme responsible for ebastine hydroxylation.[9] This presents a significant departure from humans, where CYP2J2 is dominant in the same tissue. The Vmax of this monkey CYP4F enzyme for ebastine hydroxylation was found to be nearly 90-fold higher than the corresponding intestinal CYP3A isoform.[9]

    • Rats: In isolated rat hearts, ebastine is converted to hydroxyebastine and carebastine, which suggests the involvement of a CYP2J ortholog (rat CYP2J3 shares 70% homology with human CYP2J2).[10] Notably, the N-dealkylation pathway was absent in this model, consistent with the low expression of CYP3A isoforms in rat myocardium.[10]

This enzymatic divergence is the primary reason why extrapolating metabolic data from animals to humans requires careful, evidence-based justification.

Comparative Analysis of Ebastine Metabolism

The differences in enzymatic pathways translate directly to measurable variations in pharmacokinetic parameters across species.

In Vivo Pharmacokinetic Comparison

Following oral administration of ebastine, the resulting plasma concentrations of the active metabolite, carebastine, show marked interspecies differences. Data from a comparative study highlights these variations.[4]

SpeciesDose (Oral Ebastine)Carebastine Cmax (ng/mL)Carebastine t1/2 (hours)
Rat10 mg/kg3110.92
Guinea Pig10 mg/kg28209.4
Dog10 mg/kg4652.4
Monkey10 mg/kg10361.2
Human20 mg (approx. 0.28 mg/kg)19513.8 - 15.3
Data compiled from sources[3][4]. Human dose is a typical clinical dose.

Field-Proven Insights: The data clearly illustrates that no single animal model perfectly replicates the human pharmacokinetic profile of carebastine.

  • The rat exhibits very rapid elimination (t1/2 of 0.92 h) compared to humans (t1/2 ~14-15 h), suggesting it would be a poor model for predicting the duration of action or accumulation upon repeat dosing.[3][4]

  • The guinea pig shows a remarkably high Cmax, over 9 times that of the rat, indicating exceptionally efficient conversion to carebastine and/or slower clearance.[4]

  • The monkey shows a Cmax closer to that observed in humans (adjusting for dose), but a much shorter half-life.[4] This aligns with the finding that a highly efficient CYP4F enzyme drives hydroxylation in the monkey intestine.[9]

In Vitro Metabolic Rate Comparison

Comparing enzymatic activity in liver microsomes provides a more direct, mechanistic view of metabolic differences.

Species & EnzymePathwaySubstrateCLint (µL/min/pmol CYP)Km (µM)Vmax (nmol/min/nmol CYP)
Human (recombinant)
CYP2J2HydroxylationEbastine0.45--
CYP3A4N-DealkylationEbastine0.44--
CYP3A4N-DealkylationHydroxyebastine1.05--
Monkey (purified intestinal)
P450 MI-2 (CYP4F)HydroxylationEbastine-5.137.0
P450 MI-3 (CYP3A)HydroxylationEbastine-10.00.406
Data compiled from sources[7][9]. CLint = Intrinsic Clearance. Dashes indicate data not reported in the source.

Field-Proven Insights: The in vitro data corroborates the in vivo findings.

  • In humans, CYP2J2 and CYP3A4 show comparable intrinsic clearance for their primary reactions on the parent ebastine molecule.[7] However, the subsequent metabolism of hydroxyebastine via N-dealkylation by CYP3A4 is more than twice as efficient, indicating a complex interplay in the overall metabolic cascade.[7]

  • The data from monkey intestinal enzymes is striking. The CYP4F ortholog is profoundly more efficient at hydroxylating ebastine than the CYP3A ortholog, with a lower Km (higher affinity) and a Vmax that is ~90 times greater.[9] This explains the rapid and extensive first-pass metabolism observed in monkeys.

Experimental Methodologies for Interspecies Metabolic Studies

To objectively compare metabolic profiles, a standardized and robust experimental workflow is essential. The use of liver microsomes is a well-established in vitro model that contains a rich complement of Phase I enzymes, making it ideal for this purpose.

Workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase P1 Source Liver Microsomes (Human, Rat, Dog, Monkey) I1 Pre-warm Microsomes, Buffer, and Ebastine to 37°C P1->I1 P2 Prepare Incubation Buffer (e.g., 100 mM Phosphate, pH 7.4) P2->I1 P3 Prepare Stock Solutions (Ebastine in ACN/DMSO) P3->I1 P4 Prepare Cofactor Solution (NADPH Regenerating System) I2 Initiate Reaction (Add NADPH Solution) P4->I2 I1->I2 I3 Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) I2->I3 A1 Quench Reaction at Each Time Point (Ice-cold Acetonitrile + Internal Std.) I3->A1 A2 Centrifuge to Precipitate Protein A1->A2 A3 Analyze Supernatant via LC-MS/MS A2->A3 A4 Quantify Parent Depletion & Metabolite Formation A3->A4

Caption: Experimental workflow for comparative microsomal stability assay.

Protocol 1: Comparative In Vitro Metabolism of Ebastine using Liver Microsomes

This protocol provides a self-validating system to assess and compare the rate of ebastine metabolism and the profile of metabolites formed across different species.

1. Reagents and Materials:

  • Pooled Liver Microsomes: Human, Rat, Dog, Cynomolgus Monkey (e.g., from a commercial supplier)

  • Ebastine (analytical standard)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., a stable-isotope labeled ebastine or another antihistamine like terfenadine).

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker set to 37°C

  • Centrifuge

2. Microsomal Incubation Procedure:

  • Causality: The goal is to measure enzyme kinetics, which requires precise control over temperature, pH, and cofactor availability.

  • Prepare a master mix (for each species) containing phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.

  • Add ebastine stock solution to the master mix to achieve a final substrate concentration of 1 µM. This concentration is often used in screening assays as it is typically below the Km of most CYP enzymes, allowing for a better estimation of intrinsic clearance.

  • Aliquot the mixture into separate tubes/wells for each time point (e.g., 0, 5, 15, 30, 60 minutes) and a negative control (no cofactor).

  • Pre-incubate the aliquots at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system to all tubes except the '0 min' and 'negative control' samples.

    • Expertise: Using a regenerating system, rather than just NADPH, ensures a constant supply of the cofactor throughout the incubation, preventing its depletion from becoming a rate-limiting factor.

  • Incubate the reactions at 37°C with gentle shaking.

  • At each designated time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. For the '0 min' sample, add the quenching solution immediately after adding the NADPH solution.

    • Trustworthiness: The '0 min' sample acts as a true baseline, accounting for any non-enzymatic degradation and representing 100% of the initial compound. The 'negative control' (incubated for the full duration without NADPH) confirms that metabolism is cofactor-dependent and not due to simple chemical instability in the matrix.

3. Sample Analysis by LC-MS/MS:

  • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated microsomal proteins.

  • Transfer the supernatant to a new 96-well plate or autosampler vials.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining ebastine and the formation of key metabolites (hydroxyebastine, carebastine, desalkylebastine) relative to the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of ebastine remaining versus incubation time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) as 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

  • Plot the formation of each metabolite over time to compare qualitative and quantitative differences between species.

Conclusion: Strategic Implications for Drug Development

The metabolic activation of ebastine to carebastine is a complex process governed by multiple CYP enzymes, with significant, experimentally verified differences between humans and common preclinical species. The dominant role of CYP2J2 in human hydroxylation is contrasted by the prominence of the CYP4F family in monkeys, while rats show a different metabolic profile altogether, particularly in extrahepatic tissues.[7][9][10]

References

  • Matsuda, M., Sakashita, M., Mizuki, Y., Yamaguchi, T., Fujii, T., & Sekine, Y. (1994). Comparative pharmacokinetics of the histamine H1-receptor antagonist ebastine and its active metabolite carebastine in rats, guinea pigs, dogs and monkeys. Arzneimittel-Forschung, 44(1), 55-59. [Link]

  • Liu, K. H., Kim, M. G., Lee, D. J., Yoon, Y. J., Kim, M. J., Shon, J. H., Choi, C. S., Choi, Y. K., Desta, Z., & Shin, J. G. (2006). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug metabolism and disposition: the biological fate of chemicals, 34(10), 1793–1798. [Link]

  • ResearchGate. (n.d.). Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes: Major Roles for CYP2J2 and CYP3A. Request PDF. [Link]

  • Hashizume, T., Mise, M., Terauchi, Y., Fujii, T., Miyazaki, H., & Kamataki, T. (1998). N-Dealkylation and hydroxylation of ebastine by human liver cytochrome P450. Drug metabolism and disposition: the biological fate of chemicals, 26(6), 566–571. [Link]

  • ResearchGate. (n.d.). Involvement of CYP2J2 and CYP4F12 in the Metabolism of Ebastine in Human Intestinal Microsomes. [Link]

  • Hashizume, T., Imaoka, S., Mise, M., Terauchi, Y., Fujii, T., Miyazaki, H., Kamataki, T., & Funae, Y. (2002). Involvement of CYP2J2 and CYP4F12 in the metabolism of ebastine in human intestinal microsomes. The Journal of pharmacology and experimental therapeutics, 300(1), 298–304. [Link]

  • Umemura, K., Ishizaki, T., & Nakashima, M. (1993). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittel-Forschung, 43(11), 1211-1214. [Link]

  • Hashizume, T., Imaoka, S., Mise, M., Fujii, T., Miyazaki, H., & Funae, Y. (2001). A novel cytochrome P450 enzyme responsible for the metabolism of ebastine in monkey small intestine. The Journal of pharmacology and experimental therapeutics, 297(2), 596–603. [Link]

  • Stork, C. (n.d.). Comparative pharmacokinetics of the histamine H1-receptor antagonist ebastine and its active metabolite carebastine in rats, guinea pigs, dogs and monkeys. [Link]

  • Roberts, D. J. (1996). A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist. Arzneimittel-Forschung, 46(9), 883-889. [Link]

  • Netter, P., Zeller, M., Bannwarth, B., & Royer-Morrot, M. J. (2011). Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart. British journal of pharmacology, 162(8), 1827–1837. [Link]

  • Umemura, K., Ishizaki, T., & Nakashima, M. (1993). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittel-Forschung, 43(11), 1211-4. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides research, development, and laboratory professionals with a comprehensive, step-by-step framework for the proper disposal of Ebastine N-Oxide. Moving beyond mere compliance, this document establishes a self-validating system for chemical waste management, grounded in scientific principles and field-proven best practices. Our objective is to empower your laboratory with the knowledge to handle this specific compound safely, ensuring both personnel safety and environmental stewardship.

Introduction: Beyond the Product - A Commitment to the Chemical Lifecycle

This compound is a primary metabolite and a critical reference standard in the analytical profiling of the active pharmaceutical ingredient, Ebastine.[1] As researchers, our responsibility extends beyond the synthesis and application of such compounds; it encompasses the entire lifecycle, culminating in their safe and responsible disposal. Improper disposal of even research-scale quantities of chemicals can have significant consequences, including environmental contamination and regulatory non-compliance.[2] This guide is designed to provide clarity and an actionable protocol for the final stage of this compound's laboratory lifecycle.

Section 1: Waste Characterization - A Precautionary Approach

The cornerstone of any disposal plan is the accurate characterization of the waste. As of the latest review, a specific Safety Data Sheet (SDS) for this compound is not publicly available. In such instances, scientific prudence dictates that we assess the hazard profile based on the parent compound, Ebastine, for which comprehensive safety data exists.

The SDS for Ebastine consistently includes the following hazard statements:

  • H302: Harmful if swallowed.

  • H413: May cause long lasting harmful effects to aquatic life. [3][4]

While this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), the aquatic toxicity of its parent compound is a significant flag.[5][6][7][8] Therefore, the precautionary principle must be applied. We will manage this compound as a chemical waste requiring professional disposal to prevent its release into the environment.

Hazard ConsiderationImplication for DisposalSource
Acute Oral Toxicity (Parent) Reinforces the need for proper PPE and containment; waste is not benign.
Aquatic Toxicity (Parent) Primary driver for disposal protocol. Prohibits drain/sewer disposal.[3][4]
RCRA Status Unlisted. Lacks ignitable, corrosive, or reactive characteristics. Toxicity Characteristic is unknown without testing.[9]
Recommended Classification Non-Hazardous Chemical Waste Requiring Professional Disposal. [5]

Logical Framework for this compound Waste Classification

The following decision-making process illustrates the logic behind our conservative classification.

start Begin Waste Characterization: This compound sds_check Is a specific SDS for This compound available? start->sds_check parent_sds Consult SDS of parent compound: Ebastine. sds_check->parent_sds No hazard_id Identify Hazards from Ebastine SDS. parent_sds->hazard_id aquatic_tox Hazard Identified: H413 - May cause long lasting harmful effects to aquatic life. hazard_id->aquatic_tox rcra_check Is it a listed RCRA Hazardous Waste? aquatic_tox->rcra_check char_check Does it exhibit hazardous characteristics (Ignitable, Corrosive, Reactive)? rcra_check->char_check No conclusion Final Classification: Chemical Waste Requiring Professional Disposal. char_check->conclusion No, but environmental hazard is present.

Caption: Decision tree for classifying this compound waste.

Section 2: Prohibited Disposal Methods - Closing the Door on Environmental Release

Based on the characterization above, the following disposal methods are strictly prohibited. The causality behind these prohibitions is directly linked to preventing environmental harm and ensuring compliance with regulations like the EPA's ban on sewering pharmaceutical waste.

  • Drain Disposal: ABSOLUTELY PROHIBITED. The known aquatic toxicity of the parent compound presents an unacceptable risk to wastewater treatment systems and aquatic ecosystems.[3] Even non-hazardous chemicals should only be drain-disposed with explicit approval from institutional Environmental Health & Safety (EHS), which would not be granted for a compound with this hazard profile.[10]

  • Trash / Solid Waste Disposal: PROHIBITED. Disposing of chemical waste in the regular trash can lead to its release into the environment via landfill leachate and poses a risk to custodial staff.[5][11] Solid chemical waste must be segregated for professional disposal.[2]

  • Evaporation: PROHIBITED. Intentionally evaporating chemical waste in a fume hood is not a compliant or responsible disposal method.[2]

Section 3: Standard Operating Procedure (SOP) for Waste Collection and Storage

This protocol ensures that this compound waste is collected and stored safely, in compliance with standard laboratory practices, until it can be removed by a licensed contractor.

Step 1: Designate a Waste Container

  • Container Selection: Use a dedicated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a screw-top cap.

  • Purity: Never use a container that previously held incompatible chemicals. It is best practice to use a new, clean container.

Step 2: Proper Labeling (At Point of First Use)

  • The moment you designate the container for this compound waste, it must be labeled. Do not wait until it is full.[5]

  • Label Contents: Use a "Hazardous Waste" or "Chemical Waste" label as provided by your institution's EHS department. The label must include:

    • The full chemical name: "this compound" (do not use abbreviations).[5]

    • CAS Number: 1256285-71-8 .[12][13]

    • An approximate concentration and list of any solvents if it is a solution.

    • The date accumulation started (the first day waste was added).[5]

    • The name of the principal investigator and laboratory contact information.

Step 3: Waste Accumulation

  • Solid Waste: Collect powders, contaminated pipette tips, and weigh papers in the designated container.

  • Liquid Waste: If dissolved in a solvent, collect the liquid waste in the designated container. Do not mix with other solvent waste streams unless you have confirmed compatibility.

  • Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[2]

Step 4: Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Segregation: Store it away from incompatible materials, particularly strong oxidizing agents, which are a general incompatibility for the parent compound.[9]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[2]

Workflow for this compound Waste Handling

cluster_prep Preparation cluster_accumulate Accumulation cluster_storage Storage cluster_disposal Disposal select_container 1. Select clean, compatible HDPE container. label_container 2. Affix 'Chemical Waste' label. Fill in all details. select_container->label_container add_waste 3. Add this compound waste. (Solid or Liquid) label_container->add_waste keep_closed 4. Keep container sealed when not in use. add_waste->keep_closed store_saa 5. Store in Satellite Accumulation Area (SAA). keep_closed->store_saa secondary_contain 6. Place in secondary containment. store_saa->secondary_contain request_pickup 7. Request pickup from EHS when container is 3/4 full. secondary_contain->request_pickup

Caption: Step-by-step workflow for laboratory handling of this compound waste.

Section 4: Spill and Emergency Procedures

In the event of a spill, follow these procedures, which are adapted from the safety guidelines for the parent compound, Ebastine.[3]

  • Personal Protection: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Containment: For a small powder spill, gently cover it with a damp paper towel to avoid generating dust. For a liquid spill, surround the area with absorbent material.

  • Cleanup: Carefully wipe up the spill, working from the outside in. Place all contaminated materials (paper towels, absorbent pads, gloves) into the designated this compound waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Section 5: Final Disposal Pathway

The only appropriate final disposal route for this compound is through your institution's established chemical waste program.

Procedure:

  • Once your waste container is approximately 75% full, or as directed by your EHS department, seal it securely.

  • Submit a chemical waste pickup request through your institution's EHS portal or designated system.[5]

  • EHS personnel or their licensed hazardous waste contractor will collect the waste from your laboratory's SAA.

  • The waste will then be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of compound is incineration at a permitted facility, which is the recommended method for pharmaceutical waste to ensure complete destruction.[3]

By adhering to this comprehensive guide, you are not only ensuring the safety of your laboratory and community but also upholding the principles of scientific integrity and environmental responsibility. You are transforming a procedural task into a cornerstone of your laboratory's commitment to safety and sustainability.

References

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Capot Chemical. (2013, August 22). MSDS of Ebastine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

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Navigating the Safe Handling of Ebastine N-Oxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ebastine N-Oxide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the parent compound, Ebastine, and established best practices for handling active pharmaceutical ingredients (APIs) with unknown or potentially high potency. The protocols outlined herein are designed to foster a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: Understanding the Risks

The Safety Data Sheet for Ebastine indicates that it is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1] Given that this compound is an active pharmaceutical ingredient, there is a potential for pharmacological effects upon accidental exposure. Therefore, all handling procedures must be designed to minimize the risk of ingestion, inhalation, and skin contact.

Key Considerations:

  • Potency: As an API, this compound should be treated as a potentially potent compound.[2]

  • Physical Form: It is typically a solid or powder, which presents an inhalation risk if handled improperly.[3]

  • Limited Data: The absence of a specific SDS for this compound necessitates a conservative approach to safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating exposure risks when handling this compound. The following table outlines the recommended PPE based on the potential hazards.

Body Part Required PPE Rationale
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.To protect against splashes and airborne particles.
Hands Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Gloves should be inspected before use and disposed of after handling the compound.
Body A lab coat or chemical-resistant gown.To protect skin and personal clothing from contamination.
Respiratory A full-face respirator with an appropriate particulate filter.Recommended when handling the powder outside of a contained system or when there is a risk of aerosolization.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Handling this compound? is_powder Is it a powder or solid? start->is_powder in_hood Handled in a fume hood or containment system? is_powder->in_hood Yes ppe_enhanced Enhanced PPE: - Standard PPE - Respiratory Protection (e.g., N95 or higher) is_powder->ppe_enhanced No ppe_basic Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat in_hood->ppe_basic Yes in_hood->ppe_enhanced

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling from Receipt to Use

A robust operational plan ensures that this compound is handled safely and consistently throughout the experimental workflow.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and controlled-access area.

  • Keep it away from incompatible materials, such as strong oxidizing agents.[3]

Handling Procedures
  • Engineering Controls: Whenever possible, handle this compound in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Weighing: When weighing the powder, use a balance with a draft shield or conduct the operation within a fume hood.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

Spill Kit Contents:

Item Purpose
Absorbent pads or granulesTo contain and absorb liquid spills.
Scoop and dustpan (for solids)To collect spilled powder.
Sealable waste bagsFor disposal of contaminated materials.
Appropriate PPETo be worn during cleanup.

Spill Cleanup Protocol:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • PPE: Don the appropriate PPE from the spill kit.

  • Contain: For liquid spills, surround the area with absorbent material. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.

  • Clean:

    • Solids: Carefully sweep up the material and place it in a sealed waste bag.

    • Liquids: Use absorbent pads to soak up the spill and place them in a sealed waste bag.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.

  • Report: Document the spill and the cleanup procedure according to your institution's policies.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

All materials contaminated with this compound, including unused compound, empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous pharmaceutical waste. This waste should be segregated from general laboratory trash.

Disposal Procedure
  • Unused Compound: Collect unused this compound in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Materials: Place all contaminated disposable items (e.g., gloves, absorbent pads, weighing paper) in a designated, sealed hazardous waste bag.

  • Empty Containers: Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Professional Disposal: All hazardous waste containing this compound must be disposed of through a licensed professional waste disposal service.

Waste Disposal Workflow

The following diagram outlines the process for the safe disposal of this compound waste.

Waste_Disposal start Waste Generated (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvents, rinsate) waste_type->liquid_waste Liquid container_waste Empty Containers waste_type->container_waste Container segregate Segregate into Labeled Hazardous Waste Containers solid_waste->segregate liquid_waste->segregate rinse Triple Rinse with Appropriate Solvent container_waste->rinse disposal Professional Hazardous Waste Disposal segregate->disposal collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->segregate

Caption: Waste disposal workflow for this compound.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible handling and disposal of this compound. This proactive approach to safety is fundamental to the advancement of scientific research.

References

  • University of California, Riverside. (n.d.). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • Pharmaceutical Technology. (2011, August 1). High-Potency APIs: Containment and Handling Issues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 129318590. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2013, August 22). MSDS of Ebastine. Retrieved from [Link]

  • Jauregizar, N., & de la Fuente, L. (2007). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Journal of Investigational Allergology and Clinical Immunology, 17 Suppl 1, 33–42. Retrieved from [Link]

  • MDPI. (2025, March 11). Nano-Encapsulated Ebastine Niosomal Transdermal Nanogel: QBD Model for Allergy Treatment and Evaluation. Retrieved from [Link]

  • ResearchGate. (2018, January 23). A Critical Review of Physicochemical Properties and Analytical Methods Applied to Quantitative Determination of Ebastine. Retrieved from [Link]

  • PubMed Central. (n.d.). Formulation of Ebastine Fast-Disintegrating Tablet Using Coprocessed Superdisintegrants and Evaluation of Quality Control Parameters. Retrieved from [Link]

  • Environmental Marketing Services. (n.d.). Pharmaceutical Waste Disposal. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.